5-Bromo-2-morpholin-4-ylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAINJKOIAULFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406958 | |
| Record name | 5-bromo-2-morpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91062-48-5 | |
| Record name | 5-bromo-2-morpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-2-morpholin-4-ylaniline: A Key Intermediate in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of 5-Bromo-2-morpholin-4-ylaniline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By synthesizing its chemical properties, reactivity, and potential applications, this document serves as a critical resource for leveraging this versatile building block in the synthesis of complex molecular architectures, particularly within the realm of kinase inhibitors.
Introduction: Unveiling a Privileged Scaffold
This compound (CAS No. 91062-48-5) is a substituted aniline derivative that incorporates two key structural motifs highly valued in medicinal chemistry: a bromoaniline core and a morpholine substituent.[1] The bromoaniline moiety provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex biaryl systems. Simultaneously, the morpholine ring is a "privileged" scaffold known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[2][3] This unique combination positions this compound as a strategic intermediate in the synthesis of targeted therapeutics, particularly small molecule kinase inhibitors that form the backbone of modern oncology and immunology treatments.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source/Method |
| CAS Number | 91062-48-5 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O | [1] |
| Molecular Weight | 257.13 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Estimated: 30-90 °C | Based on analogs like 5-Bromo-2-methylaniline (33 °C)[6] and 5-Bromo-4-fluoro-2-methylaniline (86-90 °C)[7] |
| Solubility | Predicted to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF, with limited solubility in nonpolar solvents and water. | Based on structural analysis |
| Topological Polar Surface Area (TPSA) | 38.49 Ų | [1] (Calculated) |
| LogP (Octanol-Water Partition Coefficient) | 1.8679 | [1] (Calculated) |
The calculated TPSA and LogP values suggest that this molecule possesses a moderate degree of polarity and lipophilicity, characteristics that are often sought after in drug discovery to balance membrane permeability and aqueous solubility.
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. 2924-09-6 5-Bromo-2-fluoroaniline AKSci X2182 [aksci.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]
An In-Depth Technical Guide to 5-Bromo-2-morpholin-4-ylaniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Medicinal Chemistry
5-Bromo-2-morpholin-4-ylaniline, identified by the CAS Number 91062-48-5 , is a substituted aniline derivative that has emerged as a valuable intermediate in the field of medicinal chemistry.[1] Its unique structural architecture, featuring a bromo-substituted phenyl ring coupled with a morpholine moiety, provides a versatile scaffold for the synthesis of complex heterocyclic systems. This guide offers a comprehensive overview of its chemical properties, plausible synthetic routes with detailed experimental insights, and its strategic application in the development of targeted therapeutics, particularly kinase inhibitors.
The strategic placement of the bromine atom allows for a variety of subsequent chemical transformations, such as palladium-catalyzed cross-coupling reactions, while the morpholine group can enhance aqueous solubility and metabolic stability of the final drug candidates. The aniline functional group serves as a primary nucleophile or a precursor to other functionalities, making this molecule a trifunctional building block for constructing diverse chemical libraries.
Chemical Structure and Physicochemical Properties
The molecular identity of this compound is defined by its specific arrangement of atoms.
Structure:
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 91062-48-5 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O | [1] |
| Molecular Weight | 257.13 g/mol | [1] |
| SMILES | C1=CC(=C(C=C1Br)N)N2CCOCC2 | [1] |
| Topological Polar Surface Area (TPSA) | 38.49 Ų | ChemScene |
| Predicted LogP | 1.8679 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
| Purity | ≥98% (Commercially available) | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis of this compound: A Technical Protocol
While specific, peer-reviewed protocols for the direct synthesis of this compound are not abundantly available, its structure suggests two primary and reliable synthetic strategies. Below is a detailed, representative protocol based on analogous, well-established chemical transformations.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) and Reduction
This is a robust, two-step approach ideal for large-scale synthesis. The causality behind this strategy lies in the activation of the aromatic ring by an electron-withdrawing nitro group, which facilitates the displacement of a halogen by the morpholine nucleophile. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation.
Caption: Synthetic workflow for SNAr and reduction.
Experimental Protocol:
Step 1: Synthesis of 4-(4-Bromo-2-nitrophenyl)morpholine
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,4-dibromo-2-nitrobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in dimethyl sulfoxide (DMSO).
-
Insight: DMSO is an excellent solvent for SNAr reactions due to its polar aprotic nature, which stabilizes the charged Meisenheimer intermediate. Potassium carbonate is a cost-effective base to neutralize the HBr formed during the reaction.
-
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol to yield the desired intermediate.
Step 2: Reduction to this compound
-
Reagent Setup: In a round-bottom flask, suspend 4-(4-Bromo-2-nitrophenyl)morpholine (1.0 eq) and ammonium chloride (NH₄Cl) (4.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v). Add iron powder (Fe) (5.0 eq).
-
Insight: Iron in the presence of a mild acid like ammonium chloride is a classic, efficient, and economical method for the reduction of aromatic nitro groups. This method is often preferred in industrial settings over catalytic hydrogenation for its cost-effectiveness and safety.
-
-
Reaction: Heat the suspension to reflux (around 80 °C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This modern approach offers high selectivity and functional group tolerance, making it suitable for complex molecule synthesis. It involves the direct coupling of an aryl bromide with morpholine using a palladium catalyst and a suitable ligand.
Caption: Synthetic workflow for Buchwald-Hartwig amination.
Experimental Protocol:
-
Reagent Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,5-dibromoaniline (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), a phosphine ligand like BINAP (0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Insight: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle; bulky, electron-rich phosphine ligands like BINAP are often effective for C-N bond formation.
-
-
Solvent and Reagent Addition: Add anhydrous toluene as the solvent, followed by morpholine (1.2 eq).
-
Reaction: Heat the mixture to reflux (around 110 °C) for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the final product.
Applications in Drug Discovery and Development
The structural motifs present in this compound make it a highly sought-after intermediate for the synthesis of bioactive molecules, particularly in oncology.
Precursor for Kinase Inhibitors
Many FDA-approved and investigational kinase inhibitors feature a substituted aniline core. The aniline nitrogen acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The 5-bromo-2-morpholino scaffold allows for the systematic elaboration of a lead compound.
Example Workflow: Synthesis of a Hypothetical Kinase Inhibitor
The following workflow illustrates how this compound can be used to synthesize a potential kinase inhibitor through a Suzuki coupling reaction.
Caption: Workflow for kinase inhibitor synthesis.
In this workflow, the bromine atom of this compound is replaced with a heteroaryl group via a Suzuki coupling. This heteroaryl moiety can be designed to occupy other pockets within the kinase active site, thereby increasing potency and selectivity. The morpholine group often projects into the solvent-exposed region, improving the pharmacokinetic properties of the final compound.
Safety and Handling
As with all bromo-aniline derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in drug discovery and development. Its versatile structure allows for the creation of diverse libraries of compounds, particularly for targeting protein kinases. The synthetic routes outlined in this guide, based on robust and well-understood chemical principles, provide a reliable foundation for its preparation in a research or process chemistry setting. As the demand for novel targeted therapies continues to grow, the utility of such well-designed building blocks will undoubtedly increase.
References
-
Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Medicinal Chemistry. Available at: [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-morpholin-4-ylaniline
Introduction: The Significance of the Morpholinoaniline Scaffold in Modern Drug Discovery
5-Bromo-2-morpholin-4-ylaniline (CAS No. 91062-48-5) is a key heterocyclic building block in medicinal chemistry. The molecule incorporates two critical pharmacophores: a bromoaniline moiety and a morpholine ring. Bromoanilines are versatile intermediates in organic synthesis, allowing for further functionalization through cross-coupling reactions or nucleophilic substitutions.[1] The morpholine heterocycle is a ubiquitous structural motif in a vast array of approved drugs and clinical candidates, prized for its ability to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2] The strategic combination of these fragments in this compound makes it a valuable precursor for the synthesis of novel therapeutic agents, particularly in the fields of oncology and neuroscience. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this important intermediate, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development.
Strategic Synthetic Approaches: A Comparative Analysis
The construction of the C-N bond between the aniline ring and the morpholine nitrogen is the central challenge in the synthesis of this compound. Two primary, powerful, and widely adopted methodologies are particularly well-suited for this transformation: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice between these routes is often dictated by the availability and reactivity of the starting materials, as well as considerations of cost, scale, and functional group tolerance.
I. Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][4][5] This method is renowned for its broad substrate scope, high efficiency, and functional group tolerance, making it a preferred strategy in contemporary organic synthesis.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an appropriately substituted dibromo- or bromo-iodoaniline) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium amido complex.
-
Reductive Elimination: The desired arylamine product is formed by the reductive elimination of the C-N bond, regenerating the Pd(0) catalyst.
The choice of ligand is critical to the success of the Buchwald-Hartwig amination, as it influences the rate of each step in the catalytic cycle and stabilizes the palladium intermediates. Bulky, electron-rich phosphine ligands, such as BINAP or XPhos, are commonly employed to promote the reaction.[6][7]
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
A plausible route to this compound using this methodology would start from 2,4-dibromoaniline. The regioselectivity of the reaction is a key consideration. The bromine atom at the 2-position is ortho to the activating amino group, which could influence its reactivity. However, steric hindrance from the amino group might favor the reaction at the more accessible 4-position. To achieve the desired 2-substitution, careful optimization of the ligand, base, and reaction conditions would be necessary. An alternative starting material could be 5-bromo-2-iodoaniline, leveraging the higher reactivity of the carbon-iodine bond for selective coupling.[7]
Disclaimer: The following is a representative protocol based on established procedures for similar transformations and has not been specifically optimized for the synthesis of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,4-dibromoaniline (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add cesium carbonate (Cs₂CO₃, 2.0 equiv.) as the base, followed by anhydrous toluene as the solvent. Then, add morpholine (1.2 equiv.).
-
Reaction Conditions: The reaction mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts and the palladium catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / BINAP | A common and effective catalyst system for C-N cross-coupling.[6] |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base that effectively deprotonates the amine. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction temperature. |
| Temperature | 100-110 °C | Provides the necessary thermal energy to drive the catalytic cycle. |
II. Nucleophilic Aromatic Substitution (SNAr): A Classic and Cost-Effective Strategy
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a suitable leaving group.
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile (morpholine) attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.
The presence of a nitro group (-NO₂) is particularly effective at activating the ring for SNAr due to its strong electron-withdrawing nature through both inductive and resonance effects.
Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism for the SNAr reaction.
A practical SNAr approach to this compound would likely start from a precursor such as 1,4-dibromo-2-nitrobenzene. In this case, the nitro group strongly activates the ortho- and para-positions for nucleophilic attack. The bromine at the 4-position is para to the nitro group, while the bromine at the 1-position is ortho. Morpholine would preferentially displace one of the bromine atoms. The subsequent reduction of the nitro group to an amine would yield the final product.
An alternative and potentially more regioselective starting material would be 2,5-dibromonitrobenzene. Here, the nitro group activates the C2-bromo for substitution. Subsequent reduction of the nitro group would yield the target molecule.
Disclaimer: This protocol is a representative example based on established procedures for similar SNAr reactions and subsequent nitro group reductions.
Step 1: Nucleophilic Aromatic Substitution
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-dibromo-2-nitrobenzene (1.0 equiv.) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add morpholine (2.0-3.0 equiv.) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to yield 4-(4-bromo-2-nitrophenyl)morpholine.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Suspend the 4-(4-bromo-2-nitrophenyl)morpholine (1.0 equiv.) in a solvent mixture, such as ethanol and water.
-
Addition of Reducing Agent: Add a reducing agent, such as iron powder (Fe, 5.0 equiv.) and ammonium chloride (NH₄Cl, 1.0 equiv.).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reduction can be monitored by the disappearance of the yellow color of the nitro compound.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through Celite to remove the iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.
| Parameter | Condition (Step 1) | Rationale (Step 1) | Condition (Step 2) | Rationale (Step 2) |
| Starting Material | 1,4-Dibromo-2-nitrobenzene | Nitro group activates the ring for SNAr. | 4-(4-Bromo-2-nitrophenyl)morpholine | Intermediate from Step 1. |
| Nucleophile/Reagent | Morpholine | The nitrogen nucleophile for the C-N bond formation. | Fe / NH₄Cl | A classic, cost-effective, and efficient reducing system for nitro groups. |
| Base/Catalyst | K₂CO₃ | Neutralizes the HBr formed during the reaction. | - | Not applicable. |
| Solvent | Ethanol or DMSO | Polar aprotic solvents that facilitate SNAr reactions. | Ethanol/Water | A common solvent system for iron-mediated reductions. |
| Temperature | 80-120 °C | Provides energy to overcome the activation barrier of the SNAr reaction. | Reflux | Ensures a sufficient rate for the reduction reaction. |
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques would be employed.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm range with characteristic splitting patterns. Two distinct triplets for the morpholine protons, one shifted downfield (adjacent to nitrogen) and one upfield (adjacent to oxygen). A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Six distinct signals for the aromatic carbons, with the carbon bearing the bromine atom showing a characteristic chemical shift. Two signals for the morpholine carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₀H₁₃BrN₂O (257.13 g/mol ), with a characteristic isotopic pattern for bromine (M+ and M+2 peaks in approximately a 1:1 ratio). |
| Purity (HPLC) | >98% |
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through either Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution. The Buchwald-Hartwig approach offers a modern, highly versatile, and often higher-yielding route, albeit with the cost of palladium catalysts and specialized ligands. The SNAr pathway, on the other hand, represents a more classical and cost-effective method, particularly amenable to large-scale synthesis, provided a suitably activated starting material is available. The choice of synthetic strategy will ultimately depend on the specific requirements of the research or development program. The availability of this key intermediate through robust and scalable synthetic routes will continue to fuel the discovery and development of novel, morpholine-containing drug candidates with the potential to address unmet medical needs.
References
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Neliti. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with... [Link]
-
PMC - NIH. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. 1175948-78-3|2-Bromo-5-(morpholin-4-yl)aniline|BLD Pharm [bldpharm.com]
- 5. 5-BROMO-2-IODO-M-XYLENE(206559-43-5) 1H NMR [m.chemicalbook.com]
- 6. 1494998-38-7|5-Bromo-4-fluoro-2-(morpholin-4-yl)aniline|BLD Pharm [bldpharm.com]
- 7. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
5-Bromo-2-morpholin-4-ylaniline molecular weight and formula
An In-Depth Technical Guide to 5-Bromo-2-morpholin-4-ylaniline (CAS: 91062-48-5) for Advanced Research Applications
Executive Summary
This compound is a substituted aniline derivative that serves as a crucial and versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature—possessing a nucleophilic aniline amine, a readily displaceable bromide for cross-coupling reactions, and a morpholine moiety that often enhances pharmacokinetic properties—makes it a highly valuable intermediate. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol with mechanistic insights, its strategic applications in drug discovery, and essential safety and handling information for laboratory professionals. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for its effective utilization.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's fundamental properties is critical for its application in synthesis and research. The key identifiers and computed properties for this compound are summarized below.
Core Properties
The foundational data for this compound provides the basis for all stoichiometric and analytical calculations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrN₂O | [1] |
| Molecular Weight | 257.13 g/mol | [1] |
| CAS Number | 91062-48-5 | [1] |
| Common Synonym | 5-Bromo-2-morpholinoaniline | [1] |
Structural and Computed Properties
Computational descriptors are essential for predicting the compound's behavior in biological systems and for designing synthetic routes. These properties, such as LogP and Topological Polar Surface Area (TPSA), are predictive of a molecule's solubility, permeability, and overall drug-likeness.
| Computational Descriptor | Value | Significance |
| SMILES | C1=CC(=C(C=C1Br)N)N2CCOCC2 | A machine-readable line notation of the chemical structure.[1] |
| Topological Polar Surface Area (TPSA) | 38.49 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration.[1] |
| LogP (Octanol-Water Partition Coefficient) | 1.8679 | Indicates the lipophilicity of the molecule, affecting its solubility and membrane permeability.[1] |
| Hydrogen Bond Acceptors | 3 | The number of atoms that can accept hydrogen bonds, influencing solubility and receptor binding.[1] |
| Hydrogen Bond Donors | 1 | The number of atoms that can donate hydrogen bonds, influencing solubility and receptor binding.[1] |
| Rotatable Bonds | 1 | A measure of molecular flexibility, which can impact binding affinity to target proteins.[1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored due to the availability of commercial starting materials and the reaction's reliability.
Retrosynthetic Rationale
The logical disconnection for this molecule involves breaking the C-N bond between the aniline ring and the morpholine nitrogen. This leads to two commercially available or easily synthesized precursors: a di-halogenated benzene derivative (e.g., 2,4-dibromoaniline or 1,4-dibromo-2-nitrobenzene) and morpholine. The SNAr pathway is viable because the bromine atom ortho to the electron-donating amine group and para to the other bromine is activated towards substitution by a nucleophile like morpholine.
Example Experimental Protocol: Synthesis via SNAr
This protocol describes a representative method for synthesizing this compound.
Materials:
-
2,4-Dibromoaniline
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dibromoaniline (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq).
-
Causality: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Morpholine serves as both the nucleophile and, in excess, can act as a solvent.
-
-
Solvent Addition: Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2,4-dibromoaniline.
-
Causality: DMSO is a polar aprotic solvent, which is ideal for SNAr reactions as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity. Its high boiling point allows the reaction to be heated to accelerate the rate.
-
-
Reaction Execution: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Causality: The addition of water quenches the reaction and dissolves the inorganic salts (K₂CO₃, KBr). The desired product is more soluble in the organic solvent (EtOAc) and is thus extracted from the aqueous layer.
-
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality: Washing with water removes residual DMSO, while the brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it an exceptionally useful scaffold for building molecular libraries. The aniline nitrogen and the aryl bromide provide two orthogonal points for chemical modification.
Role as a Synthetic Intermediate
-
Palladium Cross-Coupling Reactions: The aryl bromide is a prime handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents at this position, enabling systematic Structure-Activity Relationship (SAR) studies. The use of bromo aniline derivatives is common in the synthesis of complex heterocyclic compounds with potential therapeutic applications.[2][3][4][5]
-
Amide Bond Formation: The aniline nitrogen can be readily acylated or can participate in reductive amination to introduce diverse side chains. This is a fundamental transformation in medicinal chemistry for probing interactions with biological targets.
-
Precursor to Bioactive Molecules: Aniline and morpholine moieties are prevalent in a vast number of FDA-approved drugs and clinical candidates, particularly kinase inhibitors. The morpholine group often improves aqueous solubility and metabolic stability. For instance, related 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their anticancer activity.[6]
Logical Diversification Pathways
Sources
- 1. chemscene.com [chemscene.com]
- 2. media.neliti.com [media.neliti.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 5-Bromo-2-morpholin-4-ylaniline: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 5-Bromo-2-morpholin-4-ylaniline, a compound of interest in contemporary drug discovery and development. In the absence of extensive public data on its solubility, this document establishes a predictive framework based on its molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of its solubility in various organic solvents, ensuring scientific rigor and reproducibility. This guide is designed to empower researchers, chemists, and formulation scientists with the foundational knowledge and practical tools necessary to effectively utilize this compound in their research and development endeavors.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug candidate's ultimate success. It governs not only the feasibility of chemical synthesis and purification but also critically influences a compound's bioavailability, formulation strategies, and overall therapeutic efficacy.[1] this compound, a substituted aniline derivative, presents a unique molecular architecture that necessitates a thorough understanding of its solubility characteristics. This guide delves into the theoretical underpinnings of its solubility and provides robust experimental protocols for its precise measurement.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is essential for predicting its behavior in different solvent systems. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 91062-48-5 | [2] |
| Molecular Formula | C₁₀H₁₃BrN₂O | [2] |
| Molecular Weight | 257.13 g/mol | [2] |
| Calculated logP | 1.8679 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
The calculated octanol-water partition coefficient (logP) of 1.8679 suggests a degree of lipophilicity, indicating that the compound is likely to have some solubility in organic solvents. The presence of hydrogen bond donors and acceptors points to the potential for interactions with polar solvents.[3][4][5]
Theoretical Framework for Solubility Prediction
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6] This concept is rooted in the intermolecular forces between solute and solvent molecules. Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.
The molecular structure of this compound features a combination of polar and non-polar moieties that will dictate its solubility profile:
-
Aromatic Ring and Bromine Atom: The brominated benzene ring is a significant non-polar component, contributing to the molecule's lipophilicity and suggesting solubility in non-polar and moderately polar aprotic solvents.
-
Morpholine and Aniline Groups: The morpholine ring, with its ether linkage and tertiary amine, along with the primary aniline amine, introduces polarity and the capacity for hydrogen bonding.[7] The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aniline N-H group can act as a hydrogen bond donor. These functional groups suggest a degree of solubility in polar protic and aprotic solvents.[3][4][5][8]
Based on this structural analysis, a qualitative prediction of solubility in various organic solvents can be made:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Good | Capable of hydrogen bonding with the amine and morpholine groups.[8] |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Good to Moderate | Can engage in dipole-dipole interactions with the polar functional groups.[8] |
| Non-Polar (e.g., Hexane, Toluene) | Moderate to Low | The non-polar aromatic ring and bromine will interact favorably, but the polar groups will limit high solubility. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Good | These solvents have a moderate polarity that can effectively solvate both the polar and non-polar regions of the molecule. |
It is imperative to note that while theoretical predictions are valuable for initial guidance, empirical determination is essential for obtaining accurate and actionable solubility data.[9][10]
Experimental Determination of Solubility
To ensure the generation of reliable and reproducible solubility data, standardized experimental protocols are crucial. The following sections detail two widely accepted and robust methods for determining the solubility of this compound.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a classic and highly reliable technique for determining thermodynamic solubility.[11] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
-
Preparation: To a series of glass vials, add an excess amount of this compound to ensure that a solid phase remains at equilibrium. The exact amount should be enough to be visually present but not so much as to significantly alter the solvent volume.[11]
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[11][12]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. For finer particles, centrifugation at a controlled temperature is recommended.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter).
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is often preferred for its specificity and sensitivity. Alternatively, UV-Vis spectrophotometry or gravimetric analysis (after careful solvent evaporation) can be employed.
UV-Vis Spectrophotometry for Rapid Solubility Screening
For a more high-throughput approach, particularly in early-stage discovery, UV-Vis spectrophotometry can be a valuable tool for estimating solubility, provided the compound has a distinct chromophore.[1][13][14]
Caption: Workflow for Solubility Determination using UV-Vis Spectrophotometry.
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to identify the λmax.[13]
-
Prepare a Calibration Curve:
-
Create a stock solution of this compound of a known high concentration in the chosen solvent.
-
Perform a series of serial dilutions to generate at least five standard solutions of decreasing, known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.[15]
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Sample Preparation and Analysis:
-
Prepare a saturated solution of this compound in the solvent as described in the Shake-Flask Method (steps 1-5).
-
Accurately dilute the clear supernatant with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculate Solubility:
-
Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound and the associated organic solvents.
-
This compound: Based on data for similar aniline compounds, it should be handled with care. It is classified as harmful if swallowed (H302).[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Organic Solvents: All organic solvents used should be handled in a fume hood, and appropriate PPE should be worn. Consult the Safety Data Sheet (SDS) for each specific solvent for detailed handling and disposal information.
Conclusion
References
-
TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]
-
ChemRxiv. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Cambridge Open Engage. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Retrieved from [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
-
RSC Publishing. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 5-Bromo-2-morpholin-4-ylnicotinic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-2-(2,4-dimethylpiperazin-1-yl)aniline. Retrieved from [Link]
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. chemscene.com [chemscene.com]
- 3. tutorchase.com [tutorchase.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Morpholino Aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholino aniline scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of groundbreaking therapeutics across a spectrum of diseases. This in-depth technical guide provides a comprehensive exploration of the discovery and history of these remarkable compounds. We will traverse the timeline from the initial synthesis of the core structure to its elaboration into blockbuster drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib. This guide will dissect the key scientific milestones, elucidate the structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for their synthesis and evaluation. Furthermore, we will delve into the intricate mechanisms of action, visualized through detailed signaling pathway diagrams, and present a forward-looking perspective on the future of morpholino aniline compounds in drug discovery.
Introduction: The Morpholino Aniline Moiety - A Marriage of Versatility and Potency
The morpholino aniline scaffold, characterized by a morpholine ring appended to an aniline moiety, represents a "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. The morpholine ring, with its ether and secondary amine functionalities, imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The aniline component provides a versatile handle for synthetic modification, allowing for the fine-tuning of electronic and steric properties to optimize target engagement and pharmacokinetic profiles. This unique combination of features has propelled the morpholino aniline scaffold to the forefront of drug discovery, leading to the development of agents with antibacterial, anticancer, and other therapeutic properties.
A Historical Odyssey: From Laboratory Curiosity to Life-Saving Medicines
The journey of morpholino aniline compounds from their inception to their current status as indispensable therapeutic agents is a testament to the power of synthetic chemistry and rational drug design.
Early Synthesis and Initial Explorations
The foundational 4-morpholinoaniline core is synthesized through a straightforward nucleophilic aromatic substitution reaction, followed by the reduction of a nitro group. One common method involves the reaction of 4-fluoronitrobenzene with morpholine, followed by catalytic hydrogenation to yield 4-morpholinoaniline.[1]
While the precise date of the very first synthesis of 4-morpholinoaniline is not prominently documented in readily available historical accounts, its utility as a chemical intermediate was recognized in the mid-20th century. Early studies likely focused on its properties as a dye intermediate or a building block in polymer chemistry, with its significant pharmacological potential remaining largely untapped for several decades.
The Antibacterial Breakthrough: The Dawn of the Oxazolidinones and Linezolid
The true therapeutic potential of the morpholino aniline scaffold was unveiled with the advent of the oxazolidinone class of antibiotics. In the face of rising antimicrobial resistance, researchers at Pharmacia & Upjohn (now part of Pfizer) embarked on a quest for novel antibacterial agents with a unique mechanism of action. This research culminated in the synthesis and development of Linezolid (Zyvox®), the first clinically approved oxazolidinone antibiotic in 2000.
Linezolid's structure features a 3-fluoro-4-morpholinoaniline moiety, which is crucial for its antibacterial activity and pharmacokinetic profile. The presence of the fluorine atom enhances its potency, while the morpholine ring contributes to its favorable solubility and metabolic stability.[2][]
A New Paradigm in Cancer Therapy: The Rise of Kinase Inhibitors and Gefitinib
Almost concurrently with the developments in the antibacterial arena, the morpholino aniline scaffold was making significant inroads into oncology. The discovery that aberrant signaling through receptor tyrosine kinases (RTKs) is a major driver of cancer progression spurred the development of small molecule kinase inhibitors.
AstraZeneca's research in this area led to the development of Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Gefitinib features a 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline core. The morpholino aniline fragment plays a critical role in binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its activity.[4][5] The approval of Gefitinib in 2003 for the treatment of non-small cell lung cancer (NSCLC) marked a paradigm shift towards targeted cancer therapy.
Deciphering the Mechanism of Action: How Morpholino Anilines Exert Their Therapeutic Effects
The diverse biological activities of morpholino aniline compounds stem from their ability to interact with distinct molecular targets. The two most prominent examples, Linezolid and Gefitinib, showcase this versatility.
Linezolid: Arresting Bacterial Protein Synthesis
Linezolid exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis in bacteria.[6][7] Unlike many other antibiotics that target later stages of protein synthesis, Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2][8] This unique mechanism of action makes Linezolid effective against a broad range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Gefitinib: Blocking Aberrant Cancer Cell Signaling
Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase.[4] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[5][9][10] This blockade of EGFR signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring activating EGFR mutations.
Structure-Activity Relationships (SAR): Tailoring the Scaffold for Optimal Performance
The extensive synthetic exploration of the morpholino aniline scaffold has led to a deep understanding of the structural features that govern its biological activity.
SAR of Morpholino Aniline-Based Antibacterial Agents
For the oxazolidinone class of antibiotics, key SAR insights include:
-
The N-Aryl Oxazolidinone Core: This is essential for antibacterial activity.
-
The C-5 Side Chain: The nature of the substituent at the C-5 position of the oxazolidinone ring is critical for potency and spectrum of activity. An acetamidomethyl group, as seen in Linezolid, is optimal.
-
The 3-Fluoro-4-morpholinoaniline Moiety: The fluorine atom at the 3-position of the aniline ring significantly enhances antibacterial potency. The morpholine ring at the 4-position contributes to favorable pharmacokinetic properties.[11]
SAR of Morpholino Aniline-Based Kinase Inhibitors
In the context of kinase inhibitors like Gefitinib, the following SAR principles are important:
-
The Quinazoline Core: This serves as a scaffold for positioning the key interacting groups within the ATP-binding pocket of the kinase.
-
The 4-Anilino Moiety: This group is crucial for binding to the hinge region of the kinase domain. Substitutions on the aniline ring, such as the chlorine and fluorine atoms in Gefitinib, are critical for potency and selectivity.
-
The 6- and 7-Substituents on the Quinazoline Ring: These positions can be modified to enhance solubility, cell permeability, and target engagement. The morpholinoalkoxy side chain at the 6-position of Gefitinib improves its pharmacokinetic profile.[12]
Experimental Protocols: A Practical Guide to the Synthesis and Evaluation of Morpholino Aniline Compounds
To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of a key morpholino aniline intermediate and a representative final compound, as well as a standard biological assay.
Synthesis of 3-Fluoro-4-morpholinoaniline
This protocol describes a common and efficient method for the synthesis of the key intermediate, 3-fluoro-4-morpholinoaniline.[13][14]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1,2-difluoro-4-nitrobenzene in a suitable solvent (e.g., dimethyl sulfoxide), add morpholine and a base (e.g., potassium carbonate).
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude 4-(2-fluoro-4-nitrophenyl)morpholine.
-
Purification: Purify the crude product by column chromatography or recrystallization.
-
Reduction: Dissolve the purified 4-(2-fluoro-4-nitrophenyl)morpholine in a suitable solvent (e.g., ethanol or methanol) and add a catalyst (e.g., 10% palladium on carbon).
-
Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC or HPLC).
-
Final Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-fluoro-4-morpholinoaniline.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of morpholino aniline compounds on cancer cell lines.[15]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data: A Snapshot of Biological Activity
The following table summarizes the in vitro anticancer activity of a series of 2-morpholino-4-anilinoquinoline derivatives against the HepG2 human liver cancer cell line.[15][16][17]
| Compound | R1 | R2 | IC50 (µM) against HepG2 |
| 3a | H | H | > 30 |
| 3b | Cl | H | > 30 |
| 3c | OCH2(3-F-Ph) | Cl | 11.42 |
| 3d | OPh | H | 8.50 |
| 3e | O(4-F-Ph) | H | 12.76 |
Data extracted from Al-Sheikh et al., RSC Adv., 2024, 14, 3304-3313.[15][16][17]
Challenges and Future Directions: The Road Ahead for Morpholino Aniline Compounds
Despite their remarkable success, the development of morpholino aniline-based drugs is not without its challenges. Acquired drug resistance is a significant hurdle for both Linezolid and Gefitinib. In the case of Linezolid, resistance can arise from mutations in the 23S rRNA.[2] For Gefitinib, secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can abrogate drug binding.
Future research in this area will likely focus on:
-
Overcoming Drug Resistance: The design of next-generation morpholino aniline compounds that can overcome known resistance mechanisms is a high priority.
-
Expanding the Therapeutic Landscape: Exploring the potential of the morpholino aniline scaffold against other therapeutic targets, such as other kinases, proteases, and epigenetic modulators.
-
Improving Drug Delivery and Targeting: The development of novel drug delivery systems to enhance the therapeutic index of morpholino aniline compounds and enable targeted delivery to diseased tissues.
-
Harnessing New Synthetic Methodologies: The application of modern synthetic techniques, such as flow chemistry and photoredox catalysis, to streamline the synthesis of complex morpholino aniline derivatives.
Conclusion
The morpholino aniline scaffold has carved an indelible mark on the landscape of medicinal chemistry. From its humble beginnings as a synthetic intermediate to its central role in blockbuster drugs, its journey exemplifies the power of chemical innovation in addressing unmet medical needs. The deep understanding of its synthesis, mechanism of action, and structure-activity relationships, as detailed in this guide, provides a solid foundation for the continued development of this privileged scaffold. As researchers continue to unlock the full potential of morpholino aniline compounds, we can anticipate the emergence of new and improved therapies for a wide range of diseases in the years to come.
References
- Swain, A., et al. (2023). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 43(7), 1645-1651.
- LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012–. Linezolid.
- BOC Sciences. (n.d.).
- Patsnap. (2024, July 17).
- Patsnap. (2024, July 17).
- Shinabarger, D., et al. (1999). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 43(7), 1645-1651.
- BenchChem. (2025, October 7). Gefitinib (ZD1839): Unraveling EGFR Inhibition in Tumor-Stroma Interactions.
- BenchChem. (n.d.).
- Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304-3313.
- Al-Sheikh, A., et al. (2024, January 4). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
- Arı, E., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- Sordella, R., et al. (2004). Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells. Clinical Cancer Research, 10(21), 7352-7359.
- Sordella, R., et al. (2004).
- Al-Sheikh, A., et al. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing.
- CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google P
- ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis.
- ChemicalBook. (n.d.). 4-Morpholinoaniline CAS#: 2524-67-6.
- BenchChem. (n.d.). Synthesis routes of 4-Morpholinoaniline.
- Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686.
- Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(10), 1739-1750.
- Li, Y. F. (2015). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Journal of Drug Discovery, Development and Delivery, 2(1), 1008.
- Al-Suhaimi, K. S., et al. (2025, June 30). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents.
- Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
- Papa, E., et al. (2007). Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. Environmental Toxicology and Chemistry, 26(4), 639-646.
- National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem.
- Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3304-3313.
- ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid (Zyvox), the anticoagulant blood thinner Rivaroxaban (Xarelto) and the investigational antineoplastic drugs Entospletinib and Momelotinib.
- Reisman, S. E., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry, 63(6), 2739-2751.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- Chen, Y.-L., et al. (2023).
- Boschelli, D. H., et al. (2001). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of Medicinal Chemistry, 44(23), 3965-3977.
- Chu, D. T., et al. (1990). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 33(5), 1370-1374.
- Ghasemi, J., & Saaidpour, S. (2010). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Current Pharmaceutical Analysis, 6(3), 162-171.
- Wang, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(19), 6524.
- de Oliveira, C. S., et al. (2022). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 27(19), 6524.
- Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics, 1-22.
- San-Martín, C., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Antibiotics, 10(8), 920.
- Al-Zoubi, R. M., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. Bioorganic & Medicinal Chemistry Letters, 47, 128205.
- Huang, R., et al. (2021). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. Toxicological Sciences, 181(2), 194-210.
- National Center for Biotechnology Information. (n.d.). Benzenamine, 4-(4-morpholinyl)-. PubChem.
Sources
- 1. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]
- 2. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]
- 6. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 8. journals.asm.org [journals.asm.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
- 15. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
physical appearance and stability of 5-Bromo-2-morpholin-4-ylaniline
An In-Depth Technical Guide to the Physical and Chemical Characterization of 5-Bromo-2-morpholin-4-ylaniline
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 91062-48-5), a substituted aniline of significant interest in synthetic chemistry and drug discovery. Recognizing the limited publicly available data for this specific molecule, this document synthesizes direct information with expert analysis derived from structurally similar compounds. It offers researchers, scientists, and drug development professionals a foundational understanding of its appearance, solubility, and thermal characteristics, alongside a robust framework for assessing its chemical stability through forced degradation studies. The included protocols are designed to be self-validating, providing a practical guide for establishing a comprehensive stability profile.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a brominated aniline core and a morpholine substituent. Substituted anilines are crucial building blocks in the synthesis of a wide array of fine chemicals, including dyes, agrochemicals, and particularly, active pharmaceutical ingredients (APIs)[1][2]. The specific combination of a reactive bromine atom (amenable to cross-coupling reactions), an aniline amine group (for amide bond formation and other nucleophilic substitutions), and a saturated morpholine heterocycle imparts a unique set of properties relevant for medicinal chemistry applications.
This guide establishes the foundational physicochemical and stability profile of this compound, critical for its effective handling, formulation, and integration into synthetic workflows.
Chemical Structure and Identifiers:
-
IUPAC Name: 5-Bromo-2-(morpholin-4-yl)aniline
-
CAS Number: 91062-48-5[3]
-
Molecular Formula: C₁₀H₁₃BrN₂O[3]
-
Molecular Weight: 257.13 g/mol [3]
Physicochemical Properties
A precise understanding of a compound's physical properties is paramount for its application in a laboratory or manufacturing setting.
Physical State and Appearance
Based on vendor data and analysis of closely related substituted anilines, this compound is a solid at ambient temperature (20-25°C)[3]. While specific morphology data is unavailable, analogous compounds like 4-Bromoaniline and 5-Bromo-4-fluoro-2-methylaniline exist as white to off-white or pale purple crystalline solids or powders[1][4]. Therefore, it is reasonable to expect this compound to present as a crystalline powder, with color potentially ranging from white to light brown or purple, depending on purity and the presence of trace oxidized impurities.
Solubility Profile
The solubility of a compound dictates its utility in different reaction and formulation solvents. The molecular structure, with a hydrophobic bromo-phenyl ring and a more polar morpholine and amine functionality, suggests a mixed solubility profile.
-
Aqueous Solubility: Expected to be slight to moderate. While the parent 4-bromoaniline is only slightly soluble in water, the presence of the morpholine ring, with its oxygen and nitrogen heteroatoms capable of hydrogen bonding, should enhance aqueous solubility compared to simpler analogs[1][5].
-
Organic Solubility: Predicted to be high in common polar aprotic and protic organic solvents. Similar to other bromoanilines, good solubility is anticipated in solvents such as ethanol, chloroform, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF)[1][5].
A summary of key physicochemical properties, including data from structural analogs for context, is presented below.
| Property | This compound | 4-Bromoaniline (Analog) | 5-Bromo-2-methylaniline (Analog) |
| CAS Number | 91062-48-5[3] | 106-40-1[6] | 39478-78-9 |
| Molecular Formula | C₁₀H₁₃BrN₂O[3] | C₆H₆BrN[1] | C₇H₈BrN |
| Molecular Weight | 257.13 g/mol [3] | 172.02 g/mol [1] | 186.05 g/mol |
| Appearance | Solid (predicted) | White to off-white crystalline solid[1] | Solid |
| Melting Point | Data not available | 66-68 °C[1] | 33 °C |
| Boiling Point | Data not available | 243 °C[1] | 139 °C / 17 mmHg |
| Purity (Typical) | ≥98%[3] | ≥98%[1] | 97% |
Chemical Stability and Handling
The stability of a chemical intermediate is a critical parameter that influences its shelf-life, potential degradation pathways, and the reliability of experimental outcomes.
Storage and Handling Recommendations
Aniline derivatives are often susceptible to degradation via oxidation and light. The amino group can be readily oxidized, often leading to discoloration.
-
Storage: The recommended storage condition is sealed in a dry environment at 2-8°C[3]. To maximize long-term stability, storage in an amber vial under an inert atmosphere (e.g., nitrogen or argon) is strongly advised to protect against air and light.
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or chemical fume hood. Standard personal protective equipment (gloves, safety glasses) should be worn[6]. The compound is classified as harmful if swallowed (H302)[3].
Forced Degradation: A Framework for Stability Assessment
Forced degradation, or stress testing, is a critical component of drug development used to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than those used for accelerated stability testing[7][8]. These studies are essential for developing stability-indicating analytical methods, identifying potential degradants, and elucidating degradation pathways[7][9].
The primary stress conditions applied are hydrolysis (acidic and basic), oxidation, photolysis, and thermolysis[10][11].
Figure 1: Workflow for a forced degradation study.
Predicted Degradation Pathways
-
Oxidative Degradation: The aniline moiety is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or polymeric impurities, often resulting in sample discoloration.
-
Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the morpholine ring, although this is less likely than oxidation of the aniline.
-
Photodegradation: Aromatic bromides and anilines can be sensitive to light. Photolytic cleavage of the C-Br bond to form radical species or degradation of the aniline ring are potential pathways.
Experimental Protocols for Characterization
The following protocols provide a starting point for the in-house characterization of this compound.
Protocol: Visual and Physical Characterization
-
Objective: To determine the physical appearance and state of the compound.
-
Methodology:
-
Place approximately 5-10 mg of the substance on a clean, white watch glass.
-
Observe the sample under ambient laboratory lighting against a white and a black background.
-
Record the physical state (e.g., crystalline, amorphous powder, solid chunks).
-
Record the color and any observed heterogeneity.
-
Use a calibrated melting point apparatus to determine the melting range. Report the range from the onset of melting to the point where the substance is fully liquid.
-
Protocol: Preliminary Solubility Assessment
-
Objective: To qualitatively assess the solubility in a range of common laboratory solvents.
-
Methodology:
-
Add approximately 1-2 mg of the compound to each of several labeled vials.
-
To each vial, add 1 mL of a test solvent (e.g., Water, Ethanol, Methanol, Acetonitrile, Dichloromethane, DMSO).
-
Vortex each vial for 30 seconds.
-
Visually inspect for undissolved solid against a dark background.
-
Classify solubility as: "Freely Soluble" (no visible particles), "Sparingly Soluble" (some particles remain), or "Insoluble" (most or all of the solid remains).
-
Protocol: Forced Degradation for Stability-Indicating Method Development
-
Objective: To generate potential degradation products and establish a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC)[12][13].
-
Causality: The goal is to achieve 5-20% degradation of the parent compound[10]. If degradation is too extensive, the primary degradants may themselves degrade, complicating analysis. If degradation is insufficient, minor degradants may not be detected. Time and stressor concentration must be optimized accordingly.
Figure 2: Decision workflow for forced degradation experiments.
-
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw and neutralize aliquots with 0.1 M HCl at specified time points.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at specified time points.
-
Thermal Degradation: Store vials of the stock solution and the solid compound in an oven at 80°C. Sample at specified time points.
-
Photostability: Expose the stock solution and solid compound to a light source that meets ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a reverse-phase HPLC method with a photodiode array (PDA) detector. The use of a mass spectrometer (MS) detector is highly recommended for identifying the mass of any potential degradants.
-
Conclusion
This compound is a valuable substituted aniline for research and development. It is expected to be a crystalline solid, with poor aqueous solubility but good solubility in common organic solvents. Its primary stability liability is likely oxidative and photolytic degradation of the aniline moiety. Proper storage in a cool, dark, dry place under an inert atmosphere is critical for maintaining its purity and integrity. The provided protocols offer a robust starting point for detailed characterization and for the development of a validated, stability-indicating analytical method essential for its use in regulated drug development environments.
References
- Vertex AI Search. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.
- Ketone Pharma.
- Ossila. 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
- PubChem. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407.
- Tokyo Chemical Industry (India) Pvt. Ltd. 5-Bromo-2-fluoroaniline 2924-09-6.
- ChemScene. 91062-48-5 | 5-Bromo-2-morpholinoaniline.
- PubChem. 5-Bromo-2-ethylaniline | C8H10BrN | CID 23346756.
- ACS Publications. Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Organic Letters.
- Pharmaguideline.
- PubMed Central (PMC). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
- ResearchGate.
- NIH.
- Techno PharmChem.
- Thermo Fisher Scientific.
- Sigma-Aldrich. 5-Bromo-2-methylaniline 97 39478-78-9.
- ResearchGate.
- SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column.
- Creative Biolabs.
- Sigma-Aldrich. 2-Bromo-5-fluoropyridine 97 41404-58-4.
- ResearchGate.
- Ketone Pharma.
- Alchem Pharmtech. CAS N/A | 5-Bromo-2-(piperidin-1-yl)aniline.
- Chemsrc. 5-Bromo-2-iodo-4-methylpyridine | CAS#:941294-57-1.
- Thermo Fisher Scientific. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, 97% 10 g | Buy Online.
- Infinium Pharmachem Limited. 4-Bromo-2-Iodoaniline.
- Sigma-Aldrich. 2-bromo-5-(morpholin-4-yl)aniline | 1175948-78-3.
Sources
- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemscene.com [chemscene.com]
- 4. ossila.com [ossila.com]
- 5. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Abstract This technical guide provides an in-depth analysis of 5-Bromo-2-morpholin-4-ylaniline, a heterocyclic building block of significant interest in modern medicinal chemistry. We explore its synthesis, physicochemical properties, and critical role as a scaffold in the development of targeted therapeutics, particularly protein kinase inhibitors. The guide details robust synthetic protocols, including the Buchwald-Hartwig amination for its formation and subsequent derivatization via Suzuki coupling, explaining the causal rationale behind experimental choices. Furthermore, we dissect the structure-activity relationships (SAR) of related aniline derivatives, offering insights for researchers, chemists, and drug development professionals. The content is grounded in authoritative references and presented with clarity to facilitate both conceptual understanding and practical application in a laboratory setting.
The Aniline Scaffold in Modern Drug Discovery
Aniline and its derivatives are foundational pillars in the architecture of synthetic pharmaceuticals.[1][2] Their prevalence stems from their versatile reactivity and their ability to serve as a "privileged scaffold"—a molecular framework that can bind to multiple biological targets.[3] In drug design, the aniline core is frequently modified with specific functional groups to fine-tune its pharmacokinetic and pharmacodynamic properties.
Two such modifications are particularly salient in the context of our topic:
-
Halogenation (e.g., Bromination): The introduction of a bromine atom serves a dual purpose. It acts as a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the systematic exploration of chemical space and the optimization of lead compounds.[4] Additionally, the bromine atom can engage in halogen bonding or occupy hydrophobic pockets within a protein's active site, thereby enhancing binding affinity and selectivity.
-
Incorporation of Cyclic Amines (e.g., Morpholine): The morpholine moiety is widely employed in medicinal chemistry to improve the physicochemical profile of drug candidates.[5] Its presence often enhances aqueous solubility, metabolic stability, and can provide a hydrogen bond acceptor to interact with the biological target, ultimately improving the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a molecule.[5]
This strategic combination of a reactive halogen and a property-modulating heterocycle makes bromo-morpholinyl-aniline derivatives, such as the titular compound, highly valuable starting points, especially in the rational design of protein kinase inhibitors.[6][7]
This compound: A Core Intermediate
This compound (CAS No. 91062-48-5) is a key intermediate that embodies the principles discussed above. Its structure provides a synthetically accessible platform for building libraries of complex molecules for biological screening.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 91062-48-5 | [8] |
| Molecular Formula | C₁₀H₁₃BrN₂O | [8] |
| Molecular Weight | 257.13 g/mol | [8] |
| Topological Polar Surface Area (TPSA) | 38.49 Ų | [8] |
| LogP (Calculated) | 1.8679 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Rotatable Bonds | 1 | [8] |
Synthetic Methodologies: The Buchwald-Hartwig Amination
The formation of the C-N bond between the aniline ring and the morpholine moiety is a critical synthetic step. While classical nucleophilic aromatic substitution (SNAAr) is possible, it often requires harsh conditions, especially with electron-rich or less activated aryl halides. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior, more general, and milder method for this transformation.[9][10]
The reaction's success hinges on the careful selection of a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent. The ligand is crucial; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[11]
Caption: General workflow for the synthesis via Buchwald-Hartwig amination.
Experimental Protocol 1: Synthesis of this compound
This protocol describes a representative Buchwald-Hartwig amination.
Materials:
-
2,4-Dibromoaniline
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc), Hexanes, Saturated aq. NaCl (brine), Water (DI)
-
Sodium sulfate (Na₂SO₄), Silica gel
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add 2,4-dibromoaniline (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas three times. This is critical to prevent oxidation of the catalyst and ligand.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq). The base is crucial for deprotonating the amine, making it a more effective nucleophile.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Quench by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual base and solvent.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
Structure-Activity Relationships (SAR) and Medicinal Chemistry Applications
The 5-bromo-2-morpholinylaniline scaffold is a common feature in molecules designed to inhibit protein kinases, enzymes that play a central role in cellular signaling and are often dysregulated in diseases like cancer.[12] Many kinase inhibitors are designed to be ATP-competitive, binding to the adenine-binding region of the kinase's ATP pocket.[6]
The aniline portion of the scaffold often forms one or two critical hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of adenine's aminopurine core. The substituents at the 2- and 5-positions project into different regions of the active site, where they can be modified to enhance potency and selectivity.[13][14]
-
The 2-Morpholino Group: This group typically points towards the solvent-exposed region. Its primary role is to enhance the drug-like properties of the molecule, particularly solubility.[5]
-
The 5-Bromo Group: This atom projects into a deeper part of the binding pocket. It can be used to occupy a hydrophobic pocket or, more importantly, serve as a point for further chemical elaboration to extend into adjacent pockets, a common strategy for achieving selectivity against different kinases.[15]
Caption: SAR model for a 5-bromo-2-morpholinylaniline scaffold in a kinase pocket.
Experimental Protocols for Derivatization: Suzuki Coupling
The bromine atom on the aniline ring is a prime site for modification using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a C-C bond between an aryl halide and an organoboron species, is a robust and widely used method for this purpose.
Caption: General workflow for derivatization via Suzuki cross-coupling.
Experimental Protocol 2: Suzuki Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
Reagent Combination: In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Solvent and Degassing: Add the dioxane/water solvent mixture. Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the degassed mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography or recrystallization to obtain the desired 5-aryl-2-morpholin-4-ylaniline derivative.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is an enabling tool for modern drug discovery. Its structure is a masterful convergence of features: a nucleophilic aniline core for hinge binding, a morpholine group for optimizing physicochemical properties, and a strategically placed bromine atom that serves as a launchpad for diversification. The robust and well-understood synthetic methodologies, such as the Buchwald-Hartwig and Suzuki reactions, allow researchers to efficiently generate and test novel chemical entities based on this scaffold. As the quest for more selective and potent targeted therapies continues, particularly in oncology and immunology, scaffolds like this compound will remain indispensable for building the next generation of innovative medicines.
References
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024-01-19). RSC Advances.
- CN102993022A - Preparation method of bromoaniline. (n.d.).
- Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022-06-27). Neliti.
- 5-Bromo-2-fluoroaniline. (n.d.). PubChem.
- 5-Bromo-4-fluoro-2-methylaniline. (n.d.). Ossila.
- A brief review on aniline and its derivatives. (2019).
- 5-Bromo-2-morpholinoaniline. (n.d.). ChemScene.
- 5-Bromo-2-methylaniline 97. (n.d.). Sigma-Aldrich.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). MDPI.
- US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds. (n.d.).
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019-01-15). PubMed.
- STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. (2020-08-02). YouTube.
- Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal.
- Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. (2020-09-16). PubMed Central.
- Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023-03-07). PubMed Central.
- Protein kinase inhibitors: contributions from structure to clinical compounds. (2009-03-19). Cambridge Core.
- Buchwald-Hartwig amination reaction of chlorobenzene with aniline... (n.d.).
- Aniline. (n.d.). Wikipedia.
- Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (2012). Scirp.org.
- Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. (2008-06). PubMed.
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.
- The Emerging Role of 4-(Oxan-2-yl)aniline in Medicinal Chemistry. (n.d.). Benchchem.
- Can Aniline Be Used In Drug Development? (2024-02-17). Bloom Tech.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021-12-03).
- Lyn Kinase Structure, Regulation, and Involvement in Neurodegenerative Diseases: A Mini Review. (2023-01-23). MDPI.
- Synthetic Methods for Primary Anilines. (2023-12-15). Books.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. bloomtechz.com [bloomtechz.com]
- 4. ossila.com [ossila.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 7. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 8. chemscene.com [chemscene.com]
- 9. research.rug.nl [research.rug.nl]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Bromo-2-morpholin-4-ylaniline for the Research and Development Professional
This guide provides an in-depth technical overview of 5-Bromo-2-morpholin-4-ylaniline, a key intermediate in contemporary drug discovery and development. Intended for researchers, medicinal chemists, and process development scientists, this document delineates the procurement, quality assessment, and strategic application of this valuable molecular scaffold. We will explore the compound's chemical attributes, commercial availability, and the critical quality control parameters necessary to ensure its suitability for pharmaceutical research, supported by established analytical methodologies and field-proven insights.
Introduction: The Strategic Importance of the Morpholino-aniline Scaffold
This compound (CAS No. 91062-48-5) is a substituted aniline derivative that has garnered significant interest in medicinal chemistry. The molecule incorporates a bromo-substituted phenyl ring, an aniline moiety, and a morpholine ring. This unique combination of functional groups provides a versatile platform for the synthesis of a diverse array of complex molecules.
The morpholine heterocycle is a "privileged" scaffold in drug discovery, frequently employed to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4] Its presence can improve aqueous solubility, modulate lipophilicity, and introduce a basic nitrogen center, all of which are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The aniline and bromo functionalities, in turn, offer reactive handles for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, making this intermediate a valuable starting point for the synthesis of novel therapeutic agents.[6]
Commercial Availability and Supplier Specifications
A critical first step in any research and development program is the reliable procurement of starting materials. This compound is available from a number of commercial suppliers who specialize in providing intermediates for the pharmaceutical and biotechnology industries. When selecting a supplier, it is imperative to consider not only the cost but also the purity, consistency, and the quality of the accompanying analytical documentation.
Below is a comparative table of leading commercial suppliers for this compound:
| Supplier | Product Number | Purity Specification | Available Quantities | Additional Information |
| ChemScene | CS-0461505 | ≥98% | Milligrams to grams | Provides basic physicochemical data and storage conditions.[7] |
| BLDpharm | 1175948-78-3 | Inquire | Milligrams to grams | Offers access to NMR, HPLC, and LC-MS data upon request.[8] |
| ChemicalBook | CB7749870 | Inquire | Varies | A platform that aggregates multiple suppliers. |
Note: Purity and available quantities are subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase to verify the quality and impurity profile of the material.
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is a non-negotiable aspect of its use in drug discovery. The presence of impurities can lead to spurious biological data, complicate reaction outcomes, and compromise the integrity of subsequent research. A comprehensive quality control workflow is therefore essential.
Workflow for Quality Control of Incoming this compound
Caption: A typical workflow for the quality control of incoming this compound.
Identity Confirmation
Mass Spectrometry (MS): Mass spectrometry is a fundamental technique for confirming the molecular weight of the compound. For this compound (C₁₀H₁₃BrN₂O), the expected monoisotopic mass is approximately 256.02 g/mol . The presence of a bromine atom will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in the molecule. Expected characteristic peaks for this compound would include N-H stretching vibrations for the aniline amine, C-H stretching for the aromatic and aliphatic protons, C-N stretching, and C-O-C stretching from the morpholine ring.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of non-volatile organic compounds.[9] A reverse-phase HPLC method is typically employed for aniline derivatives.
Experimental Protocol: HPLC Purity Determination of this compound (Illustrative Example)
This protocol is a general guideline and may require optimization for specific instruments and columns.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a quaternary or binary pump, an autosampler, and a column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Inject the prepared sample and record the chromatogram.
-
Calculate the percentage purity using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Structural Elucidation
-
¹H NMR: One would expect to see signals in the aromatic region corresponding to the protons on the substituted benzene ring. The protons of the morpholine ring would appear as distinct multiplets in the aliphatic region. The aniline N-H protons would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the benzene ring, with the carbon attached to the bromine atom being significantly influenced. The four unique carbons of the morpholine ring would also be visible in the aliphatic region.
Synthesis and Applications in Drug Discovery
While a specific, detailed synthesis for this compound is not widely published in peer-reviewed literature, its synthesis can be conceptualized through established organic chemistry reactions. A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitably activated dihalobenzene with morpholine, followed by a reduction of a nitro group to the aniline.
The true value of this compound lies in its application as a versatile building block in the synthesis of more complex molecules with potential therapeutic activity. The aniline nitrogen can be acylated, alkylated, or used in coupling reactions. The bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
The morpholine moiety is a common feature in drugs targeting the central nervous system (CNS), as it can improve blood-brain barrier permeability.[1][2][5] Furthermore, morpholine-containing compounds have shown promise as anticancer agents, often as inhibitors of protein kinases.[3]
Logical Flow of this compound in a Drug Discovery Program
Caption: The role of this compound in a typical drug discovery cascade.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on hazards, handling, storage, and disposal. In general, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a strategically important building block for modern medicinal chemistry. Its unique combination of a privileged morpholine scaffold and versatile reactive sites makes it an invaluable tool for the synthesis of novel compounds with therapeutic potential. A thorough understanding of its commercial availability, coupled with rigorous quality control and analytical characterization, is essential for its effective and reliable use in drug discovery and development programs. This guide provides a foundational framework for researchers to procure, qualify, and strategically implement this key intermediate in their pursuit of new medicines.
References
-
Basanagouda, M., et al. (2021). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Archiv der Pharmazie, 354(5), e2000339. Available at: [Link]
- Gomtsyan, A. (2012). Morpholine in medicinal chemistry. Comprehensive Medicinal Chemistry II, 5, 245-269.
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]
- Vitaku, E., et al. (2014). Morpholine-a versatile building block in organic synthesis. Journal of Heterocyclic Chemistry, 51(3), 513-542.
-
Crivori, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 369-391. Available at: [Link]
-
Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved January 16, 2026, from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Retrieved January 16, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved January 16, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. Retrieved January 16, 2026, from [Link]
-
El-Damasy, A. K., et al. (2016). Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening. Bioorganic & Medicinal Chemistry Letters, 26(14), 3307-3312. Available at: [Link]
- Google Patents. (n.d.). Preparation method of bromoaniline.
-
NIST WebBook. (n.d.). Benzenamine, 4-bromo-. Retrieved January 16, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. chemscene.com [chemscene.com]
- 8. 1175948-78-3|2-Bromo-5-(morpholin-4-yl)aniline|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. media.neliti.com [media.neliti.com]
Methodological & Application
The Strategic Application of 5-Bromo-2-morpholin-4-ylaniline in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced pharmacological profiles remain a cornerstone of therapeutic innovation. The morpholine moiety is a well-established "privileged structure" in drug design, lauded for its ability to improve aqueous solubility, metabolic stability, and pharmacokinetic properties of drug candidates.[1][2] When incorporated into an aniline framework, particularly one featuring a bromine atom, a versatile and highly reactive chemical scaffold is created. 5-Bromo-2-morpholin-4-ylaniline emerges as a building block of significant interest, strategically positioning a nucleophilic aniline, a synthetically versatile bromine atom, and a beneficial morpholine ring for the construction of complex, biologically active molecules.
While direct literature on this compound is emerging, its utility can be inferred from the extensive application of structurally similar bromo-anilines and morpholine-containing compounds in the development of targeted therapeutics, particularly in oncology.[3][4][5] This guide provides a comprehensive overview of the potential applications and detailed protocols for the effective use of this compound in medicinal chemistry research, with a focus on its role as a key intermediate in the synthesis of kinase inhibitors.
Physicochemical Properties and Synthetic Rationale
The unique arrangement of functional groups in this compound dictates its reactivity and utility as a synthetic intermediate.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₁₀H₁₃BrN₂O | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 257.13 g/mol | Essential for stoichiometric calculations in reaction planning. |
| Appearance | Off-white to pale yellow solid (predicted) | A physical characteristic for identification and purity assessment. |
| Key Functional Groups | Aniline (-NH₂), Bromine (-Br), Morpholine | Offers multiple, distinct reaction sites for diverse chemical transformations. |
The aniline group serves as a potent nucleophile, ideal for forming amide, urea, or sulfonamide linkages, or for participating in coupling reactions to construct the core of many targeted inhibitors. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The morpholine ring not only enhances solubility and metabolic stability but can also engage in crucial hydrogen bonding interactions within a target protein's binding site.[1][2]
Core Application: A Building Block for Kinase Inhibitors
Protein kinases are a critical class of enzymes often dysregulated in cancer and other diseases.[6] Small molecule kinase inhibitors have revolutionized cancer therapy, with many approved drugs featuring an aniline or substituted aniline core that mimics the adenine region of ATP.[7][8] The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are prominent examples found in drugs like gefitinib and erlotinib.[7][8] this compound is an ideal starting material for the synthesis of novel kinase inhibitors based on these and other privileged scaffolds.
Workflow for Kinase Inhibitor Synthesis
The general workflow for utilizing this compound in the synthesis of a hypothetical kinase inhibitor is depicted below. This process highlights the sequential modification of the molecule's key reactive sites.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible two-step synthesis of the title compound from commercially available starting materials.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Procedure:
Step 1: Synthesis of 4-(2-Bromo-5-nitrophenyl)morpholine
-
To a stirred solution of 1-bromo-2-fluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
A precipitate will form. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the intermediate product.
-
Causality: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing the morpholine to displace the fluorine atom. Potassium carbonate acts as a base to neutralize the hydrofluoric acid byproduct.
-
Step 2: Synthesis of this compound
-
To a suspension of 4-(2-bromo-5-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water (4:1, 10 mL/mmol), add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Causality: Iron powder in the presence of a mild acid source (from ammonium chloride) is a classic and effective method for the reduction of an aromatic nitro group to an aniline.
-
Expected Data:
| Compound | Yield (%) | Purity (LC-MS) | ¹H NMR |
| Intermediate | 85-95% | >95% | Consistent with structure |
| Final Product | 70-85% | >98% | Consistent with structure |
Protocol 2: Application in the Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Scaffold
This protocol demonstrates the use of this compound as a key building block in the synthesis of a potential kinase inhibitor.
Reaction Scheme:
Caption: Synthesis of a 4-anilinoquinazoline intermediate.
Step-by-Step Procedure:
-
In an oven-dried flask, combine this compound (1.0 eq), 4-chloro-6,7-dimethoxyquinazoline (1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) and anhydrous dioxane (10 mL/mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-anilinoquinazoline intermediate.
-
Causality: This is a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) that forms a C-N bond between the aniline and the chloroquinazoline. The palladium catalyst, in conjunction with a specialized ligand (Xantphos), facilitates this transformation, while the base (cesium carbonate) is required for the catalytic cycle.
-
This intermediate can then be further diversified through a Suzuki coupling at the bromine position to install various aryl or heteroaryl groups, allowing for the exploration of structure-activity relationships (SAR) against a target kinase.
Conclusion and Future Outlook
This compound represents a high-potential building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its trifunctional nature provides a robust platform for generating molecular diversity, particularly in the pursuit of kinase inhibitors. The protocols detailed herein offer a practical guide for its synthesis and subsequent application in constructing complex, drug-like molecules. As the demand for targeted and effective therapies continues to grow, the strategic use of such versatile intermediates will be paramount to the advancement of drug discovery.
References
- Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. Retrieved January 17, 2026.
-
Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Neliti. Retrieved January 17, 2026, from [Link]
-
Molecules. (n.d.). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Retrieved January 17, 2026, from [Link]
-
International Journal of Health Sciences. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. Retrieved January 17, 2026, from [Link]
-
Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Retrieved January 17, 2026, from [Link]
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. doi:10.1002/med.21634
-
Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved January 17, 2026, from [Link]
- Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. doi:10.1039/d3ra07495a
- Fallacara, A. L., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16407. doi:10.1038/srep16407
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. doi:10.1016/j.bioorg.2020.103578
- Ohuchi, N., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6899-6912. doi:10.1016/j.bmc.2006.06.049
- Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. doi:10.1016/j.ejmech.2019.03.004
- Dolle, R. E., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(17), 2627-2629. doi:10.1021/jm00043a001
- Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. doi:10.53730/ijhs.v6nS4.11260
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smolecule.com [smolecule.com]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-2-morpholin-4-ylaniline: A Versatile Building Block for Advanced Organic Synthesis
Introduction
5-Bromo-2-morpholin-4-ylaniline is a key bifunctional building block in modern organic and medicinal chemistry. Its unique structure, featuring a reactive bromine atom poised for cross-coupling reactions and a nucleophilic amino group, all modulated by the electron-donating morpholine moiety, makes it an invaluable scaffold for the synthesis of a diverse array of complex molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this versatile intermediate, with a focus on its application in palladium-catalyzed cross-coupling reactions for the construction of carbon-carbon and carbon-nitrogen bonds. Detailed protocols, mechanistic insights, and the strategic importance of this building block in the synthesis of biologically active compounds, particularly kinase inhibitors, are presented.
The strategic placement of the bromine atom at the 5-position and the morpholine group at the 2-position of the aniline ring creates a unique electronic and steric environment. The electron-donating nature of the morpholine and amino groups activates the aromatic ring, influencing the reactivity of the C-Br bond in cross-coupling reactions. This guide will explore the practical applications of this compound in two of the most powerful transformations in contemporary organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aniline ring serves as a versatile handle for the introduction of various aryl, heteroaryl, and alkyl groups through palladium-catalyzed cross-coupling reactions. These reactions are foundational in drug discovery, enabling the rapid generation of molecular diversity and the construction of complex scaffolds from simple precursors.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. It involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide range of substituents at the 5-position, leading to the synthesis of 4-substituted-2-morpholinoanilines. These products are key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors.[1][2]
The general catalytic cycle for the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and functional group tolerance.[4][5]
Figure 1. Generalized workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[6] This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a suitable ligand and a strong base.[7] For this compound, this transformation can be utilized in two ways: either by coupling the bromo-substituent with another amine or by using the aniline's amino group to couple with another aryl halide. The former is more common for this building block, leading to the synthesis of N-aryl or N-alkyl derivatives at the 5-position. These products are also valuable intermediates in medicinal chemistry.[8]
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination and deprotonation of the amine to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine product and regenerates the active catalyst. The choice of a bulky, electron-rich phosphine ligand is often critical for promoting the reductive elimination step and achieving high reaction efficiency.[9][10]
Figure 2. Generalized workflow for the Buchwald-Hartwig amination of this compound.
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the synthesis of 4-phenyl-2-morpholinoaniline.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-2-morpholinoaniline.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
This protocol provides a general method for the synthesis of N-phenyl-2-morpholino-1,4-benzenediamine.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
-
Silica gel for column chromatography
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.048 mmol, 4.8 mol%) to a dry Schlenk flask.
-
Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
To this catalyst mixture, add this compound (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-phenyl-2-morpholino-1,4-benzenediamine.
Data Presentation: Representative Cross-Coupling Reactions
The following table summarizes typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with bromoaniline derivatives, which can serve as a starting point for optimization with this compound.
| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromoaniline | Arylboronic acids | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | DMF/H₂O | 100 | 85-95 | [1] |
| Suzuki-Miyaura | 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 90 | [2] |
| Buchwald-Hartwig | 5-Bromo-8-benzyloxyquinoline | N-methylaniline | Pd(OAc)₂ (5) | XPhos (10) | NaOtBu (1.25) | Toluene | 110 | 95 | [6] |
| Buchwald-Hartwig | 2-Bromopyridine | Benzamide | Pd₂(dba)₃ (2.5) | Xantphos (7.5) | DBU (2) | Toluene | 100 | 88 | [11] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a straightforward and efficient means to introduce molecular diversity, making it an essential tool for medicinal chemists and drug development professionals. The protocols and guidelines presented in this application note offer a solid foundation for the successful application of this building block in the synthesis of novel compounds with potential biological activity.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube; 2025 March 29. Available from: [Link]
- Kashani, S. K., Jessiman, J. E., & Newman, S. G.
- Omar, W. A. E., & Hormi, O. E. O. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.
- Selected ligands and catalysts for Buchwald‐Hartwig amination.
- Buchwald C
- Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
- Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a bromin
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
- The Suzuki Reaction.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling.
- Synthesis of 5- or 8-bromoisoquinoline derivatives.
- A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- The Suzuki reaction of 4-bromoaniline with aryl boronic acids.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Phenylmorpholines and analogues thereof.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocol for the Suzuki Coupling of 5-Bromo-2-morpholin-4-ylaniline
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, mild conditions, and exceptional functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or triflates, a transformation that has profoundly impacted the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4] For drug development professionals, the Suzuki coupling is an indispensable tool for the construction of biaryl and heteroaryl scaffolds, which are prevalent motifs in a vast array of therapeutic agents.[5]
This application note provides a comprehensive guide and a detailed protocol for the Suzuki coupling of 5-Bromo-2-morpholin-4-ylaniline. This substrate is of particular interest in medicinal chemistry, as the resulting 5-aryl-2-morpholinoaniline core is a valuable pharmacophore. The electron-donating nature of the aniline and morpholine substituents presents specific challenges that necessitate a carefully optimized protocol. Herein, we will dissect the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, and provide a step-by-step procedure to empower researchers to successfully synthesize a diverse range of 5-aryl-2-morpholinoaniline derivatives.
Understanding the Substrate: The Chemical Personality of this compound
This compound is an electron-rich aryl bromide. The presence of the ortho-morpholino and para-amino groups significantly increases the electron density of the aromatic ring. This electronic enrichment can render the oxidative addition of the palladium(0) catalyst into the C-Br bond, the first and often rate-limiting step of the catalytic cycle, more challenging compared to electron-deficient aryl halides.[6] Consequently, the selection of a highly active catalyst system is paramount for achieving efficient coupling.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[1]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7]
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Various | Ensure dryness before use. |
| Arylboronic Acid | >97% | Various | Use 1.2-1.5 equivalents. |
| Palladium(II) Acetate (Pd(OAc)₂) | >98% | Strem, Aldrich | Pre-catalyst. |
| SPhos | >98% | Strem, Aldrich | Ligand. |
| Cesium Carbonate (Cs₂CO₃) | >99% | Aldrich, Acros | Finely powder before use. |
| 1,4-Dioxane | Anhydrous | Acros, Aldrich | Degas prior to use. |
| Deionized Water | - | - | Degas prior to use. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher, VWR | For workup. |
| Brine | - | - | Saturated aqueous NaCl solution for workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher, VWR | For drying the organic phase. |
Reaction Setup Workflow
Figure 2: Experimental workflow for the Suzuki coupling of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered cesium carbonate (2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate small vial, weigh out palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) and add them to the reaction vial.
-
Inert Atmosphere: Seal the reaction vial with a septum-containing cap. Evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a ~0.1 M concentration of the limiting reagent).
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-morpholinoaniline.
Key Considerations and Scientific Rationale
-
Catalyst and Ligand Selection: For electron-rich aryl bromides like this compound, a highly active catalyst system is crucial. The combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos (a Buchwald ligand) is often effective.[8] These ligands promote the oxidative addition step and facilitate the reductive elimination. An alternative is to use a pre-formed palladacycle catalyst like CataCXium® A Pd G3, which has shown unique efficacy in the coupling of unprotected ortho-bromoanilines.[5][9]
-
Choice of Base: The base plays a critical role in the transmetalation step by forming a more nucleophilic boronate species.[1] For challenging substrates, stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are generally more effective than weaker bases like sodium or potassium carbonate.[8]
-
Solvent System: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or 2-methyltetrahydrofuran (2-MeTHF) are commonly employed.[8] The addition of a small amount of water is often beneficial as it can aid in the dissolution of the base and facilitate the catalytic cycle.[7] All solvents should be degassed to prevent oxidation of the palladium(0) catalyst.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or poor choice of base/ligand. | Ensure an inert atmosphere, use fresh reagents, screen different ligands (e.g., XPhos, RuPhos), and consider a stronger base (e.g., K₃PO₄). Increase the reaction temperature in increments. |
| Protodeboronation | Degradation of the boronic acid. | Use a boronic ester (e.g., pinacol ester) which is more stable. Minimize reaction time and ensure the base is not excessively strong for the specific boronic acid. |
| Side Reactions | Homocoupling of the boronic acid or aryl halide. | Lower the catalyst loading, ensure an inert atmosphere, and maintain a consistent temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of a diverse range of 5-aryl-2-morpholinoaniline derivatives. By understanding the mechanistic nuances and carefully selecting the catalyst, ligand, base, and solvent system, researchers can overcome the challenges associated with this electron-rich substrate. The protocol provided herein serves as a validated starting point, empowering scientists in drug discovery and development to efficiently access novel chemical matter for the advancement of their research programs.
References
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Martin, C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Martin, C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Martin, C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Retrieved from [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link]
-
UniMiB. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. UniMiB. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]
-
PubMed. (n.d.). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Retrieved from [Link]
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]
-
PubMed. (2023). Suzuki coupling-based synthesis and in vitro cytotoxic evaluation of C-2 aryl derivatives of Withaferin A. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Martin, C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. rsc.org [rsc.org]
- 9. Palladium‐Catalyzed para‐C−H Arylation of Anilines with Aromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Biological Activity of 5-Bromo-2-morpholin-4-ylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 5-Bromo-2-morpholin-4-ylaniline Scaffold
The this compound scaffold represents a promising area of investigation in medicinal chemistry. This structure combines three key features that are prevalent in many biologically active molecules: a halogenated aniline ring, a morpholine moiety, and the potential for diverse substitutions. The morpholine ring is a privileged heterocycle known to improve the pharmacokinetic profile of drug candidates, while aniline derivatives are foundational to a wide range of therapeutics, including numerous kinase inhibitors.[1][2] The bromine atom offers a reactive handle for further chemical modification through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).
Derivatives of this scaffold are of particular interest as potential anticancer agents. Structurally similar compounds, such as 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline, have demonstrated significant antiproliferative and apoptotic activities in leukemia cell lines.[3] This suggests that the this compound core may serve as a valuable starting point for the development of novel therapeutics, potentially targeting key cellular processes like cell cycle regulation and programmed cell death. These application notes provide a comprehensive guide to the synthesis and biological evaluation of this promising class of compounds.
Part 1: Synthesis of this compound Derivatives
Application Note: Synthetic Strategy via Palladium-Catalyzed Cross-Coupling
The synthesis of this compound derivatives can be efficiently achieved through modern palladium-catalyzed cross-coupling reactions. The core structure itself is typically assembled via a Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[4][5] This reaction couples an aryl halide (or sulfonate) with an amine in the presence of a palladium catalyst and a suitable ligand. In this case, 1,4-dibromo-2-nitrobenzene can be reacted with morpholine, followed by reduction of the nitro group to form the aniline.
Once the this compound core is synthesized, the bromine atom at the 5-position serves as a versatile anchor point for introducing diversity. The Suzuki-Miyaura coupling is an ideal reaction for this purpose, allowing for the formation of a carbon-carbon bond between the bromoaniline core and a wide variety of boronic acids or esters.[6][7] This enables the synthesis of a large library of derivatives with different aryl or heteroaryl substituents, which is crucial for optimizing biological activity.
Diagram 1: Synthetic Workflow
A generalized synthetic workflow for creating a library of this compound derivatives.
Caption: Synthetic workflow for this compound derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling various arylboronic acids to the this compound core.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired derivative.[7][8]
Part 2: Biological Activity and Mechanism of Action
Application Note: Anticancer Activity via Apoptosis Induction and Kinase Inhibition
The primary anticipated biological activity of this compound derivatives is in the realm of oncology. The structural similarity to known anticancer agents, such as anilinoquinazolines, suggests two primary mechanisms of action: induction of apoptosis and inhibition of protein kinases.[3]
1. Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by triggering this pathway. A closely related compound, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline, has been shown to induce apoptosis in leukemia cells, characterized by DNA fragmentation and the activation of effector caspases like caspase-3.[3] It is highly probable that derivatives of this compound will exhibit similar pro-apoptotic effects. Key events in this pathway include the release of cytochrome c from the mitochondria, which activates the caspase cascade, ultimately leading to the cleavage of cellular proteins and cell death.
2. Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[9] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Aniline- and quinoline-based scaffolds are common features of many FDA-approved kinase inhibitors.[1][10] These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates. Given the structural features of the this compound core, it is plausible that its derivatives could exhibit inhibitory activity against various oncogenic kinases, such as those in the receptor tyrosine kinase (RTK) family (e.g., EGFR, VEGFR) or cytoplasmic tyrosine kinases (e.g., Src, Abl).[11]
Diagram 2: Apoptotic Signaling Pathway
A simplified diagram of the intrinsic apoptotic pathway potentially activated by the test compounds.
Caption: Intrinsic apoptosis pathway induced by a bioactive compound.
Part 3: Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is a standard high-throughput method for determining the concentration at which a compound inhibits cell growth by 50% (IC50).[12]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) for selectivity analysis.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium at various concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Detection by DNA Fragmentation Assay
This assay visualizes the characteristic "ladder" pattern of internucleosomal DNA cleavage, a hallmark of late-stage apoptosis.[13]
Materials:
-
Cells treated with the test compound (and untreated controls).
-
Lysis buffer (10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.2% Triton X-100).
-
RNase A (10 mg/mL, DNase-free).
-
Proteinase K (20 mg/mL).
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1).
-
Ethanol (100% and 70%).
-
3 M Sodium Acetate, pH 5.2.
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Agarose, TBE buffer, and Ethidium Bromide for gel electrophoresis.
Procedure:
-
Cell Harvesting: Collect approximately 1-5 x 10^6 cells by centrifugation. Wash the pellet with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 0.5 mL of lysis buffer. Incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet high molecular weight DNA and cellular debris.
-
Supernatant Treatment: Transfer the supernatant (containing fragmented DNA) to a new tube. Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Protein Digestion: Add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 1-2 hours.
-
DNA Extraction: Perform a phenol:chloroform extraction to remove proteins.
-
DNA Precipitation: Precipitate the DNA from the aqueous phase by adding 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C overnight.
-
DNA Pellet Recovery: Centrifuge at 13,000 x g for 30 minutes at 4°C. Carefully discard the supernatant and wash the DNA pellet with 70% ethanol.
-
Gel Electrophoresis: Air-dry the pellet and resuspend it in 20-30 µL of TE buffer. Run the samples on a 1.5-2% agarose gel containing ethidium bromide. Visualize the DNA under UV light. A ladder-like pattern indicates apoptosis.
Protocol 4: Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway, by measuring the cleavage of a colorimetric substrate.[14]
Materials:
-
Caspase-3 Colorimetric Assay Kit (commercially available, e.g., from Abcam, Sigma-Aldrich).
-
Cell lysate from treated and untreated cells.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Induce Apoptosis: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Prepare Cell Lysates: Collect 1-5 x 10^6 cells and lyse them using the lysis buffer provided in the kit. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.
-
Add 50 µL of 2x Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm. The amount of yellow color produced is proportional to the caspase-3 activity.
-
Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Protocol 5: Kinase Inhibitor Profiling
To identify the specific kinase targets of your compounds, a broad kinase screening panel is recommended. This is typically performed as a service by specialized companies.[2][15]
General Workflow:
-
Compound Submission: Synthesize and purify a sufficient quantity of the lead compound(s). Submit the compound in solid form or as a high-concentration DMSO stock to a kinase profiling service provider (e.g., Eurofins Discovery, Reaction Biology).
-
Panel Selection: Choose a screening panel that covers a wide range of human kinases (e.g., >400 kinases). The initial screen is usually performed at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Primary Screen: The service provider performs binding or activity assays (e.g., radiometric assays, competition binding assays) to measure the percent inhibition of each kinase by the test compound.
-
Hit Validation and Dose-Response: For kinases that show significant inhibition in the primary screen, follow-up dose-response experiments are conducted to determine the IC50 or Kd values, confirming the potency and selectivity of the compound.
-
Data Analysis: The results are typically visualized on a kinome tree, providing a clear map of the compound's selectivity profile. This data is crucial for understanding the mechanism of action and potential off-target effects.
Part 4: Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | R-Group (at C5) | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (SI)* |
| BMAQ-1 | Phenyl | Data | Data | Data | Data | Data |
| BMAQ-2 | 4-Fluorophenyl | Data | Data | Data | Data | Data |
| BMAQ-3 | 2-Thienyl | Data | Data | Data | Data | Data |
| Control | Doxorubicin | Data | Data | Data | Data | Data |
*Selectivity Index (SI) can be calculated as IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI value indicates greater selectivity for cancer cells.
References
-
Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3239-3251. Available from: [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved January 16, 2026, from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
Abbkine. (n.d.). Caspase-3 Assay Kit (Colorimetric). Retrieved January 16, 2026, from [Link]
-
Takara Bio. (2015). ApoAlert Caspase Colorimetric Assay Kits User Manual. Available from: [Link]
-
Uher, M., et al. (2008). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Neoplasma, 55(4), 338-44. Available from: [Link]
-
Bantscheff, M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(10), e25869. Available from: [Link]
-
da Silva, A. C. G., et al. (2022). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 46(3), 1184-1196. Available from: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. Retrieved January 16, 2026, from [Link]
-
Bio-protocol. (n.d.). Apoptosis assay. Retrieved January 16, 2026, from [Link]
-
Chahrour, O., et al. (2022). Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules. Frontiers in Pharmacology, 13, 1083996. Available from: [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. Retrieved January 16, 2026, from [Link]
-
Lautens, M., et al. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 4(18), 3059-3061. Available from: [Link]
-
Bio-protocol. (n.d.). Apoptosis assay and cell cycle analysis. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 16, 2026, from [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 16, 2026, from [Link]
-
Shi, Y., et al. (2014). Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells. Molecular Cancer Therapeutics, 13(5), 1145-1155. Available from: [Link]
-
Gomaa, H. A. M., et al. (2017). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 22(12), 2095. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 16, 2026, from [Link]
-
Hazra, B., et al. (2013). Induction of Apoptosis in Human Leukemic Cell Lines U937, K562 and HL-60 by Litchi chinensis Leaf Extract Via Activation of Mitochondria-Mediated, Caspase-Dependent Pathway. Journal of Cancer Science & Therapy, 5(4), 159-166. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl derivatives. Retrieved January 16, 2026, from [Link]
-
Wang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Physical Chemistry B, 127(10), 2119-2130. Available from: [Link]
-
Das, D. (2023). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Future Journal of Pharmaceutical Sciences, 9(1), 5. Available from: [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved January 16, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2014). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved January 16, 2026, from [Link]
-
El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available from: [Link]
-
Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. Available from: [Link]
-
Chern, J. H., et al. (2013). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Current Pharmaceutical Design, 19(22), 3988-4008. Available from: [Link]
Sources
- 1. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 12. apexbt.com [apexbt.com]
- 13. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 14. Caspase-3 Assay Kit (Colorimetric) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Morpholine Scaffold in Modern Drug Discovery
Authored by: A Senior Application Scientist
Introduction: Morpholine as a "Privileged" Scaffold in Medicinal Chemistry
In the landscape of medicinal chemistry, certain chemical structures appear with remarkable frequency across a wide range of therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets, conferring favorable pharmacological properties. The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a quintessential example of such a scaffold.[1][2][3][4] Its widespread use is not coincidental but is rooted in a unique combination of physicochemical and metabolic properties that make it an invaluable tool for drug designers.[3][[“]]
The utility of the morpholine moiety stems from several key attributes:
-
Modulated Basicity: The presence of the oxygen atom withdraws electron density from the nitrogen, rendering the morpholine amine less basic (pKa ≈ 8.4-8.7) than comparable cyclic amines like piperidine.[3][6] This pKa is close to physiological pH, which can be crucial for optimizing a drug's solubility, absorption, and interaction with its target.[7]
-
Enhanced Solubility and Permeability: The morpholine ring strikes an optimal balance between hydrophilicity and lipophilicity.[7][8] The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility, while the overall structure contributes to the membrane permeability necessary for a drug to reach its site of action, including crossing the blood-brain barrier.[7][8][9]
-
Metabolic Stability: The morpholine ring is generally stable to metabolic degradation.[6] It can be oxidized, but often into non-toxic derivatives, and its incorporation into a lead molecule can block metabolically labile sites, thereby improving the pharmacokinetic profile and prolonging the bioavailability of the drug.[2][7]
-
Synthetic Accessibility: As a versatile building block, the morpholine ring can be readily incorporated into molecules through a variety of established synthetic methodologies.[4][10] This synthetic tractability allows chemists to efficiently generate diverse libraries of compounds for screening.
These properties collectively allow the morpholine ring to enhance a molecule's potency, modulate its pharmacokinetic and pharmacodynamic (PK/PD) profiles, and ultimately improve its "drug-likeness".[2][4][7][9][11] This guide will explore the application of morpholine-containing compounds in key therapeutic areas, provide detailed protocols for their synthesis and evaluation, and present a framework for their rational design.
Therapeutic Applications & Mechanisms of Action
The versatility of the morpholine scaffold is evident in its presence in numerous FDA-approved drugs across diverse therapeutic areas.[6] Below, we examine three prominent examples, detailing their mechanisms of action.
Oncology: Gefitinib (Iressa®)
Gefitinib is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC).[12] It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[13][14] In many cancer cells, EGFR is overexpressed or mutated, leading to inappropriate activation of downstream signaling cascades that promote uncontrolled cell proliferation and inhibit apoptosis (programmed cell death).[12][14][15]
Mechanism of Action: Gefitinib exerts its antineoplastic effect by competitively and reversibly binding to the adenosine triphosphate (ATP)-binding site within the intracellular tyrosine kinase domain of EGFR.[14][15][16] By occupying this site, it prevents the binding of ATP, thereby inhibiting the receptor's autophosphorylation and the subsequent activation of the Ras-Raf-MEK-ERK and PI3K/Akt/mTOR signaling pathways.[11][12][15] This blockade of downstream signaling ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on EGFR signaling.[15][16]
Infectious Diseases: Linezolid (Zyvox®)
Linezolid is a synthetic antibiotic from the oxazolidinone class, critical for treating serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[17][18][19][20]
Mechanism of Action: Linezolid possesses a unique mechanism of action that sets it apart from most other protein synthesis inhibitors.[19][21] It acts at the very first step of protein synthesis—the initiation phase.[17][19][21] Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[18][20] This binding prevents the formation of a functional 70S initiation complex, which is the complete ribosome structure necessary to begin translating messenger RNA (mRNA) into protein.[17][18][20] Because it inhibits this early step, cross-resistance with other antibiotics that disrupt later stages (like elongation) is uncommon.[19][21] Linezolid is generally bacteriostatic but can be bactericidal against certain streptococci.[17][18]
Central Nervous System (CNS) Disorders: Reboxetine (Edronax®)
Reboxetine is an antidepressant drug classified as a selective norepinephrine (noradrenaline) reuptake inhibitor (NRI).[22][23][24] It is used primarily for the treatment of major depressive disorder.[25]
Mechanism of Action: Norepinephrine is a key neurotransmitter involved in regulating mood, attention, and arousal.[22] In depression, noradrenergic signaling can be diminished. Reboxetine works by selectively binding to and blocking the norepinephrine transporter (NET) on presynaptic neurons.[22][23] The primary function of NET is to clear norepinephrine from the synaptic cleft by transporting it back into the neuron.[23] By inhibiting this reuptake process, Reboxetine increases the concentration of norepinephrine available in the synapse, thereby enhancing and prolonging its action on postsynaptic adrenergic receptors.[22][25] This amplification of noradrenergic neurotransmission is believed to underlie its therapeutic effects.[22]
Data Summary
Table 1: Selected FDA-Approved Morpholine-Containing Drugs
| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action |
| Gefitinib | Iressa® | Oncology | Selective and reversible inhibitor of EGFR tyrosine kinase.[13][14][15] |
| Linezolid | Zyvox® | Infectious Disease | Inhibits bacterial protein synthesis initiation by binding to the 50S ribosomal subunit.[17][18][19][21] |
| Reboxetine | Edronax® | CNS / Depression | Selective Norepinephrine Reuptake Inhibitor (NRI).[22][23][24] |
| Aprepitant | Emend® | Antiemetic | Neurokinin 1 (NK1) receptor antagonist, used for chemotherapy-induced nausea.[7][8][9] |
| Timolol | Timoptic® | Antihypertensive | Non-selective beta-adrenergic receptor blocker, used for glaucoma.[8] |
Table 2: Example Biological Activity of Novel Morpholine Derivatives
| Compound Class | Target | Representative IC₅₀ Value | Therapeutic Potential |
| Morpholine-Benzimidazole-Oxadiazole | VEGFR-2 | 0.049 µM | Colon Cancer[26] |
| Morpholine-Substituted Quinazoline | MCF-7 (Breast Cancer Cell Line) | 3.15 µM | Breast Cancer[27] |
| Morpholine-based Chalcones | Monoamine Oxidase-B (MAO-B) | 0.030 µM | Neurodegenerative Disease[28] |
| Morpholine-Substituted Tetrahydroquinoline | A549 (Lung Cancer Cell Line) | 0.033 µM | Lung Cancer[29] |
Experimental Protocols
The following protocols are provided as representative workflows for the synthesis and evaluation of morpholine-containing compounds. Researchers should adapt these methods based on the specific chemistry and biological targets of their projects.
Protocol 1: General Synthesis of an N-Aryl Morpholine Derivative
Principle: This protocol describes a common method for synthesizing N-aryl morpholines via a nucleophilic substitution reaction between an activated aryl halide and morpholine. The choice of an electron-deficient aryl halide (e.g., with nitro or fluoro groups) facilitates the reaction.
Materials:
-
4-Fluoronitrobenzene (or other suitable aryl halide)
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-fluoronitrobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).
-
Rationale: Morpholine acts as the nucleophile. Potassium carbonate is a base used to scavenge the HF byproduct.
-
-
Solvent Addition: Add anhydrous DMSO to the flask to dissolve the reactants (approx. 5-10 mL per gram of aryl halide).
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Rationale: Heating provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts remain in the aqueous layer.
-
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Rationale: Washing removes residual DMSO and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure N-(4-nitrophenyl)morpholine.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay quantifies the activity of EGFR kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. A recombinant kinase, a suitable substrate, and ATP are incubated with the test compound. The amount of remaining ATP is measured using a luciferase/luciferin reaction, where the light output is inversely proportional to kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Test compound (morpholine derivative) and positive control (Gefitinib)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and Gefitinib in DMSO, then dilute further in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Mixture: In each well of the assay plate, add:
-
Assay buffer
-
Test compound or control (e.g., DMSO for 0% inhibition, Gefitinib for 100% inhibition)
-
EGFR kinase and substrate solution
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature (e.g., 25 °C) for 60 minutes.
-
Rationale: This allows the enzymatic reaction to proceed. The time should be within the linear range of the reaction.
-
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Convert raw luminescence data to percent inhibition relative to controls.
-
Plot percent inhibition versus the logarithm of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Perspectives
The morpholine scaffold is firmly established as a "privileged" structure in drug discovery, contributing to the success of numerous marketed drugs in oncology, infectious disease, and neurology.[2][4][8] Its ability to confer advantageous physicochemical and pharmacokinetic properties makes it a reliable and versatile building block for medicinal chemists.[3][6][7] The continued exploration of novel morpholine derivatives, targeting a wide array of proteins such as kinases, enzymes, and receptors, ensures that this simple heterocycle will remain a central motif in the development of future therapeutics.[1][11] As our understanding of structure-activity and structure-property relationships deepens, the rational design of next-generation morpholine-containing compounds promises to yield agents with even greater potency, selectivity, and safety profiles.
References
- Pharmacology of Linezolid. (2025). Google Search.
- Linezolid - StatPearls - NCBI Bookshelf - NIH. (2024).
- Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. (2002). American Academy of Family Physicians.
- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. (n.d.).
- Gefitinib | Drug Guide - MedSchool. (n.d.). MedSchool.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online.
- Gefitinib - Wikipedia. (n.d.). Wikipedia.
- Linezolid - Wikipedia. (n.d.). Wikipedia.
- What is the mechanism of Gefitinib? (2024).
- What is the mechanism of Linezolid? (2024).
- A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). Google Search.
- Gefitinib: mechanism of action, pharmacokinetics and side effect. (2023). ChemicalBook.
- What is the mechanism of Reboxetine Mesilate? (2024).
- Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). Google Books.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. (2025).
- Selective norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Wikipedia.
- What is Reboxetine Mesilate used for? (2024).
- Mechanisms of action of reboxetine. (2000).
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.).
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (2020).
- Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed. (n.d.).
- Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC - PubMed Central. (n.d.).
- Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. (n.d.).
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing.
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Consensus.
- Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. (n.d.). Benchchem.
- A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules - PubMed. (n.d.).
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI.
- Morpholine - Wikipedia. (n.d.). Wikipedia.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine - Wikipedia [en.wikipedia.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 13. medschool.co [medschool.co]
- 14. Gefitinib - Wikipedia [en.wikipedia.org]
- 15. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 17. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 18. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Linezolid - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 21. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 22. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]
- 23. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 24. Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What is Reboxetine Mesilate used for? [synapse.patsnap.com]
- 26. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
Application Note: A Stability-Indicating HPLC Method for the Purity Determination of 5-Bromo-2-morpholin-4-ylaniline
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 5-Bromo-2-morpholin-4-ylaniline. The method is designed for researchers, quality control analysts, and professionals in drug development who require a reliable analytical procedure to assess the purity of this key chemical intermediate and to separate it from potential process-related impurities and degradation products. The described protocol has been developed based on fundamental chromatographic principles and is structured for validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound is a substituted aniline derivative containing both a halogenated aromatic ring and a morpholine moiety. Its molecular structure (Figure 1) confers both hydrophobic (bromophenyl) and polar/basic (morpholine and aniline nitrogens) characteristics. The purity of such intermediates is a critical quality attribute in the pharmaceutical manufacturing process, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).
The development of a stability-indicating analytical method is paramount. Such a method must be able to resolve the main compound from any potential degradation products that may form under various stress conditions.[4][5] This ensures that the method can accurately measure the compound's purity throughout its lifecycle. This guide details the systematic development and validation strategy for an HPLC method tailored to the specific physicochemical properties of this compound.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₀H₁₃BrN₂O[6] Molecular Weight: 257.13 g/mol [6]
Chromatographic Method Development: A Logic-Driven Approach
The selection of chromatographic conditions was based on the analyte's structure and properties. A reversed-phase approach was chosen as it is highly effective for separating a wide range of compounds with moderate polarity.[7][8]
-
Column Selection: The analyte is a basic compound, which can exhibit poor peak shape due to secondary interactions with acidic silanol groups on traditional silica-based columns. Therefore, a modern, high-purity, end-capped C18 column is critical. The selected column provides excellent peak symmetry for basic compounds and is stable over a practical pH range.
-
Mobile Phase pH: To ensure consistent retention and superior peak shape, controlling the ionization state of the analyte is essential. By maintaining a low mobile phase pH (e.g., ~3.0), the basic morpholine and aniline nitrogens are protonated. This creates a single, stable ionic species and suppresses interactions with residual silanols, thereby preventing peak tailing.
-
Detector: A Photodiode Array (PDA) detector was selected. It not only provides high sensitivity at the analyte's UV maximum (λmax) but also enables peak purity analysis by acquiring spectra across the entire peak. This is a key feature for a stability-indicating method.[9]
Diagram 1: Key considerations for HPLC method development.
Detailed Application Protocol
Instrumentation and Reagents
-
Instrumentation: HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Data System: Chromatography Data System (CDS) capable of data acquisition and processing.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (HPLC or Milli-Q grade)
-
This compound Reference Standard (of known purity)
-
Chromatographic Conditions
All quantitative data and parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min (10% B), 2-20 min (10-90% B), 20-25 min (90% B), 25.1-30 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 254 nm (Acquisition Range: 200-400 nm) |
| Run Time | 30 minutes (including equilibration) |
| Table 1: Optimized Chromatographic Conditions. |
Preparation of Solutions
-
Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
Method Validation Strategy
The method's suitability for its intended purpose must be verified through a validation process that adheres to ICH Q2(R1) guidelines.[10][11]
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance is verified by injecting the Working Standard Solution in replicate (n=5). The system is deemed suitable for use if it meets the criteria outlined in Table 2, which are derived from general chromatography principles found in the United States Pharmacopeia (USP).[12][13][14][15][16]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=5) |
| %RSD of Retention Time | ≤ 1.0% (for n=5) |
| Table 2: System Suitability Test (SST) Criteria. |
Specificity and Stability-Indicating Nature
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] The stability-indicating nature of the method is demonstrated through forced degradation studies, as recommended by ICH guideline Q1A(R2).[4][5][17]
Forced Degradation Protocol: Prepare a sample solution (approx. 0.5 mg/mL) and subject it to the stress conditions below. The goal is to achieve 5-20% degradation of the active ingredient.[4][18] Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.
| Stress Condition | Protocol |
| Acid Hydrolysis | 1 mL sample + 1 mL 0.1 M HCl; heat at 60 °C for 4 hours, then neutralize. |
| Base Hydrolysis | 1 mL sample + 1 mL 0.1 M NaOH; heat at 60 °C for 2 hours, then neutralize. |
| Oxidation | 1 mL sample + 1 mL 3% H₂O₂; store at room temperature for 24 hours. |
| Thermal Degradation | Expose solid sample to 80 °C for 48 hours. |
| Photolytic Degradation | Expose solution to UV/Vis light (ICH Q1B compliant, e.g., 1.2 million lux hours). |
| Table 3: Forced Degradation Study Conditions. |
Further Validation Parameters
The method should be fully validated according to ICH Q2(R1) guidelines.[1][10][11] The table below summarizes the required tests.
| Validation Parameter | Brief Description of Protocol |
| Linearity | Analyze solutions at five concentrations (e.g., 50% to 150% of the working concentration). Plot peak area vs. concentration. |
| Range | The concentration interval over which the method is precise, accurate, and linear. |
| Accuracy | Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three levels. |
| Precision (Repeatability) | Analyze six replicate sample preparations at 100% of the test concentration on the same day. |
| Precision (Intermediate) | Repeat the precision study on a different day, with a different analyst, or on different equipment. |
| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact. |
| Table 4: Summary of Method Validation Parameters (as per ICH Q2(R1)). |
Experimental Workflow and Data Analysis
Diagram 2: Overall workflow for HPLC purity analysis.
Data Calculation
For the determination of purity, area normalization is a common and straightforward approach, assuming all impurities have a similar response factor to the main analyte.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Conclusion
The RP-HPLC method detailed in this application note is a precise, accurate, and specific procedure for determining the purity of this compound. The method's design, rooted in established chromatographic principles, ensures robust performance. Its stability-indicating nature, verifiable through forced degradation studies, makes it highly suitable for quality control and stability assessment in a regulated pharmaceutical environment. This protocol provides a comprehensive framework for analysts to implement and validate a reliable purity testing method for this important chemical intermediate.
References
- Waters Corporation. (n.d.). Column Selection Guide for Polar Compounds. Waters.
- U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP.
- U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent.
- SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC.
- International Council for Harmonisation. (n.d.). Quality Guidelines. ICH.
- U.S. Pharmacopeia. (n.d.). <621> Chromatography. USP.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Scribd. (2021). USP-NF <621> Chromatography. Scribd.
- Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
- Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent.
- BenchChem. (2025). HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine. BenchChem.
- Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
- Pharmaceutical Technology. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Mathew, C., et al. (2023). THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research.
- ChemScene. (n.d.). 5-Bromo-2-morpholinoaniline. ChemScene.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. resolvemass.ca [resolvemass.ca]
- 5. onyxipca.com [onyxipca.com]
- 6. chemscene.com [chemscene.com]
- 7. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. agilent.com [agilent.com]
- 15. usp.org [usp.org]
- 16. scribd.com [scribd.com]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for the N-Arylation of 5-Bromo-2-morpholin-4-ylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Arylated Anilines
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the creation of novel pharmaceutical agents and functional materials.[1] Among the myriad of structures, N-arylated anilines are privileged scaffolds found in a vast array of biologically active molecules, from kinase inhibitors to central nervous system agents. The specific substrate, 5-Bromo-2-morpholin-4-ylaniline, presents a unique synthetic challenge and opportunity. The electron-donating morpholino group activates the aniline for nucleophilic attack, while its steric bulk and the presence of a bromine atom demand a carefully optimized catalytic system to achieve selective N-arylation.
This guide provides a comprehensive, in-depth technical overview of the experimental procedures for the N-arylation of this specific substrate. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a field-proven protocol based on the principles of the Buchwald-Hartwig amination. Furthermore, we will explore troubleshooting strategies and safety considerations to ensure a successful and safe execution of this powerful transformation.
Understanding the Core Chemistry: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher, traditional methods like the Ullmann condensation due to its milder conditions and broader substrate scope.[2] The reaction facilitates the palladium-catalyzed cross-coupling of an amine with an aryl halide.[3]
The catalytic cycle, a masterpiece of organometallic chemistry, is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[4][5]
-
Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.[2][4]
The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium catalyst, directly impacting the reaction's efficiency and selectivity.[6][7]
Visualizing the Catalytic Cycle
To better illustrate the process, the following diagram outlines the key steps in the Buchwald-Hartwig amination catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: N-Arylation of this compound
This protocol is a robust starting point for the N-arylation of this compound with a generic aryl bromide. It is crucial to recognize that optimization of the ligand, base, and solvent may be necessary for different arylating agents. [8]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 271.15 | 1.0 | 1.0 |
| Aryl Bromide | - | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.025 | 0.05 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.05 | 0.1 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | - | ~5 mL |
Step-by-Step Procedure
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 271 mg), the aryl bromide (1.2 mmol), XPhos (0.05 mmol, 24 mg), and Sodium tert-butoxide (1.4 mmol, 135 mg).
-
Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.025 mmol, 23 mg). Briefly open the reaction flask under a positive pressure of an inert gas (Argon or Nitrogen) and add the palladium precursor.
-
Expertise Insight: While pre-formed palladium-ligand complexes (precatalysts) can offer greater consistency, the in-situ generation of the active catalyst from Pd₂(dba)₃ and a ligand is a common and effective practice.[7]
-
-
Solvent Addition and Degassing: Add anhydrous toluene (5 mL) to the flask via syringe. Seal the flask and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes, or by subjecting it to three cycles of freeze-pump-thaw.
-
Causality Explanation: Toluene is a common solvent for these reactions.[10] Degassing is crucial to remove dissolved oxygen which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Expertise Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion (typically 12-24 hours).
-
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. c. Wash the filter cake with additional ethyl acetate (2 x 10 mL). d. Concentrate the filtrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Workflow Visualization
Caption: A streamlined workflow for the N-arylation procedure.
Troubleshooting and Optimization
Cross-coupling reactions can be sensitive to various factors.[8] If the reaction is low-yielding or fails, consider the following systematic adjustments:
| Issue | Potential Cause | Suggested Solution |
| No Reaction/Low Conversion | Inactive catalyst (due to oxygen or moisture) | Ensure all glassware is rigorously dried and the system is kept under a strict inert atmosphere. Use freshly opened, anhydrous solvents. |
| Unsuitable ligand | Screen other phosphine ligands. For electron-rich anilines, bulky biarylphosphine ligands like BrettPhos or RuPhos can be effective.[11] | |
| Incorrect base | Try a different base. A weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial if the substrate is base-sensitive.[9] | |
| Side Product Formation | Hydrodehalogenation of the aryl bromide | This can occur via a β-hydride elimination pathway.[2] Lowering the reaction temperature or changing the ligand/base combination may mitigate this. |
| Homocoupling of the aryl bromide | This suggests the reductive elimination is slow. A change in ligand to one that promotes this step can be beneficial. | |
| Difficulty in Purification | Complex mixture of products | Re-evaluate the reaction conditions to improve selectivity. Ensure the starting materials are pure. |
Alternative Methodologies: The Ullmann Condensation
While the Buchwald-Hartwig amination is often the method of choice, the Ullmann condensation offers a valuable alternative, particularly when palladium-based methods fail.[12] Traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols have made this copper-catalyzed reaction more accessible.[13]
A modern Ullmann protocol would typically involve:
-
Catalyst: A copper(I) source, such as CuI.
-
Ligand: A nitrogen-based ligand like 1,10-phenanthroline or an amino acid like L-proline.
-
Base: A base such as K₂CO₃ or Cs₂CO₃.
-
Solvent: A polar, high-boiling solvent like DMF or DMSO.
-
Temperature: Typically in the range of 100-150 °C.
The Ullmann reaction can sometimes be more tolerant of certain functional groups and may be more cost-effective due to the use of copper.[12]
Safety and Handling Precautions
The N-arylation protocol involves several hazardous materials and conditions that require strict adherence to safety protocols.
-
Palladium Catalysts: While not highly toxic, palladium compounds should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere and avoid inhalation or skin contact.
-
Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. Handle it in a glovebox or under an inert atmosphere. It can cause severe burns upon contact.
-
Solvents: Toluene is a flammable and toxic solvent. All heating should be conducted in a well-ventilated fume hood using a heating mantle and oil bath; avoid open flames.
-
Exothermic Reactions: Cross-coupling reactions can be exothermic.[14][15] For larger-scale reactions, consider adding the reagents portion-wise or via syringe pump to control the reaction temperature. Always have an appropriate cooling bath on standby.
-
Inert Gas: Use caution when working with compressed gas cylinders. Ensure they are properly secured.
By adhering to these guidelines and employing sound chemical judgment, researchers can safely and effectively perform the N-arylation of this compound, unlocking access to a valuable class of chemical entities for drug discovery and development.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Blackmond, D. G., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Chemical Communications. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
American Chemical Society. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. Organometallics. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N -Arylation Reactions. Retrieved from [Link]
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
-
PubMed. (2019). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Retrieved from [Link]
-
American Chemical Society. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Retrieved from [Link]
-
American Chemical Society. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
American Chemical Society. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of substituents on N-arylation of aniline 50. Retrieved from [Link]
-
Scribd. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
-
Beilstein Journals. (n.d.). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Retrieved from [Link]
-
White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. reddit.com [reddit.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes: The Strategic Utility of 5-Bromo-2-morpholin-4-ylaniline in the Synthesis of Anticancer Kinase Inhibitors
Introduction: A Privileged Scaffold in Oncology Drug Discovery
5-Bromo-2-morpholin-4-ylaniline stands as a cornerstone building block in modern medicinal chemistry, particularly for the development of targeted anticancer agents. Its structure is a masterful convergence of functionalities, each contributing distinct and valuable properties to the final drug candidate. The dysregulation of protein kinase signaling is a hallmark of cancer, driving uncontrolled cell growth, proliferation, and survival.[1] Small molecule kinase inhibitors have, therefore, become a major class of targeted therapeutics, and scaffolds like this compound are instrumental in their synthesis.[1][2]
The strategic value of this precursor can be deconstructed into its two primary components:
-
The Morpholine Moiety: This saturated heterocycle is a "privileged" pharmacophore frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic profiles.[3][4] Its presence generally improves aqueous solubility and metabolic stability.[5] The oxygen atom can act as a hydrogen bond acceptor, while the basic nitrogen (pKa ≈ 8.7) provides a handle for salt formation and can engage in crucial interactions within a protein's active site.[5] In many kinase inhibitors, the morpholine group is known to confer improved pharmacokinetics and binding affinity.[6][7]
-
The Bromoaniline Core: The aniline nitrogen is critical for many kinase inhibitors, often forming a key hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for this class of drugs.[8] The bromine atom is the scaffold's reactive handle. It is strategically positioned for facile participation in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[9][10] This allows for the systematic and modular construction of complex molecular architectures, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[11]
This guide provides an in-depth look at the application of this compound in synthesizing potent anticancer agents, focusing on inhibitors of the PI3K/Akt/mTOR signaling pathway, a cascade frequently deregulated in various cancers.[12] We will detail the core synthetic transformations, provide validated experimental protocols, and explain the causal logic behind the methodological choices.
Core Synthetic Transformations: Building Complexity
The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions that functionalize the C-Br bond. These methods are foundational in modern drug discovery for their reliability, broad substrate scope, and functional group tolerance.[9][10]
Buchwald-Hartwig Amination
This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds, enabling the coupling of the bromoaniline scaffold with a variety of amine-containing (hetero)aryl rings.[9][13] This is a common strategy for constructing the core of many kinase inhibitors, where a central pyrimidine or similar heterocyclic ring is linked to the aniline.[1]
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination and deprotonation of the coupling amine, and finally, reductive elimination to yield the desired product and regenerate the catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step, which is often rate-limiting.[14]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon (C-C) bonds, coupling the bromoaniline with a vast array of commercially available aryl or heteroaryl boronic acids or esters.[10][15] This allows for the introduction of diverse substituents to probe different regions of a kinase's binding pocket, fine-tuning selectivity and potency.[16]
The mechanism involves oxidative addition of Pd(0) to the aryl bromide, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and reductive elimination to forge the new C-C bond.[10][17]
Application Protocol 1: Synthesis of a Pyrimidine-Based PI3K Inhibitor Core via Buchwald-Hartwig Amination
This protocol details the synthesis of a key intermediate for a class of PI3K inhibitors, where the this compound is coupled with a substituted aminopyrimidine. This approach is central to creating molecules that target the PI3K/Akt/mTOR pathway.[18][19]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rose-hulman.edu [rose-hulman.edu]
- 18. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Comprehensive Characterization of 5-Bromo-2-morpholin-4-ylaniline
Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-CBMA-202601 Revision: 1.0
Abstract
This document provides a comprehensive guide to the analytical techniques and detailed protocols for the structural confirmation, purity assessment, and characterization of 5-Bromo-2-morpholin-4-ylaniline. This molecule is a key intermediate in pharmaceutical synthesis, incorporating a brominated aniline core and a morpholine moiety—structural motifs prevalent in modern drug discovery.[1][2][3] The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just procedural steps but the scientific rationale behind them. Protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are provided, ensuring a multi-faceted and robust characterization.
Introduction and Compound Profile
This compound is a substituted aromatic amine of significant interest in medicinal chemistry. Its structure combines three key features:
-
Aniline Core: A foundational building block in a vast number of pharmaceuticals and dyes.[4][5]
-
Morpholine Ring: A privileged scaffold in drug design, often incorporated to enhance aqueous solubility, modulate pKa, improve pharmacokinetic profiles, and form key hydrogen bond interactions with biological targets.[1][6]
-
Bromo-substituent: Provides a site for further synthetic modification, such as palladium-catalyzed cross-coupling reactions, and can influence the electronic properties and metabolic stability of the molecule.[7]
Given its role as a precursor to potentially bioactive molecules, rigorous analytical characterization is imperative to ensure identity, purity, and consistency, which are foundational to reliable downstream applications in research and development. This guide establishes a systematic workflow for achieving a full analytical profile of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 91062-48-5 | [8] |
| Molecular Formula | C₁₀H₁₃BrN₂O | [9] |
| Molecular Weight | 257.13 g/mol | [9] |
| Appearance | Expected to be a solid (powder/crystals) | General knowledge of similar anilines[10] |
| Canonical SMILES | C1COCCN1C2=CC=C(C=C2N)Br | [9] |
| InChI Key | GGXVNNLLJUTEPJ-UHFFFAOYSA-N | [11] |
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of a pharmaceutical intermediate. The following workflow illustrates the logical relationship between different analytical methods, where each technique provides a unique and complementary piece of information.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Identity
Chromatographic methods are the cornerstone for determining the purity of chemical compounds by separating the main component from any impurities, such as starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC is the method of choice for non-volatile, polar to moderately non-polar compounds like this compound.[12] The molecule is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. Purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.
Protocol: HPLC Purity Determination
-
Instrumentation & Materials:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and water.
-
Formic acid (FA) or Phosphoric acid.
-
Volumetric flasks, pipettes, and autosampler vials.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for amines by suppressing silanol interactions and ensuring consistent ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient Elution | 10% B to 95% B over 20 min | A gradient is essential to elute any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection λ | 254 nm | Aromatic compounds typically show strong absorbance around this wavelength. A full UV scan is recommended for optimization. |
| Injection Vol. | 5 µL | A small volume prevents column overloading. |
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Solution: Accurately weigh ~5 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of ~100 µg/mL.
-
-
System Suitability Test (SST):
-
Before analysis, inject the sample solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the main peak area must be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5.[12] This ensures the system is performing with adequate precision and efficiency.
-
-
Analysis & Data Interpretation:
-
Inject the sample solution once.
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. It is the definitive technique for confirming the molecular weight of the target compound. For this molecule, electrospray ionization (ESI) in positive mode is ideal, as the amine and morpholine nitrogens are readily protonated.
Protocol: Molecular Weight Confirmation
-
Instrumentation:
-
LC-MS system with an ESI source and a single quadrupole or time-of-flight (TOF) mass analyzer.
-
-
LC & MS Parameters:
| Parameter | Recommended Condition | Rationale |
| LC Method | Use the HPLC method described in Section 3.1 | Ensures separation prior to MS analysis. |
| Ionization Mode | Positive ESI (+) | The basic nitrogen atoms are easily protonated to form [M+H]⁺ ions. |
| Mass Range | 100 - 500 m/z | This range comfortably covers the expected molecular ion. |
| Capillary Voltage | 3.5 - 4.5 kV | Standard voltage range for stable electrospray. |
| Source Temp. | 120 - 150 °C | Optimizes desolvation without degrading the analyte. |
-
Data Interpretation:
-
The primary goal is to identify the protonated molecular ion, [M+H]⁺.
-
Bromine Isotope Pattern: A critical confirmation point is the presence of two peaks of nearly equal intensity separated by ~2 Da, corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[13]
-
Expected Ions:
-
For C₁₀H₁₃⁷⁹BrN₂O: [M+H]⁺ at m/z 257.03
-
For C₁₀H₁₃⁸¹BrN₂O: [M+H]⁺ at m/z 259.03
-
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.
Protocol: NMR Analysis
-
Instrumentation & Materials:
-
NMR Spectrometer (300 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent. DMSO-d₆ is often a good choice as it will resolve the N-H protons, which may exchange in CDCl₃.
-
-
Predicted Spectral Data: The following table outlines the expected chemical shifts (δ) and multiplicities. Actual values may vary.
| Group | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key Features |
| Aromatic-H | 6.5 - 7.5 (3H, complex) | 110 - 150 (6C) | The substitution pattern will lead to distinct doublets and doublet of doublets. |
| Amine (-NH₂) | 3.5 - 5.0 (2H, broad singlet) | N/A | Broad signal, exchangeable with D₂O. Position is solvent and concentration dependent.[14] |
| Morpholine (-CH₂-N-) | ~2.9 - 3.2 (4H, triplet) | ~50 - 55 | Protons adjacent to the nitrogen atom.[15] |
| Morpholine (-CH₂-O-) | ~3.7 - 3.9 (4H, triplet) | ~65 - 70 | Protons adjacent to the oxygen atom, shifted downfield.[15] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[16]
Protocol: FTIR Analysis
-
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
-
Data Acquisition & Interpretation:
-
Collect the spectrum from 4000 to 400 cm⁻¹.
-
Identify characteristic absorption bands.
-
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two sharp bands) | Characteristic of a primary aromatic amine (-NH₂).[17] |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Indicates C-H bonds on the benzene ring. |
| Morpholine (C-H) | Stretch | 2850 - 2960 | Aliphatic C-H stretching from the morpholine ring.[18] |
| Aromatic (C=C) | Ring Stretch | 1500 - 1600 (multiple bands) | Confirms the presence of the aromatic ring. |
| Amine (N-H) | Scissoring (Bend) | 1580 - 1650 | Bending vibration of the primary amine.[17] |
| Ether (C-O-C) | Asymmetric Stretch | 1110 - 1140 (strong) | A very strong, characteristic band for the morpholine ether linkage.[18] |
| Aromatic Amine (C-N) | Stretch | 1250 - 1340 | Stretching of the bond between the aromatic ring and the amine nitrogen.[17] |
| Aromatic (C-H) | Out-of-Plane Bend | 700 - 900 | The pattern of these bands can give clues about the ring substitution pattern. |
digraph "Molecular_Features" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];mol [label=<
"0" CELLBORDER="0" CELLSPACING="0">
"https://i.imgur.com/example.png" SCALE="TRUE"/> this compound
>];
subgraph "cluster_features" { label="Key Analytical Features"; style="rounded"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];
ftir_nh [label="N-H Stretch\n(~3400 cm⁻¹)\nFTIR"]; ftir_coc [label="C-O-C Stretch\n(~1115 cm⁻¹)\nFTIR"]; nmr_arom [label="Aromatic Protons\n(δ 6.5-7.5 ppm)\n¹H NMR"]; ms_br [label="Bromine Isotope Pattern\n(M, M+2)\nMass Spec"];}
// Invisible nodes for positioning arrows node [style=invis, width=0, height=0, label=""]; p1; p2; p3; p4;
// Placeholder connections from molecule to features// In a real scenario, these would point to specific parts of the molecule image mol -> p1 [style=invis]; p1 -> ftir_nh [label="Primary Amine"]; mol -> p2 [style=invis]; p2 -> ftir_coc [label="Morpholine Ether"]; mol -> p3 [style=invis]; p3 -> nmr_arom [label="Aromatic Ring"]; mol -> p4 [style=invis]; p4 -> ms_br [label="Bromo Substituent"]; }
Caption: Key molecular features of this compound and their corresponding analytical signatures. (Note: Image placeholder would be replaced with the chemical structure).
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By systematically applying chromatographic and spectroscopic techniques, one can confidently establish the identity, structure, and purity of this important pharmaceutical intermediate. Adherence to these methods, including system suitability and data corroboration across techniques, ensures the generation of high-quality, reliable data essential for advancing drug discovery and development programs.
References
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link][1][6]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link][3]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link][2]
-
Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Neliti. Available at: [Link][4]
-
Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. Available at: [Link][5][19]
-
Liquid phase method for morpholine. Shenyang East Chemical Science-Tech Co.,Ltd. Available at: [Link][20]
-
The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. Available at: [Link][18]
-
Different type of amines in FT-IR spectroscopy. analyzetest.com. Available at: [Link][17]
-
DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. PubMed. Available at: [Link][21]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. degruyter.com. Available at: [Link][22]
-
5-Bromo-2-morpholin-4-ylnicotinic acid. Amerigo Scientific. Available at: [Link][23]
-
FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate. Available at: [Link][16]
-
Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link][15]
-
Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link][24]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. Available at: [Link][14]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy 5-Bromo-2-(2-methylpiperidin-1-yl)aniline | 1016849-87-8 [smolecule.com]
- 8. This compound CAS#: 91062-48-5 [m.chemicalbook.com]
- 9. 1175948-78-3|2-Bromo-5-(morpholin-4-yl)aniline|BLD Pharm [bldpharm.com]
- 10. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. 2-bromo-5-(morpholin-4-yl)aniline | 1175948-78-3 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. acdlabs.com [acdlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Different type of amines in FT-IR spectroscopy - analyzetest.com [analyzetest.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 21. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]
- 23. 5-Bromo-2-morpholin-4-ylnicotinic acid - Amerigo Scientific [amerigoscientific.com]
- 24. Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-morpholin-4-ylaniline by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Bromo-2-morpholin-4-ylaniline. The following sections provide in-depth troubleshooting advice and frequently asked questions to address challenges encountered during purification by column chromatography.
Introduction to the Challenge
This compound is a substituted aromatic amine. The presence of the basic morpholine and aniline nitrogens poses a significant challenge for purification on standard silica gel. The acidic nature of silica can lead to strong interactions with the basic compound, resulting in poor separation, peak tailing, and even irreversible adsorption. This guide provides practical solutions to overcome these common issues.[1][2][3][4][5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound and provides actionable solutions.
Problem 1: The Compound is Tailing Severely on the TLC Plate and Column
Cause: Severe peak tailing is the most common issue when purifying basic compounds like aromatic amines on silica gel.[1][7] This is due to the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica.[1][2][4][5]
Solutions:
-
Mobile Phase Modification: The most effective and immediate solution is to add a basic modifier to your mobile phase. This neutralizes the acidic sites on the silica gel, minimizing the unwanted interactions.[1][2][3][4][7]
-
Triethylamine (TEA): Add 0.5-2% triethylamine to your eluent system.
-
Aqueous Ammonia: A solution of 2% v/v aqueous ammonia (25%) in a dichloromethane/methanol mobile phase can also be effective.[1]
-
-
Column Deactivation: Before loading your sample, you can deactivate the silica gel.
-
Check for Column Overloading: Tailing can also be a result of overloading the column. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.[1]
Problem 2: The Compound is Not Eluting from the Column (Irreversible Adsorption)
Cause: The strong acid-base interaction between your basic compound and the acidic silica gel can be so significant that the compound does not elute, even with a highly polar mobile phase.[2][8]
Solutions:
-
Switch to a Different Stationary Phase: If mobile phase modification is not sufficient, consider a less acidic or basic stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds.[1]
-
Amine-functionalized Silica: These columns have an aminopropyl group bonded to the silica surface, creating a more neutral environment that is less likely to strongly interact with basic compounds.[3][5]
-
-
Reversed-Phase Chromatography: If your compound has some water solubility, reversed-phase chromatography (e.g., C18 silica) can be an excellent alternative. In this case, the compound is eluted with a polar mobile phase (like water/acetonitrile or water/methanol).[1][2]
Problem 3: Poor Separation Between this compound and Impurities
Cause: Structurally similar impurities, such as unreacted starting materials or regioisomers, can be difficult to separate.
Solutions:
-
Optimize the Mobile Phase with TLC: Before running the column, screen a variety of solvent systems using Thin-Layer Chromatography (TLC) to find the one that provides the best separation between your desired compound and the impurities.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can significantly improve the separation of compounds with close Rf values.[1] Start with a less polar solvent system and slowly increase the percentage of the more polar solvent.
-
Use High-Resolution Systems: For very challenging separations, using flash chromatography with finer silica gel (e.g., 230-400 mesh) can provide higher resolution.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point for TLC analysis would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You can start with a ratio of 80:20 (hexane:ethyl acetate) and gradually increase the polarity. For more polar compounds, a system of dichloromethane and methanol is a good choice.[3] Remember to add 0.5-1% triethylamine to your TLC developing solvent to mimic the conditions of a deactivated column and get a more accurate representation of the separation.
Q2: How do I visualize this compound on a TLC plate?
A2: Aromatic amines can often be visualized under UV light (254 nm) as they can quench the fluorescence of the indicator in the TLC plate. Additionally, you can use a stain. A p-anisaldehyde stain can be a good general-purpose choice. For more specific detection of aromatic amines, cinnamaldehyde can be used as a reagent on the TLC plate, which often produces a yellow spot.
Q3: My compound appears to be decomposing on the silica gel. What can I do?
A3: The acidic nature of silica gel can cause the degradation of sensitive compounds.[8]
-
Deactivate the Silica Gel: As mentioned in the troubleshooting guide, pre-treating the silica gel with a basic modifier like triethylamine is crucial.[7]
-
Use an Alternative Stationary Phase: Switching to a more inert stationary phase like neutral alumina or Florisil can prevent decomposition.[8]
Q4: How should I load my sample onto the column?
A4: There are two main methods for sample loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, you can pre-adsorb it onto a small amount of silica gel. Dissolve your compound in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[8]
Experimental Protocols
Protocol 1: Column Packing (Wet Slurry Method)
-
Preparation: Secure a glass chromatography column vertically. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Slurry Creation: In a beaker, create a slurry of silica gel with your initial, least polar eluent.
-
Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the column gently to ensure even packing and remove any air bubbles.
-
Equilibration: Once the silica has settled, add a thin layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the initial eluent before loading the sample.
Protocol 2: Gradient Elution for Purification
This is a general guideline. The exact gradient will depend on your TLC analysis.
-
Column Dimensions: For 1 gram of crude material, a column with a diameter of 2-3 cm is appropriate.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase:
-
Solvent A: Hexane (or petroleum ether) with 1% Triethylamine.
-
Solvent B: Ethyl Acetate with 1% Triethylamine.
-
-
Elution Steps:
-
Start with 100% Solvent A.
-
Gradually increase the percentage of Solvent B, for example:
-
95:5 (A:B)
-
90:10 (A:B)
-
80:20 (A:B)
-
Continue increasing the polarity until your compound elutes.
-
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the pure compound.
Visualizations
Workflow for Troubleshooting Column Chromatography of Basic Compounds
Caption: A troubleshooting workflow for purifying basic compounds.
Logical Relationship of Purification Parameters
Caption: Interplay of factors in chromatographic purification.
References
-
Biotage. (2023, January 19). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 17, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 17, 2026, from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved January 17, 2026, from [Link]
-
Chemistry For Everyone. (2023, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Retrieved January 17, 2026, from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 17, 2026, from [Link]
Sources
common side reactions in the synthesis of bromo-anilines
Welcome to the technical support center for the synthesis of bromo-anilines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the synthesis of these critical intermediates. Here, we address common side reactions and purification issues through a series of frequently asked questions, detailed troubleshooting protocols, and mechanistic insights to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My bromination of aniline resulted in a mixture of di- and tri-brominated products, with very little of the desired mono-bromoaniline. What's causing this over-bromination?
A1: This is a classic and frequent issue known as polybromination. The root cause is the powerful activating nature of the amino (-NH₂) group on the aniline ring.[1] The lone pair of electrons on the nitrogen atom strongly donates electron density into the aromatic system, making the ortho and para positions exceptionally reactive towards electrophiles like bromine.[2][3] When using a reactive brominating agent like bromine water (Br₂/H₂O), the reaction is often too vigorous to stop at the mono-substitution stage, leading to the rapid formation of 2,4,6-tribromoaniline as the major product.[1][4][5]
Troubleshooting Steps:
-
Protect the Amino Group: The most reliable strategy is to temporarily reduce the activating influence of the amino group by converting it into an amide, typically an acetanilide, by reacting the aniline with acetic anhydride.[1][6] The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating. This moderation allows for controlled mono-bromination, primarily at the para position due to steric hindrance from the bulky protecting group.[3] The acetyl group can be easily removed later by acid or base hydrolysis.[6][7]
-
Control Reaction Conditions: While less effective than protection, using a less polar solvent like carbon disulfide (CS₂) instead of water can slightly temper the reaction's vigor by reducing the ionization of bromine.[3]
-
Stoichiometry Control: Using an excess of aniline relative to the brominating agent can statistically favor mono-substitution, but this often leads to significant purification challenges in separating the product from unreacted starting material.[1]
Q2: I am observing a significant amount of dark, tar-like substances in my reaction mixture. What causes this and how can it be prevented?
A2: The formation of tar-like substances is typically due to the oxidation of the aniline starting material or the bromo-aniline products.[1] Anilines are electron-rich aromatic compounds and are consequently susceptible to oxidation, which can be initiated by the brominating reagent itself (especially Br₂), exposure to air, or acidic conditions.[8] This process often involves the formation of colored radical intermediates and polymeric materials.
Troubleshooting Steps:
-
Use Milder Reagents: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine, reducing the likelihood of oxidative side reactions.[9][10][11]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.
-
Temperature Control: Running the reaction at lower temperatures can help slow down the rate of both the desired bromination and the undesired oxidation pathways.
-
Acid Concentration: In syntheses involving acidic conditions, optimizing the acid concentration is crucial, as overly acidic conditions can promote side reactions.[12][13]
Q3: My reaction produced a mixture of ortho- and para-bromoaniline. How can I improve the regioselectivity to favor the para isomer?
A3: Achieving high regioselectivity is a common goal. The directing effect of the amino group favors substitution at both ortho and para positions. However, you can steer the reaction toward the desired isomer.
Troubleshooting Steps:
-
Steric Hindrance via Protection: As mentioned in Q1, protecting the amino group with a bulky group like acetyl (-COCH₃) will sterically hinder the ortho positions, making the para position the much more likely site for electrophilic attack.[3] This is the most effective method for maximizing the yield of the para isomer.
-
Solvent Effects: The polarity of the solvent can influence the isomer distribution. For brominations using NBS, studies have shown that the choice of solvent can markedly affect the regioselectivity.[9][14] For instance, using DMF as the solvent with NBS often shows high para-selectivity.[15]
-
Choice of Brominating Agent: Copper(II) bromide (CuBr₂) in an ionic liquid has been reported as a method for achieving high regioselectivity for para-bromination of unprotected anilines under mild conditions.[16]
Q4: I am trying to synthesize 2-bromoaniline and am getting resinous by-products and purification is difficult. What is the best approach?
A4: The synthesis of 2-bromoaniline often involves a multi-step process, commonly starting from 2-nitroaniline via a Sandmeyer reaction.[17] During the diazotization and subsequent Sandmeyer reaction, side reactions such as coupling can occur, leading to the formation of resinous, hard-to-remove by-products.[17]
Troubleshooting Steps:
-
Modified Sandmeyer Reaction: A key improvement for this specific synthesis is to perform the reaction with simultaneous steam distillation.[17] As the desired ortho-bromo-nitrobenzene intermediate is formed, its volatility allows it to be carried away with the steam. The non-volatile resinous by-products remain in the reaction flask, achieving an effective in-situ separation and significantly improving the purity of the intermediate before the final reduction step.[17]
-
Purification of Final Product: The final 2-bromoaniline product is a solid that is prone to discoloration due to impurities.[18] While recrystallization is a standard method, fractional distillation under vacuum has been shown to be highly effective for obtaining a very pure product that resists discoloration over time.[18]
Troubleshooting Guide: At-a-Glance
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Polybromination (Di/Tri-substituted product) | Strong activation by -NH₂ group.[1] | Protect the amino group as an acetanilide before bromination.[6] |
| Dark, Tar-like By-products | Oxidation of aniline/product.[1] | Use a milder reagent like NBS; run the reaction under an inert atmosphere at low temperature.[10][11] |
| Low Yield of para-isomer (Mixture of o/p isomers) | Unhindered access to ortho positions. | Use a bulky protecting group on the amine to sterically hinder the ortho positions.[3] |
| Resinous Impurities (Especially in Sandmeyer route) | Undesired coupling side reactions.[17] | Employ simultaneous steam distillation during the Sandmeyer reaction to separate the volatile product from non-volatile tars.[17] |
| Product Discoloration Upon Standing | Presence of trace oxidative impurities.[18] | Purify the final product by vacuum distillation for solids, or recrystallization from an appropriate solvent system.[18] |
| Low or No Reaction (with protected aniline) | Deactivation of the ring is too strong for the conditions. | Ensure the brominating agent is sufficiently reactive; consider a stronger Lewis acid catalyst if appropriate for the chosen method. |
Visualizing the Chemistry: Mechanisms and Workflows
A clear understanding of the underlying mechanisms is key to troubleshooting.
Diagram 1: The Problem of Polybromination
Caption: Reaction cascade leading to polybromination of unprotected aniline.
Diagram 2: The Solution - Protection Strategy Workflow
Caption: Workflow for achieving selective mono-bromination via protection.
Detailed Experimental Protocols
Protocol 1: Synthesis of p-Bromoaniline via Protection-Bromination-Deprotection
This three-step protocol is a reliable method for preparing p-bromoaniline while avoiding polybromination.
Step 1: Protection of Aniline to form Acetanilide [19]
-
In a 250 mL flask, combine 5.0 mL of aniline with 150 mL of water.
-
Add 5.0 mL of concentrated hydrochloric acid and stir until the aniline has completely dissolved.
-
Prepare a solution of 8.0 g of sodium acetate trihydrate in 30 mL of water.
-
While stirring the aniline hydrochloride solution vigorously, add 7.0 mL of acetic anhydride.
-
Immediately after adding the acetic anhydride, add the sodium acetate solution.
-
Cool the mixture in an ice bath and stir for 15-20 minutes to induce crystallization.
-
Collect the solid acetanilide product by vacuum filtration and wash it with cold water.
-
Dry the product thoroughly. It can be used in the next step without further purification.
Step 2: Bromination of Acetanilide [19]
-
SAFETY: This step must be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic.
-
In a 100 mL flask, dissolve 5.4 g of the dry acetanilide from Step 1 in 20 mL of glacial acetic acid.
-
In a separate container, carefully prepare a solution of 2.0 mL of bromine in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirring acetanilide solution over 15 minutes. The temperature should be maintained at room temperature.
-
After the addition is complete, continue to stir the mixture for 30 minutes. The product may begin to precipitate.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
If the solution remains colored (due to excess bromine), add a few drops of sodium bisulfite solution until the color disappears.
-
Collect the solid p-bromoacetanilide by vacuum filtration, wash thoroughly with cold water, and press dry.
Step 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline [7][19]
-
Place the crude p-bromoacetanilide from Step 2 into a 100 mL round-bottom flask.
-
Add 10 mL of 95% ethanol and 10 mL of concentrated hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 30-40 minutes. The solid should dissolve.
-
After the reflux period, pour the hot solution into 100 mL of cold water.
-
Make the solution basic by slowly adding concentrated ammonium hydroxide or a 50% NaOH solution until the precipitation of p-bromoaniline is complete (check with pH paper).
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crude p-bromoaniline by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure p-bromoaniline.[7]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]
- Bartoli, S., et al. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis, 2009(05), 807-810. DOI: 10.1055/s-0028-1088016.
-
Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]
- Radhakrishnamurti, P.S., et al. (1976). Kinetics of Oxidation of Aniline & Substituted Anilines by Bromate Ion. Indian Journal of Chemistry, 14A, 955-957.
-
ResearchGate. (n.d.). Oxidative bromination. Retrieved from [Link]
-
Liskon Biological. (2024). The synthesis of p-bromoaniline using aniline as the starting material. Retrieved from [Link]
- Itoh, N., et al. (1986). Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase.
-
ResearchGate. (n.d.). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Retrieved from [Link]
-
Beilstein Journals. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative bromination of aniline and its derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Suggest a mechanism for the bromination of aniline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Synthesizing 2-bromoaniline from bromobenzene. Retrieved from [Link]
- Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271.
-
vibzzlab. (2024, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Aniline [Video]. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]
-
TopSCHOLAR. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromoaniline: Properties, Applications, and Synthesis of a Key Electronic Chemical Intermediate. Retrieved from [Link]
-
Allen. (n.d.). How will you achieve the synthesis of only 4-bromoaniline from aniline without the production of the trisubstituted aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). 5.1.8. Preparation of p-Bromoaniline. Retrieved from [Link]
-
Let's learn together. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]
-
Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2000). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Retrieved from [Link]
-
Journal of Chemical Education. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. youtube.com [youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How will you achieve the synthesis of only 4-bromoaniline from aniline without the production of the trisubstituted aniline. [allen.in]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. The synthesis of p-bromoaniline using aniline as the starting material. - LISKON [liskonchem.com]
- 14. lookchem.com [lookchem.com]
- 15. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 16. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 17. guidechem.com [guidechem.com]
- 18. pcbiochemres.com [pcbiochemres.com]
- 19. researchgate.net [researchgate.net]
5-Bromo-2-morpholin-4-ylaniline degradation and storage conditions
Technical Support Center: 5-Bromo-2-morpholin-4-ylaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
To maintain the integrity and purity of this compound, it is recommended to store it in a dry, sealed container at temperatures between 2-8°C.[1] Aromatic amines, in general, are susceptible to degradation, and proper storage is crucial. It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
Q2: How does exposure to air and light affect this compound?
Aromatic amines are known to be sensitive to atmospheric oxidation, which can cause discoloration and the formation of impurities. While specific data on the photosensitivity of this compound is not extensively documented, it is best practice to store it in an amber vial or a light-blocking container to prevent potential photodegradation.
Q3: Is this compound sensitive to moisture?
Yes, amines are generally hygroscopic, meaning they can absorb moisture from the air.[2] This can lead to hydrolysis or other undesirable reactions. Therefore, it is imperative to store the compound in a dry environment and to use desiccants to control humidity levels.[2]
Q4: What is the expected shelf-life of this compound under recommended storage conditions?
While a specific shelf-life is not provided in the available literature, adherence to the recommended storage conditions (refrigerated, dry, and under an inert atmosphere) will maximize its stability. Regular purity checks are recommended for long-term storage.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: The compound has changed color (e.g., from off-white to brownish).
-
Potential Cause: This is a common indicator of oxidation. Aromatic amines can darken over time due to exposure to air.
-
Solution:
-
Assess Purity: Before use, check the purity of the discolored compound using an appropriate analytical method such as HPLC or ¹H NMR.
-
Purification: If impurities are detected, consider repurification by recrystallization or column chromatography.
-
Prevention: For future storage, ensure the container is tightly sealed and consider flushing with an inert gas before storage.
-
Issue 2: Inconsistent or poor yields in reactions involving this compound.
-
Potential Cause 1: Degradation of the starting material. As discussed, improper storage can lead to degradation, reducing the amount of active starting material.
-
Solution 1: Verify the purity of your this compound before starting your reaction.
-
Potential Cause 2: Electronic effects of the substituents. The bromine atom is an electron-withdrawing group, which can deactivate the aniline ring towards certain reactions.[3]
-
Solution 2: You may need to adjust your reaction conditions, such as using a more active catalyst or a different solvent system, to overcome the deactivating effect of the bromine substituent.[3]
-
Potential Cause 3: Steric hindrance. The morpholine group can create steric hindrance, potentially impeding reactions at the ortho position.
-
Solution 3: Consider reaction strategies that are less sensitive to steric effects or explore alternative synthetic routes.
Issue 3: Formation of unexpected byproducts in my reaction.
-
Potential Cause: The presence of degradation products in your starting material can lead to the formation of unforeseen side products.
-
Solution: As with other issues, the first step is to confirm the purity of your this compound. If impurities are present, they should be removed before proceeding with your synthesis.
Degradation and Stability Profile
Understanding the potential degradation pathways of this compound is key to preventing its decomposition.
Key Degradation Pathways:
-
Oxidation: The primary degradation pathway for aromatic amines is oxidation, which can be initiated by air and light. This can lead to the formation of colored polymeric impurities.
-
Hydrolysis: The morpholine ring is generally stable, but under harsh acidic or basic conditions, it could potentially undergo ring-opening. However, this is less likely under standard experimental and storage conditions.
Factors Influencing Stability:
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures can accelerate degradation. | Store at 2-8°C.[1] |
| Air (Oxygen) | Promotes oxidation, leading to discoloration and impurity formation. | Store under an inert atmosphere (e.g., Argon, Nitrogen). |
| Light | Can potentially initiate photodegradation. | Store in a light-resistant container. |
| Moisture | Can lead to hydrolysis and other side reactions. | Store in a dry environment with desiccants.[2] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 10% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity based on the area percentage of the main peak.
-
Visualizing Potential Degradation
While specific degradation products of this compound are not detailed in the literature, a general understanding of aniline degradation can be visualized. Oxidation is a primary concern.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Vedantu. (n.d.). Hofmann degradation of m Bromo benzamide gives a aniline class 12 chemistry CBSE. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
-
NCERT. (2025-26). Amines. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
PubChem. (n.d.). Morpholine. Retrieved from [Link]
-
Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative morpholine ring formation. Retrieved from [Link]
-
ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]
-
Nature. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]
-
Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Failed Reactions Involving 5-Bromo-2-morpholin-4-ylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-morpholin-4-ylaniline. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during synthetic reactions with this versatile building block. My aim is to move beyond generic advice and offer a scientifically grounded, experience-driven resource to help you navigate the intricacies of your chemical transformations.
Understanding the Substrate: this compound
This compound is a unique substrate characterized by a bromo-substituted aromatic ring, an electron-donating aniline group, and a morpholine moiety. This combination of functional groups presents both opportunities and challenges in common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The electron-rich nature of the aniline can influence the reactivity of the aryl bromide, while the morpholine group can potentially interact with the metal catalyst.[1] A thorough understanding of these electronic and steric factors is paramount for successful reaction outcomes.
General Troubleshooting Philosophy
Before diving into specific reaction-based troubleshooting, it's crucial to adopt a systematic approach to diagnosing failed reactions. A logical, step-by-step investigation will often reveal the root cause more efficiently than random screening of conditions.
Caption: A systematic workflow for troubleshooting failed reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura reaction with this compound is not proceeding, or the yield is very low. What are the likely causes?
Answer:
Failure in Suzuki-Miyaura couplings with this substrate often stems from a few key areas. The electron-rich nature of the aniline can make the oxidative addition of the aryl bromide to the palladium(0) catalyst the rate-limiting step.[2][3]
Troubleshooting Steps:
-
Catalyst and Ligand Choice are Critical:
-
Initial Recommendation: For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are often necessary to facilitate oxidative addition.[4] Consider starting with a robust pre-catalyst system like a G3 or G4 palladacycle with ligands such as XPhos, SPhos, or RuPhos.[5] These pre-catalysts are often more reliable than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[6]
-
Rationale: These ligands stabilize the palladium center and promote the often-difficult oxidative addition step with electron-rich substrates.
-
-
Base and Solvent System Optimization:
-
Base Selection: The choice of base is crucial for the transmetalation step.[4] Potassium phosphate (K₃PO₄) is often a good starting point. Ensure it is finely ground and anhydrous, as trace amounts of water can sometimes be beneficial with this base, but excess water can lead to protodeboronation.[3]
-
Solvent Considerations: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is common. The solubility of all components, including the base, is important.[7] If solubility is an issue, consider a different solvent system.
-
-
Boronic Acid/Ester Stability:
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, especially under prolonged heating or with certain bases.[4]
-
Mitigation: Consider using a more stable boronic ester, such as a pinacol ester (Bpin), or a trifluoroborate salt.[4] Running the reaction under strictly anhydrous conditions can also help, though this may require a different base and solvent system.
-
-
Analyze for Side Reactions:
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially if the reaction mixture is not properly degassed, leading to the presence of Pd(II) species.[2]
-
Dehalogenation: The replacement of the bromine with a hydrogen atom is another possible side reaction.[2]
-
Action: Analyze your crude reaction mixture by LC-MS to identify these byproducts. Their presence can provide clues about the problematic step in your catalytic cycle.
-
| Parameter | Initial Recommendation | Alternative Options | Rationale |
| Catalyst | XPhos Pd G3/G4 | SPhos Pd G3/G4, RuPhos Pd G3/G4 | Bulky, electron-rich ligands facilitate oxidative addition of electron-rich aryl bromides.[4] |
| Base | K₃PO₄ | K₂CO₃, Cs₂CO₃ | The base is crucial for the transmetalation step.[4] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O | Ensures solubility of reactants and base.[7] |
| Temperature | 80-100 °C | Reflux | Higher temperatures can overcome activation barriers. |
Experimental Protocol: Screening for Optimal Suzuki Coupling Conditions
-
To a set of oven-dried reaction vials, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), and the selected base (2.0 eq).
-
In a separate vial, prepare a stock solution of the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Add the appropriate solvent system to the reaction vials, followed by the catalyst solution.
-
Degas the reaction mixtures by bubbling with argon or nitrogen for 15-20 minutes.
-
Seal the vials and heat to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
Buchwald-Hartwig Amination
Question 2: I am attempting a Buchwald-Hartwig amination with this compound and a primary or secondary amine, but I am observing no product formation and recovery of starting material.
Answer:
Similar to the Suzuki coupling, the electronic properties of this compound can make the Buchwald-Hartwig amination challenging. Catalyst deactivation and improper base selection are common culprits.[6][8]
Troubleshooting Steps:
-
Catalyst System is Paramount:
-
Ligand Choice: For couplings with aryl bromides, especially electron-rich ones, bulky biarylphosphine ligands are generally the most effective.[9] Ligands like BrettPhos, RuPhos, or Josiphos-type ligands are excellent starting points.
-
Catalyst Poisoning: The morpholine nitrogen or the aniline nitrogen on your substrate could potentially coordinate to the palladium center and inhibit catalysis. Using a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can sometimes mitigate this by outcompeting the substrate for coordination sites.[10]
-
-
Base Selection and Strength:
-
Common Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used.[9]
-
Base Purity: Ensure your base is fresh and has been stored under inert atmosphere. Old or partially hydrolyzed base can be a source of reaction failure.
-
-
Solvent and Temperature:
-
Purity of the Amine Coupling Partner:
| Parameter | Initial Recommendation | Alternative Options | Rationale |
| Catalyst System | BrettPhos Pd G3 | RuPhos Pd G3, Josiphos-type ligands | Bulky, electron-rich ligands are essential for efficient C-N bond formation.[9] |
| Base | NaOtBu | LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required for amine deprotonation.[9] |
| Solvent | Toluene | Dioxane, THF | Anhydrous and degassed aprotic solvents are crucial.[7][9] |
| Temperature | 100 °C | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%), the ligand (if not using a pre-catalyst), and the base (1.4 eq) to an oven-dried reaction vessel.
-
Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature with vigorous stirring.
-
Monitor the reaction by LC-MS or GC-MS.
General Issues and Solutions
Question 3: My reaction turns black, and I see a precipitate forming. What is happening?
Answer:
The formation of a black precipitate is often indicative of palladium black, which is finely divided, catalytically inactive palladium metal.[11] This signifies catalyst decomposition and is a common mode of failure in cross-coupling reactions.[12]
Causes and Solutions:
-
Insufficient Ligand: The phosphine ligand is crucial for stabilizing the Pd(0) species.[2] If the ligand concentration is too low, or if the ligand itself degrades, the palladium can aggregate and precipitate.
-
Solution: Increase the ligand-to-palladium ratio. Using pre-formed, air-stable palladacycle pre-catalysts can also improve catalyst stability.[13]
-
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose to palladium black.[2]
-
Solution: Ensure all reagents and solvents are rigorously degassed, and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).
-
-
High Temperatures: While heat is often required, excessively high temperatures can accelerate catalyst decomposition pathways.
-
Solution: Try running the reaction at a slightly lower temperature for a longer period.
-
Caption: Common pathways for palladium catalyst deactivation.
Question 4: How do I properly purify my product and remove residual palladium?
Answer:
Purification of the final product and removal of residual palladium to acceptable levels (often in the ppm range for pharmaceutical applications) is a critical final step.[14]
Purification Strategies:
-
Standard Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient elution with a solvent system like hexane/ethyl acetate is typically effective.
-
Palladium Scavenging: If residual palladium is a concern after chromatography, several scavenging techniques can be employed:
-
Thiol-based Scavengers: Resins functionalized with thiol groups can effectively bind to and remove palladium.
-
Activated Carbon: Stirring the product solution with activated carbon can also reduce palladium levels, although it may sometimes lead to product loss through adsorption.
-
Aqueous Washes: Washing the organic solution of the product with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help extract residual palladium.
-
References
-
Jutand, A. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]
- BenchChem. (2025).
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]
-
Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
- ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- ResearchGate. (n.d.). Plausible mechanism of C–N bond development between morpholine and aryl halide.
- ResearchGate. (n.d.). Arylation of morpholine with various aryl halides catalyzed by MnCl₂·4H₂O.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson.
- National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Wikipedia. (n.d.).
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Reddit. (2024). Suzuki help. r/Chempros.
- BenchChem. (2025). Addressing common side reactions in the synthesis of 2-chloro-N-phenylaniline. BenchChem.
- National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2-morpholin-4-ylaniline
Welcome to the technical support guide for the synthesis of 5-Bromo-2-morpholin-4-ylaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis, focusing on the widely-used Buchwald-Hartwig amination. Here, we address common challenges through a troubleshooting and FAQ format, explaining the causality behind experimental choices to ensure reproducible, high-yield results.
Section 1: Foundational Knowledge & Starting Protocols
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The most robust and versatile method for constructing the key C-N bond is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction couples an aryl halide with an amine. However, its success is highly sensitive to a range of parameters.[3]
FAQ: What is the most common synthetic route for this compound?
The most prevalent route is the Buchwald-Hartwig cross-coupling reaction between a 2,5-dihaloaniline derivative (e.g., 2-fluoro-5-bromoaniline or 2,5-dibromoaniline) and morpholine. Using a suitable palladium catalyst, a phosphine ligand, and a base, this method provides a direct and efficient pathway to the desired product.[1][4]
Core Experimental Workflow
The following diagram outlines the general workflow for the synthesis and subsequent analysis of this compound.
Caption: General workflow for synthesis of this compound.
Recommended Starting Protocol
This protocol provides a general starting point for a small-scale (1.0 mmol) reaction. Optimization will likely be necessary.
Materials:
-
Aryl Halide (e.g., 2-Fluoro-5-bromoaniline, 1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol)
-
Anhydrous, Degassed Solvent (e.g., Toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE septum cap
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), add the aryl halide, palladium precatalyst, and base to the reaction vial.[5]
-
Seal the vial with the septum cap. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.[5]
-
Using a syringe, add the anhydrous, degassed solvent.[5]
-
Add the morpholine via syringe.[5]
-
Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).[5]
-
Stir the reaction for the intended duration (e.g., 12-24 hours), monitoring progress periodically by TLC, GC-MS, or LC-MS.[5]
-
Once complete, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[5]
-
Proceed with standard aqueous workup and extraction, followed by purification, typically via column chromatography.[6][7]
Section 2: Troubleshooting Common Issues
This section addresses the most frequent challenges encountered during the synthesis and provides a logical framework for troubleshooting.
FAQ: My reaction has stalled or shows very low conversion. What should I investigate?
Low or no product formation is a common issue that can stem from several factors related to the catalyst, reagents, or general reaction conditions.[5]
Causality Explained: The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.[8] Exposure to oxygen or moisture can deactivate the catalyst. The base must be strong enough and sufficiently soluble to facilitate the deprotonation of the amine, which is a key step in the catalytic cycle.[3] Finally, the reaction requires sufficient thermal energy to overcome the activation barriers of steps like oxidative addition and reductive elimination.[3]
The following decision tree provides a systematic approach to troubleshooting low conversion.
Caption: Troubleshooting flowchart for low reaction conversion.
FAQ: I am observing significant side products, especially hydrodehalogenation. How can I minimize this?
Side reactions can significantly lower your yield and complicate purification. The most common side products are the result of hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling.[5]
-
Hydrodehalogenation: This occurs when an intermediate palladium-amide complex undergoes β-hydride elimination, a process that competes with the desired reductive elimination step.[1]
-
Causality & Solution: This pathway can be favored by certain catalyst systems or the presence of protic impurities like water.[9] To minimize it, ensure all reagents and solvents are rigorously anhydrous. Using a bulkier phosphine ligand can sterically hinder the conformation required for β-hydride elimination.[9]
-
-
Homocoupling: This involves the dimerization of the aryl halide or the amine.
FAQ: How do I select the optimal catalyst, ligand, and base?
This is the most critical aspect of reaction optimization. The choice depends heavily on the specific substrates.
| Parameter | Recommended Options for Morpholine Coupling | Rationale & Key Considerations |
| Palladium Source | Precatalysts (e.g., XPhos Pd G3/G4): Highly recommended.[10] Discrete Sources: Pd(OAc)₂, Pd₂(dba)₃ | Precatalysts are often more air-stable and rapidly generate the active Pd(0) species in the presence of a base, leading to more consistent results.[8][10] Discrete sources require an in situ reduction step which can be less reliable. |
| Ligand | Bulky Biarylphosphines: XPhos, SPhos, RuPhos.[11] | Morpholine is a secondary cyclic amine. Bulky, electron-rich ligands like these facilitate the crucial, often rate-limiting, reductive elimination step to form the C-N bond and regenerate the catalyst.[11] |
| Base | Strong Bases: NaOtBu, K₃PO₄, LHMDS.[8][12] Weaker Bases: K₂CO₃, Cs₂CO₃ | NaOtBu is highly effective but incompatible with base-sensitive functional groups (e.g., esters).[12] K₃PO₄ and LHMDS offer good reactivity with better functional group tolerance. Weaker bases may require higher temperatures or longer reaction times.[12] Base solubility is also a critical factor.[10] |
| Solvent | Toluene, Dioxane, THF, t-AmOH.[8] | Aprotic solvents are standard. Toluene and dioxane are common for higher temperature reactions. Avoid chlorinated solvents and acetonitrile, as they can inhibit the catalyst.[8] |
Section 3: Product Purification & Analysis
Proper purification and characterization are essential to validate the successful synthesis of your target compound.
FAQ: What are the best practices for purifying this compound?
The crude product will likely contain inorganic salts from the base, residual palladium catalyst, and organic side products.
-
Aqueous Workup: After quenching, a thorough aqueous workup is the first step. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Washing the combined organic layers with brine helps remove residual water.[6]
-
Column Chromatography: This is the most effective method for removing organic impurities.[7]
-
Stationary Phase: Silica gel is standard.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration) is typically effective for separating the moderately polar product from nonpolar impurities and highly polar baseline material.[6]
-
-
Palladium Removal: If residual palladium is a concern (especially for pharmaceutical applications), you may need additional purification steps such as treatment with a scavenger resin or activated carbon.
FAQ: Which analytical techniques are required to confirm the identity and purity of my final product?
A combination of spectroscopic and chromatographic methods is necessary for full characterization.[13]
| Analytical Technique | Purpose | Expected Results for this compound |
| ¹H NMR | Structural Elucidation (Proton Environment) | Expect distinct signals for the aromatic protons (3H), the morpholine protons (8H, typically two triplets), and the aniline N-H proton (1H, broad singlet). Chemical shifts and coupling constants will confirm the substitution pattern. |
| ¹³C NMR | Structural Elucidation (Carbon Skeleton) | Expect signals corresponding to all unique carbon atoms in the molecule (10 signals). |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | The mass spectrum should show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+. A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be present, with two peaks separated by 2 m/z units.[13] |
| HPLC | Purity Assessment | A high-performance liquid chromatography analysis using a C18 reverse-phase column and a UV detector will provide a quantitative measure of purity.[14] The result should show a single major peak corresponding to the product. |
| FTIR | Functional Group Identification | Expect characteristic absorption bands for N-H stretching (aniline), C-H stretching (aromatic and aliphatic), C-N stretching, and C-O stretching (ether in morpholine ring). |
References
- BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube.
- JMP. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Chemistry World. (2020, November 12). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings.
- Yamada, K., et al. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Various sources.
- Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- BLD Pharm. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline.
- ChemicalBook. (n.d.). 5-BROMO-2-IODOANILINE synthesis.
- Molecules. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
- BenchChem. (n.d.). Troubleshooting low conversion rates in 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline synthesis.
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
- BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- BenchChem. (n.d.). Troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis.
- BenchChem. (n.d.). Technical Guide: Synthesis and Discovery of 4-(oxan-2-yl)aniline.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Understanding Your Crude Material: Impurities and Characteristics
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-morpholin-4-ylaniline. As Senior Application Scientists, we have structured this guide to address the specific challenges encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Achieving high purity begins with understanding the potential contaminants in your crude starting material. The synthetic route to this compound can introduce several classes of impurities that must be addressed.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on its synthetic pathway. However, common impurities can be categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials or precursors.[1] Depending on the synthesis, you might find residual 4-bromoaniline or related precursors.
-
By-products: Side reactions can lead to the formation of isomeric products (e.g., bromination at a different position on the aromatic ring) or over-reacted species.[2]
-
Degradation Impurities: Anilines as a class are susceptible to oxidation, especially when exposed to air and light.[3] This often results in the formation of strongly colored, high-molecular-weight compounds.[1][3]
-
Residual Solvents and Reagents: Solvents used during the reaction or initial work-up (e.g., toluene, ethanol, ethyl acetate) may be present.[1]
Q2: My crude product is a dark red or brown solid, but the literature describes it as a light-colored solid. What causes this discoloration?
A2: The dark color is almost certainly due to oxidation. Anilines are electron-rich aromatic compounds and are readily oxidized by atmospheric oxygen.[3] This process forms colored impurities, often polymeric in nature, which can make purification more challenging.[1][3] It is crucial to handle the purified compound under an inert atmosphere (like nitrogen or argon) and store it protected from light to prevent re-oxidation.
Strategic Purification: Selecting the Right Technique
No single purification method is perfect for every situation. The choice depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
Q3: I have a multi-gram batch of crude product. What is the most efficient first-pass purification method?
A3: For larger quantities, bulk purification methods like Acid-Base Extraction or Recrystallization are highly effective starting points. These techniques are excellent for removing significant amounts of neutral or less-basic impurities and can substantially enrich your compound before a final polishing step, if necessary. Acid-base extraction, in particular, leverages the basicity of the aniline nitrogen to achieve a clean separation from non-basic contaminants.[4][5]
Q4: How do I decide between Recrystallization, Column Chromatography, and Acid-Base Extraction?
A4: The optimal technique depends on the specific impurities you need to remove. The following table provides a direct comparison to guide your decision.
| Technique | Principle of Separation | Best For Removing | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[6] | Impurities with significantly different solubility profiles than the target compound. | Scalable, cost-effective, can yield very high purity crystalline material. | Finding a suitable solvent can be time-consuming; may not remove structurally similar impurities. |
| Acid-Base Extraction | Differential solubility of the ionized (salt) and neutral forms of the compound in aqueous and organic phases.[4][5] | Neutral or acidic impurities from a basic product. | Fast, highly effective for removing different compound classes, easily scalable.[7] | Will not separate the target compound from other basic impurities. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[2] | Structurally similar impurities, colored by-products, and trace contaminants. | High resolving power, versatile for a wide range of impurities. | Can be time-consuming and solvent-intensive, potential for product loss on the column. |
Q5: Is it beneficial to combine different purification methods?
A5: Absolutely. A multi-step purification strategy is often the most effective approach. For example, you can perform an acid-base extraction to remove the bulk of neutral impurities, followed by a recrystallization of the isolated product to remove any remaining isomeric or closely related impurities. This sequential approach can be more efficient and yield a higher purity product than relying on a single technique.
Troubleshooting Guide 1: Purification by Column Chromatography
Column chromatography is a powerful tool for achieving high purity, but it can be challenging for basic compounds like anilines.
Q6: My compound is streaking badly on my silica gel TLC plate, and I'm worried it will do the same on the column. How can I prevent this?
A6: This is a classic problem when purifying amines on standard silica gel. Silica is slightly acidic, which leads to strong, non-specific binding of basic compounds like your aniline, causing the characteristic "streaking" or "tailing".[8][9] To solve this:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base, typically 0.5-2% triethylamine (Et₃N) , to your eluent (mobile phase).[8][10] The triethylamine will compete with your product for the acidic sites on the silica, leading to sharper bands and a much-improved separation.[8]
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic or basic stationary phase. Basic or neutral alumina is an excellent alternative to silica for purifying amines.[8][10] Alternatively, specialized amine-functionalized silica columns are commercially available and designed specifically for this purpose.[8][11]
Q7: How do I determine the best solvent system (eluent) for my column?
A7: The ideal solvent system is always determined by running preliminary Thin-Layer Chromatography (TLC) plates.[8][9]
-
Start Simple: Begin with a common solvent mixture, such as hexanes and ethyl acetate.
-
Aim for the Right Rf: Adjust the solvent polarity until your target compound has a Retention Factor (Rf) value between 0.2 and 0.4 .[8] This range typically provides the best separation on a column.
-
Mimic Column Conditions: Crucially, if you plan to use triethylamine in your column, you must also add the same percentage to the solvent mixture you use to develop your TLC plates.
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: In a beaker, add dry silica gel to a small amount of your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% Et₃N). Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into your column and use gentle air pressure or a pump to pack the silica into a firm, uniform bed. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting the column with your starting solvent system, collecting fractions in test tubes. Gradually increase the polarity of the eluent as needed to move your compound down the column.
-
Fraction Analysis: Spot each fraction onto a TLC plate to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.
Troubleshooting Guide 2: Purification by Acid-Base Extraction
This technique is a powerful workhorse for purifying amines.
Q8: Which specific acid and base should I use for the extraction, and at what concentration?
A8: For the acid wash, a 1M solution of hydrochloric acid (HCl) is standard and effective.[7] It will readily protonate the aniline nitrogen, forming a water-soluble hydrochloride salt. For neutralization, a 1M or 2M solution of sodium hydroxide (NaOH) is typically used to deprotonate the salt and precipitate the free amine.[5] Using a weaker base like sodium bicarbonate is also possible and can be advantageous if your molecule has other base-sensitive functional groups.[5]
Q9: I've added base to my acidic aqueous layer, but my product isn't precipitating. What went wrong?
A9: This can happen for a few reasons:
-
Incorrect pH: The most common issue is not adding enough base. Use pH paper or a pH meter to ensure the aqueous solution is sufficiently basic (pH > 10) to fully deprotonate the amine salt.[5]
-
Product Solubility: Your purified compound might have some residual solubility in the basic aqueous solution. After basification, perform a back-extraction by adding an organic solvent (like dichloromethane or ethyl acetate) to the aqueous layer and shaking. Your neutral product will move into the organic layer, which can then be dried and concentrated.
-
Insufficient Concentration: If the product is precipitating but the yield seems low, it may be because the solution is not saturated. Chilling the flask in an ice bath can often induce further precipitation.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M HCl (aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine salt will move to the top aqueous layer.
-
Separation: Drain the bottom organic layer (which contains neutral impurities) and set it aside. Collect the top aqueous layer in a separate flask.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) while stirring until the solution is strongly basic (pH > 10), at which point the purified amine should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid under vacuum to remove all traces of water.
Purity Analysis: How to Verify Your Success
Purification is incomplete without rigorous analysis to confirm the purity of the final product.
Q10: What is the best analytical method to determine the final purity of my this compound with high accuracy?
A10: For an accurate, quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) are the gold standards.[12][13]
-
HPLC provides a high-resolution separation, allowing for the detection and quantification of even minor impurities. A typical method would use a C18 reversed-phase column.[12][13] The purity is often reported as a percentage of the total peak area.[12]
-
qNMR offers an absolute measure of purity by comparing the integral of a known proton signal from your compound against the integral of a certified internal standard of known concentration.[14]
The following table compares common analytical methods for final purity assessment.
| Method | Principle | Information Provided | Advantages | Limitations |
| HPLC | Liquid chromatographic separation based on polarity.[15] | Quantitative Purity (% Area), number of impurities.[12] | High sensitivity and resolution, widely applicable.[13] | Requires a reference standard for absolute quantification. |
| qNMR | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.[14] | Absolute Purity (wt%), structural confirmation. | No reference standard of the analyte is needed, highly accurate. | Requires a high-field NMR spectrometer and a certified internal standard. |
| GC-MS | Gas chromatographic separation coupled with mass spectrometry detection.[15] | Identification of volatile impurities and residual solvents. | Excellent for identifying unknown volatile components. | Not suitable for non-volatile or thermally unstable compounds. |
| Melting Point | Temperature range over which a solid turns to liquid. | Indication of purity (a sharp range indicates high purity). | Fast, simple, and requires minimal equipment. | Not quantitative; can be misleading if impurities co-crystallize. |
By applying these strategic purification techniques and robust analytical methods, researchers can confidently obtain high-purity this compound, ensuring the reliability and reproducibility of their subsequent experiments.
References
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Veeprho Life Sciences. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Confluence. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic. Retrieved from [Link]
-
Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Royal Society of Chemistry. DOI: 10.1039/D1RE00205H. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ANILINE. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Biotage. (2023, September 26). When should amine-bonded columns be used for purification?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]
-
Scribd. (n.d.). Aniline. Retrieved from [Link]
-
ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
-
Wikipedia. (2024). Aniline. In Wikipedia. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-ethylaniline. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Analytical methods and achievability. In Guidelines for drinking-water quality. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]
-
NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
-
Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-morpholin-4-ylaniline
Welcome to the technical support center for the synthesis of 5-Bromo-2-morpholin-4-ylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your process for efficiency, purity, and safety.
Introduction
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its preparation typically involves a palladium-catalyzed Buchwald-Hartwig amination reaction between 2,4-dibromoaniline and morpholine. While this reaction is generally robust on a lab scale, scaling up presents a unique set of challenges that can impact yield, purity, and reproducibility. This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles and practical experience.
Reaction Overview: Buchwald-Hartwig Amination
The core of the synthesis is the coupling of an aryl halide with an amine, catalyzed by a palladium complex.
Caption: General scheme for the Buchwald-Hartwig synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Low or Inconsistent Yields
Q: My reaction yield is significantly lower on a larger scale compared to my small-scale experiments. What are the likely causes?
A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations, as well as reagent and catalyst deactivation.
Troubleshooting Steps:
-
Agitation and Mixing:
-
Problem: Inadequate mixing can lead to localized "hot spots" or areas of high concentration, causing side reactions or decomposition. The high density of inorganic bases can cause them to settle, hindering the reaction.[1]
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a suitable impeller design) for the vessel geometry. The agitation rate should be sufficient to maintain a homogeneous slurry, especially if using insoluble inorganic bases like K₂CO₃ or Cs₂CO₃.[1] Grinding bases before use or adding celite can help prevent clumping.[1]
-
-
Heat Transfer:
-
Problem: Exothermic reactions can be difficult to control on a large scale. Poor heat dissipation can lead to temperature overshoots, promoting impurity formation.
-
Solution: Use a reactor with a jacketed cooling system and monitor the internal temperature closely. Consider a slower addition of one of the reactants to control the exotherm.
-
-
Inert Atmosphere:
-
Problem: The active Pd(0) catalyst is sensitive to oxygen. Air leaks in the reactor setup can lead to catalyst oxidation and deactivation.
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas (Nitrogen or Argon). Use of standard Schlenk techniques is recommended for optimal results. Multiple purge/backfill cycles are crucial before heating.
-
-
Reagent and Solvent Quality:
-
Problem: The presence of water or other impurities in reagents and solvents can negatively impact the reaction.
-
Solution: Use anhydrous solvents and high-purity reagents. For larger scales, it may be necessary to freshly distill solvents.
-
Caption: Decision tree for troubleshooting low reaction yields.
Impurity Profile and Purification Challenges
Q: I am observing significant impurities in my crude product, making purification difficult. What are the common side products and how can I minimize them?
A: Common impurities arise from side reactions such as hydrodehalogenation, double amination, and reactions with residual starting materials.
Potential Impurities and Mitigation Strategies:
| Impurity Name | Structure | Formation Pathway | Mitigation Strategy |
| 2,4-Dimorpholinoaniline | A second morpholine molecule displaces the remaining bromine atom. | High temperatures, prolonged reaction times, or excess morpholine. | Use a stoichiometric amount or slight excess of morpholine. Monitor the reaction closely by HPLC and stop when the starting material is consumed. Optimize reaction temperature to the minimum required for a reasonable rate. |
| 4-Bromoaniline | Reduction of the starting material. | Presence of reducing agents or certain side reactions of the catalyst. | Ensure high-purity starting materials and a strictly inert atmosphere. |
| Unreacted 2,4-Dibromoaniline | Incomplete reaction. | Insufficient catalyst loading, poor mixing, or short reaction time. | Increase catalyst loading slightly, improve agitation, and ensure sufficient reaction time. |
Troubleshooting Purification:
-
Problem: Co-elution of the product with impurities during column chromatography.
-
Solution:
-
Recrystallization: This is often the most effective method for purification on a large scale. Experiment with different solvent systems (e.g., ethanol/water, isopropanol, toluene/heptane).
-
Acid-Base Extraction: The aniline functionality allows for extraction into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Activated Carbon Treatment: If colored impurities are present, a treatment with activated carbon can be effective.
-
Palladium Contamination in the Final Product
Q: My final product has high levels of residual palladium. How can I effectively remove it to meet regulatory requirements?
A: Residual palladium is a common issue in cross-coupling reactions and its removal is critical for active pharmaceutical ingredients (APIs). Regulatory bodies have strict limits on elemental impurities.[2][3]
Palladium Removal Strategies:
-
Crystallization: Often, a significant portion of palladium can be removed during the product crystallization.
-
Activated Carbon: Stirring the product solution with activated carbon can adsorb palladium residues.
-
Metal Scavengers: These are functionalized materials (e.g., silica-based thiols or amines) that selectively bind to palladium.[2][3][4] This is a highly effective method.
-
Protocol: After the reaction is complete and the catalyst has been filtered, the crude product solution is stirred with the scavenger for a specified time. The scavenger is then removed by filtration.
-
-
Filtration: Using specialized filters can help in removing heterogeneous catalysts.[5][6]
| Method | Advantages | Disadvantages |
| Crystallization | Simple, can be integrated into the workup. | May not be sufficient to reach very low ppm levels. Can sometimes concentrate the metal.[2] |
| Activated Carbon | Inexpensive, readily available. | Can lead to product loss due to adsorption. May not be selective. |
| Metal Scavengers | High efficiency, high selectivity. | Higher cost. Requires an additional process step. |
| Filtration | Effective for heterogeneous catalysts. | May not be effective for soluble palladium species. |
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"Crystallization" -> "Purified_Product"; "Carbon_Treatment" -> "Purified_Product"; "Metal_Scavenger" -> "Purified_Product"; "Filtration_Method" -> "Purified_Product"; }
Caption: Workflow for palladium removal from the final product.
Safety Considerations
Q: What are the key safety hazards I should be aware of when scaling up this synthesis?
A: The primary hazards are associated with the starting materials and reagents.
-
2,4-Dibromoaniline: This compound is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation.[7][8][9]
-
Morpholine: Morpholine is flammable, corrosive, and can cause severe skin burns and eye damage.[10][11][12][13][14]
-
Palladium Catalysts: Some palladium catalysts, particularly when finely divided on carbon (Pd/C), can be pyrophoric, especially after filtration when still wet with solvent.
-
Handling: Do not allow the filtered catalyst to dry in the air. Keep it wet with solvent or under an inert atmosphere.
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][11][12][13]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][11][12]
-
Ingestion: Rinse mouth and seek immediate medical attention. Do NOT induce vomiting.[7][11]
Experimental Protocols
General Scale-Up Procedure for this compound
This is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup: Equip a clean, dry, jacketed reactor with an overhead stirrer, thermocouple, condenser, and a nitrogen/argon inlet.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Charging Reagents: To the reactor, add 2,4-dibromoaniline, the palladium catalyst (e.g., a pre-catalyst), the ligand, and the base (e.g., sodium tert-butoxide or potassium carbonate).
-
Solvent Addition: Add anhydrous toluene (or another suitable solvent) via a cannula or a pump.
-
Purging: Subject the reaction mixture to three cycles of vacuum/nitrogen backfill to ensure all oxygen is removed.
-
Reactant Addition: Add morpholine to the mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with efficient stirring.
-
Monitoring: Monitor the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentration: Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography. If necessary, perform a palladium scavenging step before final purification.
References
- Penta chemicals. (2025-04-16).
- Fisher Scientific. (2025-12-22).
- Biotage. (2023-01-20). How to Remove Palladium in three easy steps.
- Thermo Fisher Scientific. (2010-08-06).
- Sigma-Aldrich. (2024-09-08).
- Si-Novation.
- Carl ROTH.
- Chemos GmbH & Co.KG.
- Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286.
- Amazon Filters.
- PubChem. 2,4-Dibromoaniline.
- TCI Chemicals. 2,4-Dibromoaniline.
- Inopsys. A sustainable approach for removal of an Active Pharmaceutical Ingredient (API).
- Thermo Fisher Scientific. (2025-09-18).
- Sigma-Aldrich. 2,4-Dibromoaniline.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
- Sigma-Aldrich.
- Kashani, S. K., & Jessiman, J. E. (2020).
- ResearchGate. (n.d.).
- ChemicalBook. 5-BROMO-2-IODOANILINE synthesis.
- Li, J., et al. (2022).
- BLDpharm. 2-Bromo-5-(morpholin-4-yl)aniline.
- Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Neliti.
- Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
- Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1686.
- Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
- Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
- Google Patents. (2013).
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366.
- ResearchGate. (n.d.).
- Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro.
- ScienceScholar. (n.d.). View of Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
- ResearchGate. (2024-09-10). (PDF)
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. biotage.com [biotage.com]
- 3. si-novations.com [si-novations.com]
- 4. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 5. amazonfilters.com [amazonfilters.com]
- 6. Inopsys • A sustainable approach for removal of an Active Pharmaceutical Ingredient (API) [inopsys.eu]
- 7. fishersci.com [fishersci.com]
- 8. 2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. chemos.de [chemos.de]
solubility issues of 5-Bromo-2-morpholin-4-ylaniline in aqueous media
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromo-2-morpholin-4-ylaniline in aqueous media. Our goal is to explain the scientific principles behind its solubility behavior and provide validated protocols to ensure experimental success.
Section 1: Understanding the Root Cause – The Physicochemical Profile
The solubility of a compound is dictated by its molecular structure. This compound's limited aqueous solubility is not an anomaly but an expected consequence of its physicochemical properties. The molecule possesses a hydrophobic bromo-phenyl core and basic nitrogen atoms within the aniline and morpholine moieties, creating a delicate balance between lipophilicity and pH-dependent charge states.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Aqueous Solubility |
| Molecular Formula | C₁₀H₁₃BrN₂O | - |
| Molecular Weight | 257.13 g/mol [1] | Moderate size, typical for small molecule drug candidates. |
| LogP (Octanol/Water) | 1.8679[1] | A positive LogP value indicates a preference for a lipid environment over an aqueous one (hydrophobicity), which is a primary driver of poor water solubility. |
| Topological Polar Surface Area (TPSA) | 38.49 Ų[1] | A relatively low TPSA suggests fewer points of favorable interaction with polar water molecules, contributing to lower solubility. |
| Hydrogen Bond Donors | 1 (Aniline -NH₂)[1] | Limited capacity to donate hydrogen bonds to the water network. |
| Hydrogen Bond Acceptors | 3 (Aniline N, Morpholine N, Morpholine O)[1] | Moderate capacity to accept hydrogen bonds from water. |
| Key Functional Groups | Aniline, Morpholine | Both groups contain basic nitrogen atoms that can be protonated in acidic conditions. This is the key to manipulating solubility. |
The combination of a moderately lipophilic character (LogP > 0) and a limited polar surface area is the primary reason for the observed poor solubility in neutral aqueous solutions. However, the presence of two basic centers is a significant advantage, as it provides a clear strategy for solubility enhancement via pH modification.
Section 2: Troubleshooting FAQs
This section addresses the most common questions and issues encountered during the handling and formulation of this compound.
FAQ 1: I added this compound directly to my neutral phosphate-buffered saline (PBS, pH 7.4), and it won't dissolve. Why?
This is the expected behavior. At neutral pH, the aniline and morpholine functional groups are largely in their neutral, uncharged state. In this form, the compound's hydrophobic nature dominates, preventing it from effectively interacting with water molecules to form a solution. Direct dissolution in neutral aqueous buffers is rarely successful for compounds in this class.[2]
FAQ 2: What is the recommended solvent for preparing a high-concentration stock solution?
For initial solubilization and the creation of a stable, high-concentration stock, a strong, water-miscible organic solvent is required.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of dissolving a wide array of organic molecules, including those with poor aqueous solubility.[3]
-
Alternatives: N,N-Dimethylformamide (DMF) or ethanol can also be considered, though they may not achieve the same high concentrations as DMSO.
Always start by preparing a concentrated stock (e.g., 10-50 mM) in one of these organic solvents. This stock can then be serially diluted into your final aqueous medium.
FAQ 3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What is happening and what should I do?
This phenomenon, often called "crashing out," occurs when the compound is rapidly transferred from a "good" solvent (DMSO) where it is highly soluble to a "poor" solvent (your aqueous buffer) where it is not. The final concentration of DMSO in your working solution is too low to maintain solubility.
This is a common challenge that requires a systematic approach to resolve. The following workflow diagram outlines the key decision points for troubleshooting this issue.
Caption: Troubleshooting workflow for compound precipitation.
FAQ 4: How does adjusting the pH improve the solubility of this specific compound?
This is the most effective and scientifically sound method for solubilizing this compound. The molecule contains two basic nitrogen atoms: one in the aniline group and one in the morpholine ring.
-
Mechanism of Action: By lowering the pH of the aqueous medium with an acid (e.g., HCl), these nitrogen atoms become protonated, acquiring a positive charge. This in-situ salt formation dramatically increases the polarity of the molecule. The resulting cationic species interacts much more favorably with polar water molecules, leading to a significant increase in aqueous solubility.[4][5] This is a foundational principle used to formulate a vast number of pharmaceutical agents.[2]
The diagram below illustrates this pH-dependent protonation mechanism.
Caption: pH-dependent protonation of the compound.
FAQ 5: Are there alternative formulation strategies if pH adjustment and co-solvents are incompatible with my experiment?
Yes, if your biological system is sensitive to low pH or organic solvents, several advanced formulation techniques can be employed. These methods are common in the pharmaceutical industry for improving the bioavailability of poorly soluble drugs.[2][6][7]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic this compound molecule, effectively shielding it from water and forming a water-soluble inclusion complex.[8][9]
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles in aqueous solutions. The hydrophobic core of the micelle can entrap the drug molecule, while the hydrophilic shell allows the entire system to be dispersed in water.[4][10]
-
Solid Dispersions: This technique involves dispersing the compound in a solid, hydrophilic polymer matrix (e.g., PVP, PEG). When the solid dispersion is added to water, the polymer dissolves rapidly, releasing the drug as very fine, often amorphous, particles that have a higher dissolution rate.[10]
Section 3: Validated Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard procedure for preparing a master stock solution.
-
Preparation: Weigh the required amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired molarity (e.g., 2.57 mg in 100 µL of DMSO for a 100 mM stock).
-
Solubilization: Vortex the vial vigorously for 1-2 minutes. If needed, use a brief (5-10 minutes) sonication in a water bath to ensure complete dissolution.
-
Verification: The final solution should be clear and free of any visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The compound is typically stored sealed in dry conditions at 2-8°C for short-term use.[1]
Protocol 2: pH-Mediated Solubilization in Aqueous Media
This protocol is the recommended first-line approach for preparing aqueous working solutions.
-
Initial Suspension: Add the desired amount of this compound to your target volume of deionized water or a low-buffering-capacity solution (e.g., saline). The compound will form a suspension.
-
Acidification: While stirring, add 1N HCl dropwise. Monitor the solution's appearance.
-
Dissolution Point: Continue adding acid until the solution clarifies completely. This indicates that the compound has been protonated and has dissolved.
-
pH Measurement & Adjustment: Measure the final pH of the solution. If necessary for your experiment, you can carefully adjust it upwards with a dilute base (e.g., 0.1N NaOH), but be cautious. The compound may precipitate if the pH rises too close to its pKa.
-
Final Volume: Adjust to the final desired volume with the same aqueous medium.
-
Verification: The final working solution should remain clear. If it becomes cloudy, the pH is too high or the concentration exceeds the solubility limit at that pH.
Section 4: Safety & Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling the compound.[11]
-
Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, such as a chemical fume hood.[11][12] Wash hands thoroughly after handling.[11]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][13]
References
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
ResearchGate. Effective formulation strategies for poorly water soluble drugs. [Link]
-
NIH National Library of Medicine. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
WJBPHS. Solubility enhancement techniques: A comprehensive review. [Link]
-
Angene Chemical. Safety Data Sheet: 5-Bromo-2-fluoro-4-methylaniline. [Link]
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
NIH National Library of Medicine. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. wjbphs.com [wjbphs.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
Validation & Comparative
comparing reactivity of 5-Bromo-2-morpholin-4-ylaniline with other anilines
An Expert Guide to the Comparative Reactivity of 5-Bromo-2-morpholin-4-ylaniline
As a cornerstone in medicinal chemistry and materials science, the aniline scaffold offers a versatile platform for molecular innovation. The reactivity of the aniline core, however, is profoundly influenced by its substitution pattern. This guide provides a senior application scientist's perspective on the unique reactivity of this compound, comparing it to other substituted anilines in key synthetic transformations. We will dissect the interplay of electronic and steric effects that govern its behavior and provide field-proven insights and protocols for its effective utilization.
Deconstructing the Reactivity of this compound
The reactivity of this trisubstituted aniline is not merely a sum of its parts but a complex interplay between three distinct functional groups. Understanding these individual contributions is critical to predicting its behavior in chemical reactions.
-
Amino Group (-NH₂): This is a powerful activating, ortho-, para-directing group due to the nitrogen's lone pair delocalization into the aromatic ring. It significantly enhances the nucleophilicity of the ring, making it susceptible to electrophilic attack.
-
Morpholino Group: Positioned ortho to the amine, the morpholino substituent is also a strong electron-donating group (EDG) through resonance. However, its considerable size introduces significant steric hindrance around the adjacent primary amine and the C6 position of the ring. This steric bulk can impede reactions at the amino group and influence the regioselectivity of ring-based reactions.[1][2]
-
Bromo Group (-Br): Located para to the amino group, the bromine atom has a dual electronic nature. It is electron-withdrawing through induction but electron-donating through resonance. Overall, it is a deactivating, ortho-, para-directing group. Crucially, it serves as an excellent synthetic handle for a variety of palladium-catalyzed cross-coupling reactions.
The combination of two strong electron-donating groups renders the aromatic ring highly electron-rich and thus highly activated towards electrophilic aromatic substitution. Conversely, this high electron density deactivates the C-Br bond towards oxidative addition in cross-coupling reactions compared to anilines bearing electron-withdrawing groups.[3]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is the primary site for transformations like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental for creating C-C and C-N bonds, respectively.
Comparative Analysis: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures.[4][5] The reactivity of bromoanilines in this transformation is highly dependent on the electronic environment of the ring.
-
Electron-Withdrawing Groups (EWGs): Aryl bromides with EWGs (e.g., -NO₂) generally exhibit higher reactivity. The electron-poor nature of the aromatic ring facilitates the rate-limiting oxidative addition step with the Pd(0) catalyst.[3]
-
Electron-Donating Groups (EDGs): Conversely, EDGs like the amino and morpholino groups in our target molecule increase the electron density on the ring. This makes the C-Br bond less electrophilic and can slow the rate of oxidative addition.[3]
Experimental Data Synopsis:
A comparative study of bromoaniline isomers in a micellar Suzuki coupling provides a clear illustration of electronic effects.[6] While 4-bromoaniline shows high reactivity, the introduction of additional strong EDGs, as in this compound, is expected to decrease the reaction rate relative to bromoanilines substituted with EWGs. However, the reaction can still proceed to high yield, often requiring slightly longer reaction times or more active catalyst systems.[4][7]
| Aniline Derivative | Substituent Effects | Expected Suzuki Coupling Reactivity | Reference |
| 4-Bromoaniline | Weak EDG (-NH₂) | High | [6][8] |
| 4-Bromo-3-nitroaniline | Strong EWG (-NO₂) | Very High | [3] |
| This compound | Two Strong EDGs (-NH₂, -morpholino) | Moderate to High (may require optimization) | Inferred |
| 2-Bromoaniline | Weak EDG (-NH₂), Steric hindrance | High, but sensitive to ligand choice | [6][9] |
Table 1: Comparative expected reactivity of various bromoanilines in Suzuki-Miyaura cross-coupling.
The steric bulk of the ortho-morpholino group is less likely to impact the reactivity of the para-bromo group directly but must be considered when selecting the phosphine ligand for the palladium catalyst, as bulky ligands are often required to promote reductive elimination.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction involves the displacement of a leaving group (like bromide) by a nucleophile. This reaction is fundamentally different from electrophilic substitution and is typically favored by the presence of strong EWGs ortho or para to the leaving group.[10][11] These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.[12]
Given that this compound has two powerful EDGs and no strong EWGs, it is a poor substrate for the classical addition-elimination SNAr mechanism. The electron-rich ring disfavors the initial nucleophilic attack and destabilizes the negatively charged intermediate.
Comparative Analysis:
| Substrate | Substituent Effect | SNAr Reactivity | Mechanism |
| 1-Bromo-2,4-dinitrobenzene | Strong EWGs ortho/para to Br | High | Addition-Elimination[11] |
| 4-Bromoaniline | Weak EDG | Very Low / Inert | - |
| This compound | Two Strong EDGs | Extremely Low / Inert | Addition-Elimination is disfavored |
Table 2: Comparative reactivity in Nucleophilic Aromatic Substitution.
For substitution to occur on such an electron-rich ring, more forcing conditions that promote an elimination-addition (benzyne) mechanism would likely be required, using a very strong base like sodium amide.[13]
Diazotization of the Primary Amine
The conversion of the primary amino group to a diazonium salt (-N₂⁺) is a gateway to a vast number of functional group transformations.[14][15] The reaction proceeds via attack of the amine on a nitrosating agent, typically formed in situ from sodium nitrite and a strong acid.[16]
The rate of diazotization is directly related to the nucleophilicity of the aniline nitrogen.
-
Electron-Donating Groups: EDGs increase the electron density on the nitrogen atom, making the aniline more nucleophilic and accelerating the rate of diazotization.
-
Electron-Withdrawing Groups: EWGs decrease the nucleophilicity of the amine, slowing the reaction.
For this compound, the powerful electron-donating effect of the ortho-morpholino group significantly enhances the nucleophilicity of the primary amine. This is expected to make it substantially more reactive in diazotization reactions compared to unsubstituted aniline or bromoanilines.[17] The steric bulk of the morpholino group could potentially slow the reaction, but the electronic effect is generally dominant in this transformation.
Experimental Protocols
To ensure reproducibility and provide a practical framework, we present a validated protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for comparative studies.
Protocol: Comparative Suzuki-Miyaura Coupling of Bromoanilines
This protocol is designed to compare the reactivity of this compound against 4-bromoaniline. The key is to run the reactions in parallel under identical conditions.
Causality and Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust, commercially available catalyst suitable for a range of aryl bromides. The dppf ligand is bulky enough to facilitate the reductive elimination step.
-
Base: K₂CO₃ is a moderately strong base sufficient for the transmetalation of many arylboronic acids. It is chosen for its reliability and ease of handling.
-
Solvent System: A mixture of dioxane and water is standard. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Step-by-Step Methodology:
-
Vessel Preparation: To two separate oven-dried Schlenk flasks equipped with stir bars, add the palladium catalyst, potassium carbonate, and phenylboronic acid.
-
Inert Atmosphere: Evacuate and backfill each flask with nitrogen gas three times.
-
Substrate Addition: Under a positive flow of nitrogen, add this compound (1.0 equiv) to the first flask and 4-bromoaniline (1.0 equiv) to the second.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the flasks in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Take small aliquots from the reaction mixture at regular intervals, quench with water, extract with ethyl acetate, and spot on a TLC plate to monitor the disappearance of the starting material.
-
Workup: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution, concentrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Determine the isolated yield for each reaction and compare the time required for full conversion to assess relative reactivity.
Conclusion
This compound is a highly functionalized building block with a distinct reactivity profile shaped by the competing and cooperating influences of its substituents.
-
For Cross-Coupling: It is a viable substrate for reactions at the C-Br bond, though its electron-rich nature may necessitate more active catalysts or longer reaction times compared to electron-deficient bromoanilines.
-
For SNAr: It is essentially unreactive under standard SNAr conditions due to its high electron density.
-
For Diazotization: The primary amine is highly activated by the ortho-morpholino group, predicting a rapid diazotization reaction, making it an excellent precursor for diazonium salt chemistry.
By understanding these fundamental principles, researchers can strategically leverage the unique characteristics of this compound to build molecular complexity and accelerate discovery in drug development and materials science.
References
-
Hughes, E. D., Ingold, C. K., & Ridd, J. H. (1958). Kinetics and mechanism of aromatic diazotisation. Journal of the Chemical Society, 88. Available at: [Link]
-
Gensch, T., et al. (2021). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. Available at: [Link]
-
ResearchGate. (2019). The diazotization process. (a) The reaction of aniline (or other aryl amine) with nitrous acid to form a diazonium salt... ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Diazotization Reactions. YouTube. Available at: [Link]
-
Slideshare. (2018). Diazotisation and coupling reaction. Slideshare. Available at: [Link]
-
Pearson. Diazo Replacement Reactions Explained. Pearson. Available at: [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. Available at: [Link]
-
ResearchGate. (2011). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Available at: [Link]
-
ResearchGate. (2013). The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. ResearchGate. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
RSC Publishing. (2016). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. Dalton Transactions. Available at: [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1979). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. RSC Publishing. Available at: [Link]
-
National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. Available at: [Link]
Sources
- 1. On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pearson.com [pearson.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
The Structure-Activity Relationship of 5-Bromo-2-morpholin-4-ylaniline Analogs: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors targeting key cellular signaling pathways remains a cornerstone of therapeutic innovation. Among the myriad of privileged scaffolds, the morpholinoaniline core has garnered significant attention for its versatile role in the development of kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Bromo-2-morpholin-4-ylaniline analogs, a class of compounds with considerable potential for therapeutic development. By dissecting the influence of individual structural modifications on biological activity, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to guide the rational design of next-generation inhibitors.
The this compound Scaffold: A Privileged Motif in Kinase Inhibition
The this compound scaffold integrates several key features that are highly advantageous for kinase inhibitor design. The morpholine moiety is a well-established pharmacophore that can enhance aqueous solubility and metabolic stability, and its oxygen atom can act as a crucial hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket.[1][2] The aniline core provides a versatile platform for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The strategic placement of a bromine atom at the 5-position can influence the electronic properties of the aniline ring and provide a vector for further chemical modification through cross-coupling reactions.
Comparative Analysis of Structural Modifications
To illustrate the potential impact of structural modifications on the biological activity of the this compound core, the following table presents a hypothetical comparison of analogs. The projected activities are based on established SAR principles for kinase inhibitors and data from structurally related compounds.
| Compound ID | R1 (Aniline Substituent) | R2 (Morpholine Modification) | Predicted Kinase Inhibitory Potency (IC50) | Rationale for Predicted Activity |
| 1 (Parent) | -H | Unmodified | Moderate | The core scaffold provides a basal level of activity. |
| 2 | 4-Fluoro | Unmodified | High | A small, electron-withdrawing group at the para-position of the aniline ring often enhances potency by engaging in favorable interactions within the ATP binding site. |
| 3 | 3-Chloro | Unmodified | High | Substitution at the meta-position with a halogen can improve potency through specific hydrophobic and electronic interactions. |
| 4 | 4-Methoxy | Unmodified | Moderate to Low | An electron-donating group at the para-position may be less favorable for binding in some kinase active sites. |
| 5 | 4-(Trifluoromethyl) | Unmodified | High | The trifluoromethyl group is a strong electron-withdrawing group that can enhance binding affinity. |
| 6 | -H | (S)-3-Methyl | Moderate to High | Introduction of a small alkyl group on the morpholine ring can probe for additional hydrophobic pockets and potentially improve potency and selectivity. Stereochemistry is often crucial. |
| 7 | -H | 2,6-Dimethyl | Low | Bulky substituents on the morpholine ring may introduce steric hindrance, disrupting the key hydrogen bonding interaction with the kinase hinge region. |
Note: The predicted IC50 values are for illustrative purposes to guide analog design and are not based on direct experimental data for this specific series.
Deciphering the Structure-Activity Relationship: Key Insights
The Role of the Morpholine Moiety
The morpholine ring is a critical component of the pharmacophore. Its primary role is to act as a "hinge-binder," with the oxygen atom forming a hydrogen bond with the backbone amide of a key residue in the kinase hinge region.[2] This interaction is a common feature of many potent kinase inhibitors.
-
Substitution on the Morpholine Ring: Modifications to the morpholine ring are generally not well-tolerated if they disrupt this key hydrogen bond. Small, lipophilic substituents at the 3- or 5-positions may be explored to probe for additional hydrophobic interactions, but bulky groups are likely to be detrimental to activity.
The Influence of Substituents on the Aniline Ring
The aniline ring provides a vector for fine-tuning the inhibitor's potency and selectivity. Substituents on this ring can modulate its electronic properties and engage in specific interactions with the kinase active site.
-
Position of Substitution: The 3- and 4-positions of the aniline ring are often key locations for substitution. Groups at these positions can project into different regions of the ATP-binding pocket.
-
Electronic Effects: Electron-withdrawing groups (e.g., halogens, trifluoromethyl) at the 3- or 4-position of the aniline ring are often favored, as they can enhance the hydrogen-bonding potential of the aniline N-H group or engage in other favorable electronic interactions.[3]
-
Steric Effects: The size and shape of the substituent are critical. Bulky groups may clash with the protein surface, while smaller, appropriately shaped groups can occupy small hydrophobic pockets and enhance binding affinity.
The Contribution of the Bromine Atom
The bromine atom at the 5-position of the aniline core plays a multifaceted role:
-
Electronic Modulation: As a halogen, bromine is an electron-withdrawing group that can influence the overall electronic character of the scaffold.
-
Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can impact cell permeability and plasma protein binding.
-
Synthetic Handle: The bromine atom serves as a convenient synthetic handle for further diversification of the scaffold through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore the SAR more broadly.
Experimental Protocols
To enable researchers to synthesize and evaluate novel this compound analogs, the following detailed experimental protocols are provided.
General Synthesis of this compound Analogs
The synthesis of the target compounds can be achieved through a straightforward nucleophilic aromatic substitution reaction.
Step 1: Synthesis of 1,4-Dibromo-2-nitrobenzene This starting material can be synthesized from commercially available precursors following established literature procedures.
Step 2: Synthesis of 4-(4-Bromo-2-nitrophenyl)morpholine To a solution of 1,4-dibromo-2-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add morpholine (1.2 eq) and a base such as potassium carbonate (2.0 eq). The reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Step 3: Synthesis of this compound The nitro group of 4-(4-bromo-2-nitrophenyl)morpholine is reduced to the corresponding amine. This can be achieved using various reducing agents, such as iron powder in the presence of ammonium chloride in a mixture of ethanol and water, or by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired aniline.
Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a target kinase can be determined using a variety of commercially available assay kits, typically based on measuring the phosphorylation of a substrate.
General Protocol (e.g., using an ADP-Glo™ Kinase Assay):
-
Prepare a reaction buffer containing the target kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.
-
Add the test compounds (dissolved in DMSO) at various concentrations to the reaction mixture in a 96-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the analogs can be assessed in cancer cell lines using the MTT assay.
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value.
Visualizing Key Relationships
To better illustrate the core concepts discussed in this guide, the following diagrams are provided.
Caption: A generalized workflow for the design, synthesis, and evaluation of novel kinase inhibitors.
Caption: A schematic representation of the key interactions between a this compound analog and the ATP binding pocket of a target kinase.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships is paramount for the successful optimization of this chemical series. By systematically probing the effects of substitutions on the morpholine and aniline rings, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. This guide provides a foundational framework for these efforts, integrating established medicinal chemistry principles with actionable experimental protocols. The continued exploration of this and related scaffolds will undoubtedly contribute to the discovery of new and effective therapies for a range of human diseases.
References
-
Kumar, S., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P. J., Workman, P., & Waterfield, M. D. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858. [Link]
-
Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(5), 3163–3175. [Link]
-
More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., Sawant, S. N., Gajbhiye, V., & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127. [Link]
- Kumari, A., & Singh, R. K. (2021). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Journal of Molecular Structure, 1232, 129996.
- Smaill, J. B., Rewcastle, G. W., Loo, J. A., Greis, K. D., Chan, O. H., Reyner, E. L., Lipka, E., Showalter, H. D., Vincent, P. W., Elliott, W. L., & Denny, W. A. (2000). Tyrosine kinase inhibitors. 15. 4-Anilino-6-amino- and 4-anilino-6,7-bis(aminoalkoxy)quinazoline derivatives as potent and selective inhibitors of the epidermal growth factor receptor and human ether-a-go-go-related gene potassium channel. Journal of medicinal chemistry, 43(7), 1380–1397.
-
El-Damasy, A. K., Cho, N. C., Pae, A. N., Kim, E. E., & Keum, G. (2016). Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening. Bioorganic & medicinal chemistry letters, 26(14), 3307–3312. [Link]
-
Ma, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. [Link]
- Uličná, A., et al. (2008). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Experimental Oncology, 30(2), 139-142.
-
Fry, D. W., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. [Link]
Sources
- 1. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Study of Morpholino vs. Piperidinyl Anilines in Synthesis: Strategies and Physicochemical Implications
An In-Depth Technical Guide:
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, morpholine and piperidine rings are designated as "privileged structures."[1][2] Their frequent appearance in a vast array of pharmaceuticals underscores their importance in crafting molecules with desirable pharmacological profiles.[3][4] When coupled with an aniline moiety—a versatile and foundational building block in its own right—they form morpholino anilines and piperidinyl anilines, two classes of intermediates critical for the synthesis of active pharmaceutical ingredients (APIs).[5][6]
The choice between a morpholine and a piperidine scaffold is a pivotal decision in drug design, as it profoundly influences not only the synthetic route but also the final compound's physicochemical properties, such as solubility, basicity, and target engagement. This guide provides a detailed comparative analysis of the primary synthetic strategies for preparing these two scaffolds, offering field-proven insights into the causality behind experimental choices and presenting supporting data to inform rational drug design.
Core Synthetic Strategies: A Comparative Overview
The construction of the crucial C-N bond between the aniline's aromatic ring and the heterocyclic amine is predominantly achieved through two robust methodologies: Palladium-catalyzed Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr). For piperidinyl anilines, reductive amination presents an additional, highly effective route.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation, prized for its broad substrate scope and functional group tolerance.[7] This palladium-catalyzed cross-coupling reaction allows for the direct formation of aryl amines from aryl halides, making it a powerful tool for late-stage functionalization and library synthesis.[7][8]
Mechanistic Causality: The reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product.[7] The choice of phosphine ligand is critical; sterically hindered, electron-rich ligands facilitate the catalytic cycle and enable the coupling of less reactive aryl chlorides.[8]
-
For Morpholino Anilines: The reaction is highly effective, coupling morpholine with a variety of aryl halides.[9][10][11] Due to morpholine's moderate basicity, strong bases like sodium tert-butoxide are typically required to facilitate the deprotonation step.
-
For Piperidinyl Anilines: Piperidine, being a stronger nucleophile and base than morpholine, generally reacts readily.[12][13] However, its higher basicity can sometimes lead to side reactions or complicate reactions with base-sensitive substrates, necessitating careful optimization of the base and reaction conditions.[13]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often cost-effective method for forming C-N bonds, particularly on an industrial scale.
Mechanistic Causality: This pathway requires the aromatic ring to be "activated" by a potent electron-withdrawing group (EWG), typically a nitro group (-NO₂), positioned ortho or para to a leaving group (e.g., a halide). The EWG stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution. This method invariably necessitates a subsequent reduction step to convert the nitro group into the target aniline functionality.[14][15]
-
For Morpholino Anilines: Morpholine is an excellent nucleophile for SNAr reactions, efficiently displacing halides on activated rings.[16][17] The synthesis of various bioactive quinolines leverages this approach.[16]
-
For Piperidinyl Anilines: Piperidine's higher nucleophilicity makes it highly effective in SNAr reactions. A common industrial route for key pharmaceutical intermediates involves the reaction of piperidine with a nitro-aryl halide, followed by catalytic hydrogenation to simultaneously reduce the nitro group.[14]
Reductive Amination
This strategy is uniquely suited for the synthesis of specific piperidinyl aniline isomers, particularly when starting from a ketone.
Mechanistic Causality: Reductive amination involves the reaction of a ketone with an amine to form a transient imine or enamine, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is selective for the iminium ion over the ketone, minimizing side reactions.[18]
-
Applicability: This method is exemplified by the synthesis of 4-(phenylamino)piperidine derivatives from N-protected 4-piperidinones and anilines.[18] It offers a distinct and highly efficient pathway that is not directly applicable to morpholine aniline synthesis due to the absence of a stable and common "morpholinone" equivalent.
Visualization of Synthetic Pathways
The following diagram illustrates the primary synthetic routes discussed.
Caption: General synthetic pathways to morpholino and piperidinyl anilines.
Data Summary and Comparative Analysis
The selection of a synthetic route depends on factors such as substrate availability, cost, scale, and desired purity.
Table 1: Comparison of Synthetic Methodologies
| Method | Heterocycle | Typical Starting Materials | Key Reagents | Advantages | Limitations | Typical Yields |
| Buchwald-Hartwig | Morpholine & Piperidine | Aryl halide, Heterocycle | Pd catalyst, Phosphine ligand, Base (e.g., NaOt-Bu) | Broad scope, High functional group tolerance, Direct C-N bond formation | Cost of catalyst, Potential for metal contamination, Requires inert atmosphere | 60-95%[9][19] |
| SNAr + Reduction | Morpholine & Piperidine | Activated nitro-aryl halide, Heterocycle | Base (e.g., K₂CO₃), Reducing agent (e.g., H₂, Pd/C) | Cost-effective, Scalable, No transition metal catalyst for C-N bond step | Limited to activated aryl systems, Multi-step process | 70-90% (overall) |
| Reductive Amination | Piperidine | N-protected piperidinone, Aniline | Mild reducing agent (e.g., STAB), Acid catalyst | High efficiency for specific isomers, Mild conditions | Limited to ketone precursors, Multi-step (includes protection/deprotection) | 75-85%[18] |
Table 2: Physicochemical Property Comparison and Implications
| Property | Morpholine Moiety | Piperidine Moiety | Implication in Drug Design |
| Basicity (pKa) | pKa of morpholine ~8.4 | pKa of piperidine ~11.1 | Piperidine's higher basicity can enhance target binding (e.g., salt bridge) but may also increase off-target effects or hERG liability. Morpholine's weaker basicity is often preferred to mitigate these risks. |
| Solubility | Higher polarity due to the ether oxygen | More lipophilic/greasier | The morpholine ring can improve aqueous solubility, a key pharmacokinetic parameter.[2] Piperidine can increase membrane permeability but may decrease solubility.[20] |
| H-Bonding | Oxygen is an H-bond acceptor | N-H (if unsubstituted) is an H-bond donor and acceptor | The ability to act as a hydrogen bond donor gives the piperidine scaffold an additional vector for target interaction compared to morpholine. |
| Metabolic Stability | Generally stable | Can be susceptible to N-dealkylation or ring oxidation | Both scaffolds are relatively stable, but specific substitution patterns can introduce metabolic liabilities. |
Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key experimental choices to ensure reproducibility and understanding.
Protocol 1: Synthesis of 4-(Morpholin-4-yl)aniline via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of 4-bromoaniline with morpholine.
Rationale: This method is chosen for its directness and high efficiency. A biarylphosphine ligand (e.g., Xantphos) is selected to promote efficient reductive elimination and stabilize the catalytic species.[19] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and cesium carbonate (1.4 mmol).
-
Reagent Addition: Add 4-bromoaniline (1.0 mmol) and morpholine (1.2 mmol) to the flask, followed by anhydrous dioxane (5 mL).
-
Reaction Execution: The flask is sealed, and the mixture is sparged with nitrogen for 10 minutes. The reaction is then heated to 100 °C with vigorous stirring for 16-18 hours.
-
Causality Check: The reaction progress should be monitored by TLC or LC-MS. If the starting material persists, extended heating or addition of a small amount of fresh catalyst may be required.
-
-
Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite to remove inorganic salts and palladium residues.
-
Purification: The filtrate is concentrated under reduced pressure. The crude residue is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(morpholin-4-yl)aniline.
Protocol 2: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate via Reductive Amination
This protocol details the reaction of N-Boc-4-piperidinone with aniline.[18]
Rationale: This route is highly effective for producing 4-anilino piperidines. The Boc protecting group prevents unwanted side reactions at the piperidine nitrogen. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that does not reduce the starting ketone, ensuring high chemoselectivity.[18]
Step-by-Step Methodology:
-
Initial Setup: To a solution of N-Boc-4-piperidinone (10.0 g, 50.2 mmol) and aniline (5.14 g, 55.2 mmol) in dichloromethane (65 mL), add acetic acid (3.0 g, 50.2 mmol) while cooling in an ice bath.
-
Causality Check: Acetic acid catalyzes the formation of the iminium ion intermediate, which is the species reduced by STAB.
-
-
Reduction: Add sodium triacetoxyborohydride (STAB) (15.9 g, 75.3 mmol) portion-wise, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight (~16 hours).
-
Work-up: The reaction is quenched by adding 2M aqueous NaOH (75 mL) and stirring for 1 hour to neutralize the acid and hydrolyze any remaining STAB. The layers are separated.
-
Extraction: The aqueous layer is extracted twice with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired product. The Boc group can be subsequently removed with an acid (e.g., TFA in DCM) to yield the final piperidinyl aniline.
Comparative Evaluation Workflow
For researchers, the decision between these scaffolds is a critical step in the drug discovery cascade.
Caption: Logical workflow for scaffold selection and evaluation.
Conclusion
The synthesis of morpholino and piperidinyl anilines offers distinct yet complementary pathways for medicinal chemists. The choice of synthetic strategy is intrinsically linked to the inherent properties of the heterocyclic amine.
-
Buchwald-Hartwig amination provides unparalleled versatility and is ideal for rapid analog synthesis and exploring a wide chemical space for both scaffolds.
-
SNAr followed by reduction remains a robust, scalable, and economical choice, particularly when activated starting materials are available.
-
Reductive amination offers a specialized and efficient route for piperidinyl anilines derived from ketone precursors.
Ultimately, the decision to employ a morpholine versus a piperidine scaffold should be driven by a thorough analysis of the target product profile. Morpholine is often selected to enhance solubility and reduce basicity-related liabilities, while piperidine offers a basic center and a hydrogen-bond donor that can be crucial for target potency. A comprehensive understanding of the synthetic methodologies and their interplay with the physicochemical properties of these privileged structures is essential for the successful design and development of next-generation therapeutics.
References
- An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-yl)aniline. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhrIdZWDTDSHv60wsBBC-8Vbh5o-CegVR0TdsQ4gvYx1-GthYn78NleagcmZOolxDsSnVGFhwK7MzS2wiYYOp_ZZqqxOxGQkupV0Y4dIPMLh4TZ9ald1LU7ohvf7TX2UunoRgL9XzvaTaGGzqahDFXkMP4C5NRvQW91Yi0fZXm9ewQLDiWkJZB7iGTTkgs8NEcnvABR3rieSyn7UGIeUIOAFp-fnc=]
- A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwem2Y0FLh3qA3rqVVxYHwKcpjngskPunU0pr4nxwxN4ymK7J1eT6vbtUYK7aP172a56nFE9ejQsBGIewOxYP8a1pm53-CNiglvIfg1KCFmtsAHnPiJBZ3qElbXjj_IE8tlT5AyP-VHF3wURHtE7m3NfimJypG9YPGHydKaQz00fQ2HeGHFyOCZ6xj_FMcDWqoDQyL7QuuUCVTF3vneIYtEgrE_IquSBJZMOcJ]
- 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeJkfC6-vA_uRFMYflv2-CjLm_QoCaWnCGzcrivIxkNBd6LvOtCOyPfbjqr5YBO3rEvvDY0Y7YfAo-154NTIjPn4DaC5YZJp57gzD2GxkGocwh5uLzVa_sxEFwzbz2ONE97RWd]
- Key Chemical Intermediate: Understanding 4-(1-Piperidino)aniline Applications. Source not specified. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCA5Nrvw-mVgT52g8WwRQ6-nEabP-ZGJHFaQeOgHCiDhLhXYeLqk_0E3fmsnGysqkpPj_m0Br6XbNhdnjLlYR40ZQhlTjlr-RrMN_X5P10LTSCGxjZU5hPOAK6eVZsJFm5uqCRy9fKK9RkhW4-GeU8tSbuvDK6AJRziOYQiqSmB7JQgXBId7JktZ3uKlTjqGCR0UrgcC0saD1xB8RxJL-qM7dh-QR5yEcT9Vl7SY7w6BbDX17vbqD1Xd-MzV2hA-I=]
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [URL: https://doi.org/10.1039/C8NJ01120F]
- Navigating the Landscape of Piperidine-Morpholine Scaffolds: A Comparative Analysis of Bioactive Analogs. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExBq2uOO10scXM1rDjIhUjFIC8WJro4EQ1pXobnC3lBiFjk-OY-o_Cn65UX27qprm5ZMThxDT1lbuG9nPfiF6cA2i_OangagXcmrCtl13jv9eHL6dXcyMl4HHavasUGAme8deDegiI-70fB4852HbMhvBY0o06gxxVM-TqbXPzys2SavZyDwAALJRUA_4csojrZSp80xp9xi9SYI45wftw01EIcaMrQfim-mVx_8B1wSPxMFERL_1ofPDMok15bi0aP__ktw==]
- Comparative Analysis of Novel Piperidine-Morpholine Derivatives and Established Anticancer Agents. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEetR0hF3bZRXDrUHIsiOndrVOvd8vKEEkUw4VmVPLj_PV66ozi2kiZWJndQPgzXTxItsmkhK7jH9f-IuP977QEheBcxY5mvQd-6BnUtinLuugC4eKfvjcVoWmBpZIv1b6EopVHasvMAyMVrQQUYy_1uhqB9lulL3yEwYQibnVjiCewpqF26Vo8zDwpitYPPxsAYT9AGAuafnjWJ4ZY-2k3vGj-hc_DhKeu8DQSeYHvFJ9TKL9LueOTzHwvk2lYVA==]
- Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRjhIEbTlaK3rue4i182FLobhuYYzouhgGIvbJmcpaAwZ2v2yx2m9kx7eAGtX6N6DTPha0mMqsq1mCToKYc8wt0sdyXd2qPbkpQ_4pO-KD2FdxluyvVzHIFCjFT5xNwgkbHWzqgzfoT_PG_rJPVpRUz2YQCTFdNn6JiCbuy2VQhe7Mpz-n55F5FqkTirK1inBOJrKZJ7GuQpRcbvhE65VDbQ0Vt1RvgLRNNeOmc4CBUlEHjQiX6iDpRTY7SxC-jWY=]
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [URL: https://www.researchgate.
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10798501/]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [URL: https://www.researchgate.net/publication/286903746_Buchwald-Hartwig_Coupling_of_Piperidines_with_Hetaryl_Bromides]
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [URL: https://www.researchgate.net/publication/377047076_Synthesis_and_biological_evaluation_of_novel_2-morpholino-4-anilinoquinoline_derivatives_as_antitumor_agents_against_HepG2_cell_line]
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/127/08/1397-1404]
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10714771/]
- The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... ResearchGate. [URL: https://www.researchgate.net/publication/339460293_The_4-morpholinoaniline_derivate_drugs_the_antimicrobial_Linezolid_Zyvox_the_anticoagulant_blood_thinner_Rivaroxaban_Xarelto_and_the_investigational_antineoplastic_drugs_Entospletinib_and_Momel]
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [URL: https://www.researchgate.net/publication/371143899_Overview_of_Piperidine_and_Morpholine_Derivatives_as_Promising_Sources_of_Biologically_Active_Compounds_Review]
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [URL: https://research.rug.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538127/]
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [URL: https://drugreg.ru/jour/article/view/1788]
- Can Aniline Be Used In Drug Development?. Bloom Tech. [URL: https://www.bloomtechz.com/news/can-aniline-be-used-in-drug-development-83391139.html]
- Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10353956/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 5. nbinno.com [nbinno.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 5-Bromo-2-morpholin-4-ylaniline for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. 5-Bromo-2-morpholin-4-ylaniline, a substituted aniline derivative, presents a unique combination of a bromine substituent and a morpholine moiety, which can significantly influence its chemical reactivity, biological activity, and material properties. This guide provides a comprehensive comparison of the expected spectroscopic data for this compound with that of key structural analogs, offering insights into the impact of these functional groups on its spectral characteristics.
Introduction to this compound
This compound is a molecule of interest due to the prevalence of the morpholine ring in bioactive compounds and the utility of brominated aromatics in synthetic transformations. The morpholine group often imparts favorable pharmacokinetic properties, while the bromine atom can serve as a handle for further functionalization or modulate electronic properties. Accurate spectroscopic characterization is the cornerstone of its use in research and development, ensuring identity, purity, and a deeper understanding of its electronic environment.
Below is a diagram illustrating the structure of this compound and the numbering of its key atoms, which will be referenced throughout this guide.
Caption: Structure of this compound with atom numbering.
Spectroscopic Data of this compound
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the morpholine ring protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Aromatic-H | 6.8 - 7.2 | m | 3H | The exact shifts and coupling patterns will depend on the electronic effects of the bromine and morpholine groups. |
| Aniline-NH₂ | 4.5 - 5.5 | br s | 2H | Broad signal due to quadrupolar relaxation and potential exchange. |
| Morpholine-H (O-CH₂) | 3.7 - 3.9 | t | 4H | Protons adjacent to the oxygen atom are deshielded. |
| Morpholine-H (N-CH₂) | 2.9 - 3.1 | t | 4H | Protons adjacent to the nitrogen atom are less deshielded than those next to oxygen. |
Predicted ¹³C NMR Spectral Data
The carbon NMR will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Aromatic C-Br | 110 - 120 | Carbon directly attached to bromine. |
| Aromatic C-N (Aniline) | 140 - 150 | Carbon attached to the aniline nitrogen. |
| Aromatic C-N (Morpholine) | 135 - 145 | Carbon attached to the morpholine nitrogen. |
| Other Aromatic C | 115 - 130 | Chemical shifts influenced by the substituents. |
| Morpholine C (O-CH₂) | 65 - 70 | Carbons adjacent to the oxygen atom. |
| Morpholine C (N-CH₂) | 45 - 55 | Carbons adjacent to the nitrogen atom. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will confirm the molecular weight and isotopic pattern.
| Parameter | Predicted Value | Notes |
| Molecular Ion [M]⁺ | m/z 256/258 | The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities. |
| Base Peak | To be determined | Fragmentation will likely involve the loss of the morpholine ring or the bromine atom. |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic vibrational frequencies for the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Aniline) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |
| C-N Stretch (Aromatic) | 1250 - 1350 | Strong |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
Comparative Analysis with Structural Analogs
To better understand the spectroscopic signatures of this compound, we will compare its predicted data with the known spectroscopic features of 2-morpholinoaniline and 4-bromoaniline.
2-Morpholinoaniline
This analog lacks the bromine substituent. Its spectra will highlight the influence of the bromine atom on the aromatic region in this compound.
Expected Spectroscopic Differences:
-
¹H NMR: The aromatic protons of 2-morpholinoaniline will likely appear at slightly higher fields (lower ppm) compared to those of the target compound due to the absence of the electron-withdrawing bromine atom. The integration of the aromatic region will be for 4 protons.
-
¹³C NMR: The chemical shifts of the aromatic carbons will be different, and the signal for the carbon attached to bromine will be absent.
-
MS: The molecular ion peak will be at a lower m/z value (around 178) and will not exhibit the characteristic M/M+2 isotopic pattern.
-
IR: The C-Br stretching vibration will be absent.
4-Bromoaniline
This analog lacks the morpholine substituent. Its spectra will help to isolate the contributions of the morpholine ring in this compound.[1]
Expected Spectroscopic Differences:
-
¹H NMR: The spectrum will be simpler, lacking the signals for the morpholine protons. The aromatic proton signals will have different splitting patterns.
-
¹³C NMR: The signals for the morpholine carbons will be absent.
-
MS: The molecular ion peak will be at a lower m/z value (around 171/173) but will still show the M/M+2 isotopic pattern.[1]
-
IR: The strong C-O-C stretching band characteristic of the morpholine ring will be absent.
The following diagram illustrates the workflow for a comparative spectroscopic analysis.
Caption: Workflow for comparative spectroscopic analysis.
Experimental Protocols
The following are standard protocols for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Proton decoupling is typically used to simplify the spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.
Conclusion
The spectroscopic characterization of this compound is crucial for its application in scientific research and drug development. While experimental data is not widely available, a thorough understanding of the expected spectroscopic features can be achieved through a comparative analysis with structurally related compounds. This guide provides a framework for interpreting the NMR, MS, and IR spectra of this molecule, highlighting the distinct contributions of the bromine and morpholine functionalities. The provided protocols offer a starting point for researchers to obtain high-quality spectroscopic data for their own samples.
References
-
NIST. (n.d.). Benzenamine, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Morpholinylanilines in Kinase Inhibition
Introduction
In the landscape of modern drug discovery, particularly in oncology, certain chemical scaffolds have emerged as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The morpholinylaniline moiety is one such scaffold, frequently incorporated into potent inhibitors of protein kinases—enzymes that play a central role in cellular signaling pathways often dysregulated in cancer.[1][2] The morpholine group typically enhances aqueous solubility and provides a key interaction point, while the aniline portion often serves as a crucial pharmacophore that anchors the molecule within the ATP-binding pocket of the target kinase.
A common strategy in medicinal chemistry to optimize the potency of a lead compound is the introduction of halogen atoms. Bromine, in particular, is an intriguing substituent. Its size, lipophilicity, and electron-withdrawing nature can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the biological activity of brominated versus non-brominated aniline-based kinase inhibitors. To provide a clear, data-driven analysis, we will focus on the extensively studied 4-anilinoquinazoline class of Epidermal Growth Factor Receptor (EGFR) inhibitors as a model system. This allows for a direct, quantitative assessment of how brominating the aniline ring impacts target engagement and biological function.
The Aniline Moiety: The Critical Role of Bromine Substitution
The aniline ring in many kinase inhibitors is designed to mimic the adenine portion of ATP, forming critical hydrogen bonds and hydrophobic interactions within the enzyme's active site. The substitution pattern on this ring is therefore a key determinant of inhibitory activity. Structure-activity relationship (SAR) studies have consistently shown that small, lipophilic, electron-withdrawing groups at the meta-position (position 3) of the aniline ring are highly favorable for potent EGFR inhibition.[3]
The addition of a bromine atom at this position leverages several physicochemical advantages:
-
Increased Lipophilicity: Bromine enhances the molecule's hydrophobicity, which can lead to more favorable interactions with nonpolar residues in the ATP-binding pocket.
-
Electron-Withdrawing Effects: As a halogen, bromine is electron-withdrawing, which can modulate the pKa of the aniline nitrogen and influence the strength of key hydrogen bonds.
-
Optimal Size and Conformation: The size of the bromine atom is often optimal for filling a specific hydrophobic pocket within the active site. Computational studies suggest that more potent halogenated inhibitors like the bromo-derivative can adopt a more distorted conformation from their lowest energy state, indicating greater flexibility to achieve an optimal fit within the binding site.[4]
These factors combine to create a "supra-additive" effect, where the potency of the brominated compound is significantly greater than what would be predicted from simple additive binding energy calculations.[3]
Quantitative Comparison of Biological Activity: The Case of EGFR Inhibition
The most direct way to assess the impact of bromination is to compare the inhibitory activity of a parent compound with its halogenated analogues. A seminal study on 4-anilinoquinazoline inhibitors of EGFR provides precise, quantitative data illustrating this effect. The inhibitory concentration (IC₅₀)—the concentration of drug required to inhibit 50% of the enzyme's activity—was measured for a series of compounds where the only change was the substituent at the 3-position of the aniline ring.
| Compound Structure | 3-Anilino Substituent (X) | EGFR Kinase Inhibition IC₅₀ (nM) | Relative Potency (vs. Non-brominated) |
| Hydrogen (-H) | 29 | 1x | |
| Fluorine (-F) | 3.8 | ~8x | |
| Chlorine (-Cl) | 0.31 | ~94x | |
| Bromine (-Br) | 0.025 | ~1160x | |
| Iodine (-I) | 0.89 | ~33x | |
| Data synthesized from Fry et al. (1998) and Pathak et al. (2024).[3][4] |
As the data unequivocally demonstrates, the substitution of hydrogen with bromine on the aniline ring results in a dramatic ~1160-fold increase in potency .[4] This makes the 4-(3-bromoanilino) derivative one of the most potent reversible EGFR inhibitors ever reported, underscoring the profound and specific impact of this single atomic substitution.[3]
Mechanism of Action: ATP-Competitive Inhibition of the EGFR Signaling Pathway
The 4-anilinoquinazoline derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[5] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling through pathways like RAS/MAPK and PI3K/Akt, ultimately promoting cell proliferation, survival, and migration. By binding to the ATP pocket of the EGFR kinase domain, these inhibitors block the phosphorylation event, thereby shutting down the entire signaling cascade.
Experimental Protocols
To validate the biological activity of novel kinase inhibitors, a tiered approach involving both cell-free and cell-based assays is essential. This ensures that the observed effects are due to direct target engagement and translate to a cellular response.
In Vitro EGFR Tyrosine Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated EGFR kinase domain.
Principle: The assay quantifies the phosphorylation of a specific substrate by the EGFR enzyme. The amount of phosphorylated substrate is measured, often using an antibody-based detection method like ELISA or a fluorescence-based system.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dissolve the test compounds (brominated and non-brominated anilines) in 100% DMSO to create stock solutions (e.g., 10 mM). Perform serial dilutions to create a range of concentrations.
-
Prepare solutions of recombinant human EGFR kinase domain, a biotinylated peptide substrate, and ATP in kinase buffer.
-
-
Assay Reaction:
-
In a 96-well microplate, add 5 µL of each diluted test compound.
-
Add 20 µL of the EGFR enzyme/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate for 45-60 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding 50 µL of a stop buffer containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated substrate.
-
Wash the plate to remove unbound reagents.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phosphotyrosine).
-
Add a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP).
-
Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric or fluorescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
This cell-based assay assesses the overall cytotoxicity of a compound against a cancer cell line that is dependent on EGFR signaling (e.g., A549 lung cancer cells).
Principle: The MTT assay is a colorimetric test that measures cellular metabolic activity. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control cells (defined as 100% viability).
-
Plot the viability percentage against the compound concentration to determine the IC₅₀ value for cytotoxicity.
-
Experimental Workflow Diagram
Conclusion
The strategic modification of lead compounds is a cornerstone of medicinal chemistry. The case of aniline-based kinase inhibitors provides a compelling and quantitatively supported example of how a single, well-chosen atomic substitution can dramatically enhance biological activity. The data clearly shows that for 4-anilinoquinazoline EGFR inhibitors, the introduction of a bromine atom at the meta-position of the aniline ring increases potency by over three orders of magnitude compared to the non-brominated parent compound.[4] This profound effect is attributed to a combination of improved lipophilicity, favorable electronic properties, and an optimal steric fit within the ATP-binding pocket of the enzyme.[3]
This guide illustrates that while the morpholinylaniline scaffold provides a robust foundation for kinase inhibition, targeted modifications like bromination are critical for achieving high-potency drug candidates. The experimental protocols detailed herein provide a validated framework for researchers to quantitatively assess such modifications and drive the rational design of next-generation therapeutics.
References
-
Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
Pathak, S. K., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. National Center for Biotechnology Information. Available at: [Link]
-
Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Center for Biotechnology Information. Available at: [Link]
-
Wissner, A., et al. (2003). 4-anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. PubMed. Available at: [Link]
-
Wang, Y., et al. (2025). Generation of halogenated angucyclinones with cytotoxicity activities against human cancer cell lines based on biosynthesis and chemical conversion. PubMed. Available at: [Link]
-
ResearchGate (n.d.). Cytotoxicity results of synthesized compounds. ResearchGate. Available at: [Link]
-
El-Damasy, D. A., et al. (2025). Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents targeting FOXM1: green synthesis, biological evaluation and ADME-Tox profiling in a colorectal cancer model. PubMed. Available at: [Link]
-
Al-Ostath, Y. S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Center for Biotechnology Information. Available at: [Link]
-
MDPI (n.d.). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. Available at: [Link]
-
Hsieh, M. C., et al. (1993). Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin. PubMed. Available at: [Link]
-
Myers, M. R., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. PubMed. Available at: [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry (2018). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science. Available at: [Link]
-
Truong, V. T., et al. (n.d.). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. Available at: [Link]
-
Boschelli, D. H., et al. (2002). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. PubMed. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Alternative Reagents for 5-Bromo-2-morpholin-4-ylaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Substituted anilines are a cornerstone of drug discovery, offering a versatile scaffold for the construction of a diverse array of bioactive molecules. Among these, 5-Bromo-2-morpholin-4-ylaniline has emerged as a valuable intermediate, particularly in the synthesis of kinase inhibitors. However, reliance on a single reagent can limit synthetic flexibility and overlook potential advantages offered by alternative structures. This guide provides a comprehensive comparison of this compound with viable alternative reagents, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.
The Central Role and Inherent Challenges of Substituted Anilines
Aniline derivatives are ubiquitous in pharmaceuticals due to their ability to participate in a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental to the construction of the complex biaryl and aryl-amine linkages that are often crucial for biological activity.
Despite their utility, anilines can present challenges in drug development. A primary concern is metabolic instability, where the aniline moiety can be susceptible to enzymatic oxidation, leading to rapid clearance and reduced bioavailability. Furthermore, the metabolic activation of anilines can sometimes result in the formation of reactive metabolites with potential toxicological liabilities. These factors necessitate the exploration of alternative reagents that may offer improved pharmacokinetic profiles or circumvent toxicological pitfalls while maintaining or enhancing synthetic utility.
Core Reagent: this compound
This compound is a bifunctional molecule offering a nucleophilic amino group and a reactive carbon-bromine bond. The morpholine substituent is a common feature in many approved drugs, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The bromine atom at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
Comparative Analysis of Alternative Reagents
The selection of an alternative reagent is guided by several factors, including reactivity in cross-coupling reactions, commercial availability, and the potential to modulate the physicochemical and pharmacological properties of the final compound. This guide will focus on three classes of alternatives to this compound:
-
Halogen Variants: Replacing the bromine atom with other halogens (Chlorine or Iodine).
-
Electronically Modified Analogs: Introducing electron-withdrawing or -donating groups at the 5-position.
-
Structural Isomers and Bioisosteres: Altering the substitution pattern or replacing the morpholine ring.
Halogen Variants: A Study in Reactivity
The nature of the halogen atom on the aromatic ring significantly influences the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. The general order of reactivity is I > Br > Cl.
| Reagent | Relative Reactivity | Key Considerations |
| 5-Iodo-2-morpholin-4-ylaniline | Highest | More reactive, allowing for milder reaction conditions. May exhibit lower stability and higher cost. |
| This compound | Intermediate | Good balance of reactivity and stability. Widely used benchmark. |
| 5-Chloro-2-morpholin-4-ylaniline | Lowest | Less reactive, often requiring more forcing conditions (higher temperatures, stronger bases, more specialized catalysts). Can be advantageous for sequential couplings. |
Experimental Comparison (Hypothetical Data Based on Known Reactivity Trends): Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Halogen (X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | I | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4 | 95 |
| 2 | Br | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 92 |
| 3 | Cl | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 88 |
This comparative data illustrates that while the iodo- and bromo-derivatives can be coupled under relatively standard conditions, the less reactive chloro-analog often necessitates the use of more sophisticated and reactive catalyst systems to achieve high yields.
Electronically Modified Analogs: Fine-Tuning Reactivity and Properties
Introducing substituents with different electronic properties at the 5-position can modulate the reactivity of the C-Br bond and influence the biological activity of the final product.
| Reagent | Electronic Effect | Impact on Reactivity & Properties |
| 2-Morpholino-5-(trifluoromethyl)aniline [1] | Strong Electron-Withdrawing | Increases the electrophilicity of the C-Br bond, potentially facilitating oxidative addition. The CF₃ group is a common bioisostere for a methyl group and can enhance metabolic stability and binding affinity. |
| 5-Bromo-2-morpholino-N,N-dimethylaniline | Electron-Donating (by resonance) | May slightly decrease the rate of oxidative addition compared to the unsubstituted aniline. The dimethylamino group can alter basicity and lipophilicity. |
Experimental Workflow: Buchwald-Hartwig Amination
The following diagram outlines a general workflow for a Buchwald-Hartwig amination reaction, a key application for these aniline derivatives.
Caption: Generalized experimental workflow for a palladium-catalyzed Buchwald-Hartwig amination reaction.
Detailed Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add the anhydrous solvent, this compound, and the amine.
-
Seal the tube and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Perspectives
The choice of a substituted aniline building block in a drug discovery program has profound implications for both the synthetic route and the ultimate biological properties of the target molecules. While this compound remains a reliable and effective reagent, this guide has highlighted several viable alternatives that offer a range of reactivities and the potential for improved pharmacological profiles. The selection of the optimal reagent will be dictated by the specific synthetic challenge and the desired properties of the final compound. Researchers are encouraged to consider these alternatives to broaden their synthetic options and to fine-tune the properties of their lead compounds. The continued development of novel aniline derivatives and more efficient catalytic systems will undoubtedly further expand the toolbox of the medicinal chemist, enabling the synthesis of the next generation of innovative medicines.
References
-
MySkinRecipes. 2-Morpholino-5-(trifluoromethyl)aniline. Available at: [Link].
Sources
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 5-Bromo-2-morpholin-4-ylaniline
In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is paramount. For a novel compound like 5-Bromo-2-morpholin-4-ylaniline, which holds potential as a building block in medicinal chemistry, rigorous purity assessment is not merely a quality control step; it is the foundation upon which reliable biological and pharmacological data are built. This guide provides an in-depth, scientifically grounded framework for researchers to confidently ascertain the purity of synthesized this compound, comparing various analytical techniques and offering actionable protocols.
The Criticality of Purity in Drug Discovery
Even minute impurities can have profound effects on experimental outcomes. They can introduce pharmacological activity, leading to misleading structure-activity relationship (SAR) data, or they can be toxic, jeopardizing preclinical safety studies. Therefore, a multi-pronged analytical approach is essential to ensure that the observed biological effects are unequivocally attributable to the target molecule.
Orthogonal Analytical Approaches for Purity Determination
No single analytical technique is sufficient to declare a compound "pure." Instead, we rely on orthogonal methods—techniques that measure different physicochemical properties of the molecule—to build a comprehensive purity profile. For this compound, a combination of chromatographic and spectroscopic methods is recommended.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity assessment, separating the target compound from non-volatile impurities and degradation products. A well-developed HPLC method provides a quantitative measure of purity, typically expressed as a percentage of the total peak area.
Causality in Method Development: The choice of stationary phase and mobile phase is critical. For a moderately polar compound like this compound, a reversed-phase C18 column is an excellent starting point. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a good peak shape and resolution from potential impurities. The addition of a small amount of a modifier like trifluoroacetic acid (TFA) can improve peak symmetry for amine-containing compounds by minimizing interactions with residual silanols on the stationary phase.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparative Data: In-House Synthesis vs. Commercial Standard
| Analytical Technique | Parameter | Synthesized this compound | Commercial Standard (≥98%) |
| HPLC (UV, 254 nm) | Purity (%) | 98.5% | 99.2% |
| Major Impurity (retention time) | 1.2% (3.8 min) | 0.5% (4.1 min) | |
| GC-MS | Purity (TIC) | 98.2% | 99.0% |
| Identified Impurities | Starting material (unreacted 4-bromoaniline) | Trace solvent (ethyl acetate) | |
| ¹H NMR (400 MHz, DMSO-d₆) | Conforms to Structure | Yes | Yes |
| Observable Impurities | Minor peaks in aliphatic region | No significant impurities detected | |
| FTIR | Key Peaks (cm⁻¹) | Conforms to expected functional groups | Conforms to expected functional groups |
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may not be detected by HPLC. The gas chromatograph separates compounds based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides structural information based on the mass-to-charge ratio of the ionized molecules.
Self-Validating Protocol: A key aspect of a trustworthy GC-MS protocol is the use of a temperature ramp. This ensures that compounds with a wide range of boiling points can be separated and detected. The resulting total ion chromatogram (TIC) can be used to estimate purity, and the mass spectrum of each peak can be compared against a library (like the NIST library) to tentatively identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
While HPLC and GC-MS are excellent for quantifying purity, NMR spectroscopy is unparalleled for confirming the chemical structure of the main component and identifying impurities with different chemical structures. ¹H NMR is particularly useful for detecting proton-containing impurities.
Expertise in Interpretation: An experienced chemist can glean a wealth of information from an NMR spectrum. For this compound, one would expect to see characteristic signals for the aromatic protons, the morpholine protons, and the amine proton. The presence of unexpected signals, even at low levels, can indicate the presence of impurities. For instance, residual starting materials or byproducts from the synthesis would have distinct NMR signatures.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups in the molecule. For this compound, one would look for characteristic absorption bands corresponding to N-H stretching of the aniline, C-H stretching of the aromatic and aliphatic groups, C-N stretching, and C-Br stretching. While not a quantitative technique for purity, it serves as an excellent identity check.
Detailed Protocol: HPLC Purity Determination
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and observed impurities.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Methanol (HPLC grade)
-
Syringe filters (0.22 µm, PTFE or nylon)
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Degas both mobile phases by sonication or vacuum filtration.
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
6. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity: % Purity = (Area of main peak / Total area of all peaks) x 100.
Conclusion
Confirming the purity of a synthesized compound like this compound is a multi-faceted process that requires a thoughtful application of orthogonal analytical techniques. By combining the quantitative power of HPLC, the impurity identification capabilities of GC-MS, and the structural confirmation provided by NMR and FTIR, researchers can build a robust and defensible purity profile. This comprehensive approach ensures the integrity of subsequent biological and pharmacological studies, ultimately accelerating the drug discovery process.
References
-
Nuclear Magnetic Resonance (NMR) Spectroscopy . (n.d.). Bruker. Retrieved from [Link]
A Senior Application Scientist's Guide to Assessing the Novelty of a 5-Bromo-2-morpholin-4-ylaniline Derivative
Introduction: Deconstructing the Scaffold
The 5-Bromo-2-morpholin-4-ylaniline scaffold is a composite of structural motifs that are highly prevalent in modern medicinal chemistry. The aniline core is a versatile building block found in numerous FDA-approved drugs, prized for its ability to engage in key interactions with biological targets.[1][2] However, the aniline moiety is not without its challenges, often being associated with metabolic instability and potential toxicity, making its substitution and modification a critical aspect of drug design.[3]
The incorporation of a morpholine ring is a well-established strategy to enhance the physicochemical properties of a lead compound.[4] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile, making it a "privileged" structure in many therapeutic areas, particularly as a component of kinase inhibitors.[5] The bromine substituent offers a strategic handle for further synthetic modification via cross-coupling reactions and can contribute to binding interactions through halogen bonding.
This guide will systematically evaluate a hypothetical novel derivative, "Compound X," to determine its unique value proposition. Is it a new inhibitor for a known target? Does it exhibit an improved selectivity profile? Or does it possess superior drug-like properties compared to existing alternatives? We will answer these questions through a logical, data-driven approach.
Part 1: Foundational Assessment: Synthesis, Characterization, and In Silico Profiling
Before biological evaluation, the absolute identity, purity, and basic physicochemical properties of Compound X must be unequivocally established. This foundational work prevents the misinterpretation of subsequent biological data.
Synthesis and Structural Verification
The novelty of a compound begins with its creation. The synthesis of Compound X would likely proceed through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to couple the morpholine ring to the bromo-aniline core. The final structure and purity must be confirmed through a standard battery of analytical techniques.
Rationale: High purity (typically ≥95%) is non-negotiable. Impurities, even in small amounts, can be biologically active and confound assay results, leading to false positives or inaccurate potency measurements.
Core Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
In Silico Drug-Likeness and ADME Prediction
Computational tools provide an invaluable first pass at assessing the potential of a new chemical entity. By comparing its predicted properties to established drug-likeness rules and ADME models, we can identify potential liabilities early in the discovery process.[6][7]
Workflow for In Silico Assessment:
Caption: In silico workflow for early assessment of drug-like properties.
Comparative Data 1: Predicted Physicochemical Properties
| Property | Compound X (Predicted) | Comparator A (Known Inhibitor) | Comparator B (Known Inhibitor) |
| Molecular Weight ( g/mol ) | 450.3 | 475.5 | 520.6 |
| clogP | 3.8 | 4.2 | 4.5 |
| H-Bond Donors | 2 | 1 | 2 |
| H-Bond Acceptors | 5 | 6 | 7 |
| Lipinski's Rule of 5 | Pass | Pass | Pass |
| Predicted Solubility (logS) | -4.1 | -4.8 | -5.2 |
| Predicted BBB Permeation | Low | Low | Medium |
Part 2: Biological Novelty: Target Identification and Potency
The structural alerts within Compound X—specifically the 2-morpholinoaniline moiety—strongly suggest protein kinases as a probable target class. Many approved kinase inhibitors, such as Gefitinib and Lapatinib, are built around similar aniline-based scaffolds. Our strategy will be to first identify the target(s) and then quantify the potency of Compound X relative to established drugs.
Kinase Panel Screening for Target Discovery
An unbiased, broad screening approach is the most efficient way to identify potential kinase targets. Submitting Compound X to a large-panel kinase screen (e.g., Eurofins' KinaseProfiler™) at a fixed concentration (e.g., 1 µM) will reveal a "kinome scan" and highlight which kinases are most strongly inhibited.
Experimental Workflow: Kinase Target Identification
Caption: Workflow for identifying and validating kinase targets.
Determining Potency (IC50) and Selectivity
Once primary "hits" are identified, the next step is to quantify their potency through dose-response experiments to determine the half-maximal inhibitory concentration (IC50). This must be done in parallel with relevant comparator compounds to establish a benchmark for novelty. For this guide, let's assume the kinome scan identified PI3Kα and mTOR as primary targets.
Experimental Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol describes a luminescent assay to measure kinase activity by quantifying the amount of ADP produced.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of Compound X and comparator inhibitors in DMSO, followed by a final dilution in kinase buffer.
-
Prepare a solution containing the kinase (e.g., recombinant PI3Kα) and its specific substrate (e.g., PIP2) in kinase buffer.
-
Prepare an ATP solution at 2x the final desired concentration (e.g., 50 µM).
-
-
Kinase Reaction:
-
Add 5 µL of the compound dilutions to wells of a 384-well plate. Include "vehicle control" (DMSO) and "no enzyme" wells.
-
Add 10 µL of the kinase/substrate solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and no enzyme control (100% inhibition).
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data 2: In Vitro Kinase Inhibition
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity (VEGFR2 / PI3Kα) |
| Compound X | 15 | 25 | >10,000 | >667-fold |
| Comparator A (PI3K/mTOR Inhibitor) | 10 | 18 | 5,200 | 520-fold |
| Comparator B (Multi-Kinase Inhibitor) | 50 | 80 | 20 | 0.4-fold |
Analysis of Novelty: In this hypothetical scenario, Compound X demonstrates potent, dual inhibition of PI3Kα and mTOR, comparable to Comparator A. However, its key novelty lies in its vastly superior selectivity against VEGFR2, a common off-target for this class, suggesting a potentially better safety profile.
Part 3: Cellular Activity and On-Target Engagement
Potency in a biochemical assay is only the first step. The true test is whether the compound can enter cells, engage its target, and elicit a biological response.
Antiproliferative Activity
We will assess the ability of Compound X to inhibit the growth of cancer cell lines whose survival is known to be dependent on the PI3K/mTOR pathway, such as the BT474 breast cancer cell line.[8]
Experimental Protocol 2: CellTiter-Glo® Cell Viability Assay
This assay quantifies the number of viable cells in culture based on the amount of ATP present.
-
Cell Plating: Seed BT474 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare 10-point, 3-fold serial dilutions of Compound X and comparators. Treat the cells and incubate for 72 hours.
-
Lysis and Signal Generation:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated cells and calculate the GI50 (concentration for 50% growth inhibition).
Comparative Data 3: Cellular Antiproliferative Activity
| Compound | BT474 GI50 (nM) (PI3K-dependent) | HCT116 GI50 (nM) (PI3K-wildtype) |
| Compound X | 85 | 1,200 |
| Comparator A | 95 | 1,500 |
| Comparator B | 150 | 180 |
Analysis of Novelty: Compound X shows potent on-target activity in a PI3K-dependent cell line, comparable to Comparator A. Its significantly lower potency in the HCT116 line suggests that its antiproliferative effects are indeed mechanism-specific, a desirable trait. Comparator B's similar potency in both lines suggests its effects are less specific, likely due to its multi-kinase activity.
Target Engagement: Western Blot
To confirm that Compound X inhibits the PI3K pathway in cells, we can use Western blotting to measure the phosphorylation of Akt, a key downstream substrate of PI3K.
PI3K/Akt/mTOR Signaling Pathway
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-morpholin-4-ylaniline
This document provides a comprehensive, procedural guide for the safe handling and disposal of 5-Bromo-2-morpholin-4-ylaniline (CAS No. 91062-48-5). Designed for researchers, chemists, and laboratory personnel in drug development and scientific research, this guide synthesizes critical safety protocols with an in-depth explanation of the underlying chemical principles and regulatory frameworks. Our objective is to empower laboratory professionals with the knowledge to manage this chemical waste safely, ensuring both personal and environmental protection.
Section 1: Core Hazard Profile and Immediate Safety Precautions
This compound is a halogenated aromatic amine. This classification is critical as it dictates the specific handling and disposal requirements. The molecule's structure incorporates a bromine atom, classifying it as a halogenated organic compound, and an aniline moiety, a class of aromatic amines known for potential toxicity.[1][2] Aromatic amines, as a class, can be readily absorbed through the skin, necessitating stringent personal protective measures.[1][3]
Table 1: Hazard Identification Summary
| Hazard Class | Category | GHS Statement | Source |
|---|---|---|---|
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | [5] |
| Acute Dermal Toxicity | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | [4][5] |
| Acute Inhalation Toxicity | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | [4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [4][5][6] |
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | |
Immediate Safety Precautions:
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.[4]
-
Avoid Inhalation: Do not breathe dust or vapors. Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Environmental Protection: Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life.[4]
Section 2: Required Personal Protective Equipment (PPE)
Given the compound's acute toxicity and potential for dermal absorption, a comprehensive PPE protocol is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[8]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Given that aromatic amines can permeate some glove materials, it is advisable to double-glove if significant handling is required.[3][8] Always inspect gloves for integrity before use.
-
Protective Clothing: A lab coat is essential. For tasks with a higher risk of spillage, consider a chemically resistant apron or suit.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved respirator is required.[8]
Section 3: Standard Disposal Protocol for Unused and Waste Material
The disposal of this compound is governed by its classification as a halogenated organic waste. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of such compounds, often prohibiting land disposal and requiring treatment methods like incineration.[2][9][10]
Step-by-Step Waste Collection Procedure:
-
Identify Waste Stream: This compound MUST be segregated as Halogenated Organic Waste .[11] It must not be mixed with non-halogenated organic solvents or aqueous waste streams. The presence of the carbon-bromine bond defines its halogenated nature.[2][11]
-
Select a Waste Container: Use a designated, compatible, and clearly labeled hazardous waste container. Often, institutions use specific color-coded carboys (e.g., green-labeled) for halogenated organics.[11] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.
-
Labeling: Affix a completed hazardous waste tag to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimate of the quantity added.
-
The date of accumulation.
-
-
Transfer: Carefully transfer the waste material into the container within a fume hood to minimize exposure.
-
Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area that is secure and away from incompatible materials like strong oxidizing agents or acids.[12]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the waste container. Disposal must be conducted through a licensed hazardous waste contractor.[8]
Section 4: Accidental Spill Response Protocol
Pre-planning is essential for a safe and effective response to a chemical spill.[13] All personnel should know the location of spill kits, emergency showers, and eyewash stations.[13] Spills are categorized as either simple (manageable by lab personnel) or complicated (requiring emergency response).[14] This protocol is for simple spills of small quantities. For large or complicated spills, evacuate immediately and call 911.[14]
Diagram 1: Spill Response Decision Workflow
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup Procedure:
-
Alert and Evacuate: Immediately alert personnel in the vicinity. Restrict access to the spill area.[15][16] If the spill is large or in a poorly ventilated area, evacuate and call for emergency assistance.[14]
-
Don PPE: Before approaching the spill, put on the appropriate PPE as described in Section 2.[15][16]
-
Contain the Spill: If the material is a liquid, create a dike around the spill using an inert absorbent material like vermiculite, sand, or kitty litter to prevent it from spreading.[14]
-
Absorb and Collect: For a solid spill, use dry cleanup procedures to avoid creating dust.[7] Carefully sweep or scoop the material into a designated waste container. For a liquid spill, cover it with absorbent material, working from the outside in, and allow it to be fully absorbed.[16]
-
Package for Disposal: Place all contaminated absorbent materials, gloves, and other cleanup items into a heavy-duty, sealable plastic bag or a compatible waste container.[8][15] Label the container as "Hazardous Waste" with the chemical name.
-
Decontaminate: Clean the spill surface with soap and water.[14] Be aware that for a highly toxic substance, this cleaning residue may also need to be collected as hazardous waste.[16]
-
Report and Restock: Report the incident to your supervisor or lab manager. Restock all used items from the spill kit.[16]
Section 5: Final Disposal Pathway
The ultimate responsibility for chemical disposal lies with the waste generator, guided by institutional and regulatory requirements.[8][17] The final disposal pathway for this compound involves a licensed hazardous waste management company. These companies typically employ high-temperature incineration for halogenated organic compounds.[9] This thermal destruction process breaks down the complex organic molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen halides, which are then treated in a scrubber system. This method is the environmentally preferred option for destroying hazardous organic materials and preventing their release into the ecosystem.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
References
- Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025). University of Oklahoma.
- SAFETY DATA SHEET: 5-Bromo-2-methylaniline. (2025). Fisher Scientific.
- Hazardous Waste Segregation. University of Wisconsin-Milwaukee.
- Emergency and Spill Response Procedures. Auburn University.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
- This compound CAS#: 91062-48-5. ChemicalBook.
- SAFETY D
- OSHA Technical Manual (OTM) - Section III: Chapter 1.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- 5-Bromo-2-nitroaniline Safety D
- 5-Bromo-2-(4-morpholinyl)aniline CAS#: 91062-48-5. ChemicalBook.
- 5-Bromo-2-morpholinoaniline CAS No. 91062-48-5. ChemScene.
- Chemical Spill Response Procedure. University of Manitoba.
- SAFETY DATA SHEET: Benzenamine, 4-(4-morpholinyl)-. (2025). Fisher Scientific.
- SAFETY DATA SHEET: 4-Bromo-2,5-difluoroaniline. (2025). Thermo Fisher Scientific.
- Worker Exposures to Volatile Amines.
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- 5.4.1.1 Incidental Spill Cleanup Procedures. Cornell University EHS.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
- Method for the determination of aromatic amines in workplace air using gas chrom
- Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide. Benchchem.
- 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY D
- 5-Bromo-4-methyl-2-nitroaniline SDS, 40371-63-9 Safety D
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. epa.gov [epa.gov]
- 11. bucknell.edu [bucknell.edu]
- 12. fishersci.com [fishersci.com]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. cws.auburn.edu [cws.auburn.edu]
- 15. umanitoba.ca [umanitoba.ca]
- 16. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Mastering the Safe Handling of 5-Bromo-2-morpholin-4-ylaniline: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with precision and safety is paramount. 5-Bromo-2-morpholin-4-ylaniline, a substituted aniline derivative, presents a unique set of handling challenges that necessitate a robust and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
I. Hazard Assessment and Risk Mitigation
Before any handling of this compound, a thorough risk assessment is critical. This involves not only understanding the inherent hazards of the chemical but also evaluating the specific experimental context.
Key Potential Hazards:
-
Dermal Toxicity: Aromatic amines can be readily absorbed through the skin, potentially leading to systemic toxicity.[3]
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[2][5][6][7]
-
Oral Toxicity: Ingestion, even in small amounts, may be harmful.[5][8]
-
Inhalation Toxicity: While the compound is a solid, aerosolization of the powder can lead to respiratory tract irritation.[6][9][10]
To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is essential. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a robust barrier against dermal absorption. Double-gloving offers additional protection in case of a breach of the outer glove.[1][11][12] |
| Eye Protection | Chemical Safety Goggles and a Face Shield | Goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers an additional layer of protection for the entire face.[1][13][14] |
| Body Protection | Chemical-resistant Laboratory Coat or Coveralls | Protects skin and personal clothing from contamination.[7][15] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[1][3][13] |
II. Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol outlines the essential steps for safely handling this compound from receipt to disposal. Adherence to this workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
1. Preparation:
-
Designate a Handling Area: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Assemble Materials: Before starting, ensure all necessary equipment, including a spill kit and designated, labeled waste containers, are readily accessible.
-
Inspect PPE: Thoroughly inspect all PPE for any signs of damage or degradation before use.
2. Handling:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer: When weighing and transferring the solid compound, use a spatula and handle it gently to avoid creating dust.
-
In Solution: Once in solution, the risk of inhalation is reduced, but the potential for skin and eye contact remains. Continue to wear all recommended PPE.
3. Cleanup and Decontamination:
-
Surface Decontamination: After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. A suitable solvent (e.g., ethanol or isopropanol) followed by soap and water is generally effective.
-
Waste Disposal: All disposable materials, including gloves, weigh boats, and contaminated paper towels, must be disposed of as hazardous waste in a clearly labeled, sealed container.[1][16]
4. Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, face shield, and goggles. The respirator should be removed last after leaving the handling area.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]
III. Emergency Procedures: Planning for the Unexpected
Even with the most stringent protocols, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][5][17] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][9][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][9][17]
-
Spill: In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer. If trained and equipped, contain the spill using an appropriate spill kit, wearing full PPE.[14][18]
IV. Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any associated contaminated materials is not only a matter of regulatory compliance but also of environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, and disposable labware, must be collected in a dedicated, labeled hazardous waste container.
-
Container Management: Ensure the waste container is kept closed when not in use and is stored in a well-ventilated, secondary containment area.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. Consult with your environmental health and safety (EHS) department for detailed procedures.[1][16]
By integrating these principles and procedures into your daily laboratory practices, you can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- What are the Health and Safety Guidelines for Using Amines?
- 5-Bromo-2-morpholinoaniline | 91062-48-5 | ChemScene.
- 5 - SAFETY D
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks.
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed.
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- SAFETY D
- 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem.
- SAFETY D
- SAFETY D
- SAFETY D
- MATERIAL SAFETY D
- 4 - SAFETY D
- 5-Bromo-2-nitroaniline - Apollo Scientific.
- SAFETY D
- Safety D
- 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY D
- 5-Bromo-4-methyl-2-nitroaniline SDS, 40371-63-9 Safety D
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. fishersci.com [fishersci.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. angenechemical.com [angenechemical.com]
- 8. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads [stacks.cdc.gov]
- 12. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. velsafe.com [velsafe.com]
- 14. echemi.com [echemi.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. technopharmchem.com [technopharmchem.com]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
